omega-Hydroxyisodillapiole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38971-73-2 |
|---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H14O5/c1-14-10-8(4-3-5-13)6-9-11(12(10)15-2)17-7-16-9/h3-4,6,13H,5,7H2,1-2H3/b4-3+ |
InChI Key |
SNICMNWLOMALIJ-ONEGZZNKSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1/C=C/CO)OCO2)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1C=CCO)OCO2)OC |
Origin of Product |
United States |
Foundational & Exploratory
omega-Hydroxyisodillapiole basic chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omega-Hydroxyisodillapiole is a phenylpropanoid belonging to the cinnamyl alcohol class of organic compounds. It has been identified as a natural constituent of Piper hispidum Sw., a plant species with a history of use in traditional medicine. While research on the pure compound is limited, its chemical nature and origin suggest potential biological activities that warrant further investigation. This technical guide provides a summary of its known chemical properties, a representative experimental protocol for its isolation, and a proposed workflow for exploring its biological significance.
Core Chemical Properties
Quantitative data for this compound is sparse in the available literature. The following table summarizes the known and predicted properties. Experimentally determined values are limited, and many properties are derived from computational models.
| Property | Value | Source |
| IUPAC Name | 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-ol | PhytoBank[1] |
| Molecular Formula | C₁₂H₁₄O₅ | PhytoBank[1] |
| Average Molecular Weight | 238.239 g/mol | PhytoBank[1] |
| Monoisotopic Molecular Weight | 238.084123551 g/mol | PhytoBank[1] |
| Predicted Water Solubility | 1.07 g/L | ALOGPS (cited in PhytoBank)[1] |
| Predicted logP | 1.63 | ALOGPS (cited in PhytoBank)[1] |
| Predicted pKa (Strongest Acidic) | 15.62 | ChemAxon (cited in PhytoBank)[1] |
| Predicted pKa (Strongest Basic) | -2.5 | ChemAxon (cited in PhytoBank)[1] |
| Hydrogen Bond Donor Count | 1 | ChemAxon (cited in PhytoBank)[1] |
| Hydrogen Bond Acceptor Count | 5 | ChemAxon (cited in PhytoBank)[1] |
| Rotatable Bond Count | 4 | ChemAxon (cited in PhytoBank)[1] |
Experimental Protocols
Representative Isolation of this compound from Piper hispidum
While a specific protocol for the isolation of this compound has not been detailed in the reviewed literature, a general methodology for the isolation of phenylpropanoids from Piper species can be adapted. The following is a representative protocol based on common phytochemical techniques.
1. Plant Material Collection and Preparation:
-
Collect fresh stems of Piper hispidum.
-
Wash the plant material with distilled water to remove any debris.
-
Air-dry the stems in a well-ventilated area, shielded from direct sunlight, until they are brittle.
-
Grind the dried stems into a coarse powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material in a suitable organic solvent (e.g., methanol or ethanol) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process with the plant residue twice more to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
3. Fractionation:
-
Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Monitor the presence of phenylpropanoids in each fraction using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 95:5 v/v) and visualization under UV light (254 nm and 366 nm) and/or with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).
4. Chromatographic Purification:
-
Subject the fraction enriched with this compound (as determined by TLC) to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or chloroform).
-
Collect fractions and monitor them by TLC.
-
Pool fractions containing the compound of interest and concentrate them.
-
Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the detailed molecular structure.
-
Potential Biological Significance and Future Directions
Direct studies on the biological activity of this compound are lacking. However, its classification as a cinnamyl alcohol and its origin from Piper hispidum provide a basis for postulating potential areas of investigation. Extracts of Piper hispidum have been reported to possess a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Cinnamyl alcohols, as a class, are also known for their diverse pharmacological effects.
Proposed Bioactivity Screening Workflow
To elucidate the biological potential of this compound, a systematic screening workflow is proposed.
Caption: Proposed workflow for the bioactivity screening of this compound.
Potential Signaling Pathway Involvement
Given the anti-inflammatory properties of many cinnamyl alcohol derivatives, a plausible area of investigation for this compound is its effect on inflammatory signaling pathways, such as the NF-κB and MAPK pathways. These pathways are central to the cellular response to inflammatory stimuli and are common targets for anti-inflammatory drugs.
Caption: Hypothetical inhibition of inflammatory signaling by this compound.
Conclusion
This compound is a naturally occurring phenylpropanoid with a chemical structure that suggests potential for biological activity. While current experimental data on the pure compound is limited, this guide provides a framework for its study, from isolation to bioactivity screening. Further research is necessary to fully characterize its physicochemical properties and to explore its pharmacological potential, which could lead to the development of new therapeutic agents.
References
Unveiling the Natural Sources of ω-Hydroxyisodillapiole: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the natural sourcing, isolation, and biological activities of dillapiole and its hydroxylated derivatives, with a specific focus on identifying the natural origins of ω-Hydroxyisodillapiole. While direct evidence for the natural occurrence of ω-Hydroxyisodillapiole remains elusive in the reviewed literature, this document provides critical insights into closely related compounds and the methodologies for their investigation.
Executive Summary
Dillapiole, a phenylpropanoid, is a well-documented bioactive compound predominantly found in the essential oils of various Piper species, most notably Piper aduncum. The investigation into its hydroxylated derivatives has revealed that while the specific "omega" (ω) hydroxylation at the terminal carbon of the allyl side chain is not explicitly reported, other hydroxylated forms, such as the vicinal diol of dillapiole, have been identified through biotransformation studies. This guide details the primary natural sources of dillapiole, presents quantitative data on its abundance, outlines experimental protocols for its extraction and isolation, and explores the known biological activities and associated signaling pathways. This information provides a foundational framework for researchers aiming to isolate and characterize hydroxylated dillapiole derivatives, including the potential discovery of ω-Hydroxyisodillapiole.
Natural Sources of Dillapiole and its Derivatives
The primary natural source of dillapiole is the essential oil of Piper aduncum, a plant species native to the American tropics. The concentration of dillapiole in P. aduncum essential oil can vary significantly depending on the geographical origin of the plant material. Other plant species have also been identified as sources of dillapiole, albeit typically in lower concentrations.
| Plant Species | Part of Plant | Dillapiole Concentration (% of Essential Oil) | Reference(s) |
| Piper aduncum | Leaves | 35 - 97.3% | [1] |
| Piper aduncum | Inflorescences | 6.3% | [2] |
| Perideridia gairdneri | Inflorescence | 30.3% | [3] |
| Dill (Anethum graveolens) | Young Seedlings | High levels | [4] |
| Fennel (Foeniculum vulgare) | Root | Present | [5] |
Note: While dillapiole is found in these sources, the presence of ω-Hydroxyisodillapiole has not been directly confirmed. However, biotransformation studies have shown that fungi can metabolize dillapiole into hydroxylated derivatives. For instance, the fungus Botryodiplodia theobromae has been shown to convert dillapiole into its corresponding vicinal diol.[6][7]
Experimental Protocols
Extraction of Essential Oil from Piper aduncum Leaves
A common method for the extraction of essential oil from P. aduncum leaves is hydrodistillation.
Protocol:
-
Fresh or dried leaves of Piper aduncum are collected and, if necessary, ground to a coarse powder.
-
The plant material is placed in a distillation flask with a known volume of water.
-
The flask is heated, and the resulting steam, carrying the volatile essential oil components, is passed through a condenser.
-
The condensed mixture of water and essential oil is collected in a receiving vessel.
-
The essential oil, being less dense than water, separates and can be collected.
-
The collected oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed, dark container at low temperature to prevent degradation.[2]
Isolation of Dillapiole using Column Chromatography
Dillapiole can be isolated from the essential oil using column chromatography.
Protocol:
-
A glass column is packed with silica gel, which serves as the stationary phase.
-
The crude essential oil is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and loaded onto the top of the silica gel column.
-
A series of solvents or solvent mixtures with increasing polarity (e.g., gradients of hexane and ethyl acetate) are passed through the column.
-
Different components of the essential oil will travel down the column at different rates depending on their polarity and affinity for the stationary phase.
-
Fractions are collected at the bottom of the column.
-
Each fraction is analyzed (e.g., by thin-layer chromatography or gas chromatography-mass spectrometry) to identify the fractions containing pure dillapiole.
-
The dillapiole-containing fractions are combined and the solvent is evaporated to yield the purified compound.[8]
Biological Activities and Signaling Pathways
Dillapiole has been reported to exhibit a range of biological activities, including anti-inflammatory, cytotoxic, and insecticidal properties.
Anti-inflammatory Activity
Dillapiole has demonstrated anti-inflammatory effects in various studies. One of the proposed mechanisms for this activity is the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9][10]
Caption: Dillapiole's anti-inflammatory mechanism.
Insecticidal Synergism and Cytochrome P450 Inhibition
Dillapiole is known to act as a synergist for certain insecticides. This effect is attributed to its ability to inhibit cytochrome P450 (CYP450) enzymes in insects, which are responsible for detoxifying xenobiotics.
Caption: Workflow for synergistic activity assessment.
Future Directions
The identification of a vicinal diol of dillapiole through fungal biotransformation opens up a new avenue for research into naturally occurring hydroxylated derivatives. Future studies should focus on:
-
Screening of Microbial Cultures: A systematic screening of various fungi and bacteria for their ability to biotransform dillapiole could lead to the identification of novel hydroxylated metabolites, potentially including ω-Hydroxyisodillapiole.
-
Targeted Isolation from Natural Sources: Re-investigation of extracts from Piper aduncum and other dillapiole-rich plants using more sensitive analytical techniques and targeted isolation protocols may reveal the presence of previously undetected hydroxylated derivatives.
-
Biological Evaluation of Hydroxylated Derivatives: Any identified hydroxylated dillapiole derivatives should be evaluated for their biological activities to determine if hydroxylation enhances or alters the pharmacological profile of the parent compound.
This technical guide provides a comprehensive overview of the current knowledge surrounding the natural sources and biological activities of dillapiole and its derivatives. While the direct natural source of ω-Hydroxyisodillapiole remains to be discovered, the information presented herein offers a solid foundation and a clear path forward for researchers dedicated to exploring this promising class of natural compounds.
References
- 1. Piper aduncum Essential Oil Rich in Dillapiole: Development of Hydrogel-Thickened Nanoemulsion and Nanostructured Lipid Carrier Intended for Skin Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. redalyc.org [redalyc.org]
- 8. The anti-inflammatory activity of dillapiole and some semisynthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Omega-Hydroxyisodillapiole: A Technical Guide to its Putative Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omega-Hydroxyisodillapiole, a putative hydroxylated derivative of the phenylpropanoid isodillapiole, represents a novel molecular entity with potential for biological activity. While direct documented evidence of its natural discovery and isolation is not available in current scientific literature, this technical guide consolidates the known chemistry of its precursors, dillapiole and isodillapiole, to project a comprehensive understanding of its likely origins, isolation methodologies, and characterization. This document serves as a foundational resource for researchers interested in the exploration of this and similar novel phenylpropanoids.
Introduction: The Phenylpropanoid Landscape
Phenylpropanoids are a large and diverse class of plant secondary metabolites derived from the shikimate pathway. They play crucial roles in plant defense, signaling, and structural integrity. Among these, dillapiole and its isomer, isodillapiole, are well-characterized constituents of various plant species, notably within the Piper genus. These compounds have garnered scientific interest for their insecticidal, antimicrobial, and anti-inflammatory properties. The introduction of a hydroxyl group, particularly at the terminal (omega) position of the alkyl side chain of isodillapiole, would significantly alter its polarity and could introduce novel biological activities. This guide explores the hypothetical pathway to this compound, from its natural precursors to its potential isolation and characterization.
Precursors: Dillapiole and Isodillapiole
The discovery and isolation of this compound would be intrinsically linked to its more abundant and well-documented precursors.
Discovery and Natural Occurrence of Dillapiole
Dillapiole is a naturally occurring phenylpropanoid and a major component of the essential oils of several plant species. It is particularly abundant in the essential oil of Piper aduncum, where it can constitute 35-90% of the oil. Other notable sources include dill (Anethum graveolens), fennel (Foeniculum vulgare), and various species of the Piperaceae family.
Isolation of Dillapiole
The primary method for obtaining dillapiole is through the hydrodistillation of plant material, typically the leaves of Piper aduncum, to extract the essential oil. Subsequent purification is achieved through column chromatography.
Table 1: Quantitative Data for Dillapiole Isolation from Piper aduncum
| Parameter | Value | Reference |
| Plant Material | Leaves of Piper aduncum | Generic Protocol |
| Extraction Method | Hydrodistillation | Generic Protocol |
| Dillapiole Content in Oil | 35-90% | [1] |
| Purification Method | Silica Gel Column Chromatography | [1] |
| Purity of Isolated Dillapiole | 95.0-98.9% | [1] |
Isomerization to Isodillapiole
Isodillapiole, the more stable isomer, can be readily synthesized from dillapiole through an isomerization reaction. This process involves the migration of the double bond from the terminal (allyl) position to an internal (propenyl) position.
Experimental Protocols
Protocol for Isolation of Dillapiole from Piper aduncum
-
Plant Material: Fresh leaves of Piper aduncum are collected and washed.
-
Hydrodistillation: The leaves are subjected to hydrodistillation for 4 hours using a Clevenger-type apparatus. The essential oil is collected and dried over anhydrous sodium sulfate.
-
Column Chromatography: The crude essential oil is fractionated on a silica gel column using a gradient elution system of hexane and ethyl acetate.
-
Characterization: The fractions are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify dillapiole. The structure is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol for Isomerization of Dillapiole to Isodillapiole
-
Reaction Setup: A solution of isolated dillapiole in a suitable solvent (e.g., ethanol) is prepared.
-
Catalyst Addition: A catalytic amount of a strong base (e.g., potassium hydroxide) is added to the solution.
-
Reaction Conditions: The mixture is refluxed for a specified period, and the reaction progress is monitored by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The solvent is evaporated, and the resulting isodillapiole is purified by column chromatography.
Putative Discovery and Isolation of this compound
The existence of this compound in nature is plausible through the metabolic action of cytochrome P450 enzymes within the phenylpropanoid pathway. These enzymes are known to catalyze hydroxylation reactions.
Hypothetical Biosynthetic Pathway
The biosynthesis of this compound would likely proceed from isodillapiole. A cytochrome P450 monooxygenase could catalyze the hydroxylation of the terminal methyl group of the propenyl side chain.
Caption: Hypothetical biosynthetic pathway of this compound.
Proposed Isolation Methodology
The isolation of the more polar this compound would require modifications to the standard protocols for non-polar phenylpropanoids.
-
Extraction: A more polar solvent system, such as methanol or ethanol, would be necessary for efficient extraction from plant material.
-
Fractionation: A multi-step fractionation process using liquid-liquid partitioning followed by column chromatography on both normal and reversed-phase silica gel would likely be required to separate it from the more abundant dillapiole and isodillapiole.
-
Preparative HPLC: Final purification to obtain a high-purity sample would likely necessitate the use of preparative High-Performance Liquid Chromatography (HPLC).
Proposed Characterization
The structural elucidation of the isolated this compound would rely on a combination of spectroscopic techniques.
Table 2: Proposed Spectroscopic Data for this compound
| Technique | Expected Key Features |
| ¹H NMR | - Signals corresponding to the aromatic protons and methoxy groups similar to isodillapiole.- A downfield shift of the terminal methyl group signal, likely appearing as a singlet or a broadened singlet due to the hydroxyl group.- A signal for the hydroxyl proton. |
| ¹³C NMR | - Carbon signals of the aromatic ring and methoxy groups consistent with isodillapiole.- A downfield shift of the terminal carbon of the side chain due to the deshielding effect of the oxygen atom. |
| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of isodillapiole plus an oxygen atom (C₁₂H₁₄O₅).- Fragmentation patterns indicating the loss of a water molecule and other characteristic fragments. |
| FT-IR | - A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an O-H stretching vibration. |
Potential Signaling Pathways and Biological Activities
The introduction of a hydroxyl group could significantly impact the biological activity of isodillapiole. The increased polarity might enhance its interaction with biological targets such as enzymes and receptors. It is plausible that this compound could exhibit modified or novel anti-inflammatory, antimicrobial, or anticancer activities.
Caption: Proposed workflow for evaluating the biological activity.
Conclusion
While this compound remains a hypothetical compound in the absence of direct scientific reports of its discovery, this technical guide provides a robust framework for its future investigation. By leveraging the established knowledge of its precursors and the principles of natural product chemistry and biosynthesis, researchers are equipped with the necessary theoretical foundation and practical methodologies to pursue the isolation, characterization, and biological evaluation of this and other novel phenylpropanoids. The exploration of such compounds holds significant promise for the discovery of new therapeutic agents.
References
Spectroscopic Profile of ω-Hydroxyisodillapiole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omega-Hydroxyisodillapiole, a derivative of the naturally occurring phenylpropanoid isodillapiole, is a compound of interest for its potential applications in medicinal chemistry and drug development. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quantification. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for ω-Hydroxyisodillapiole. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide presents a combination of reported data for the parent compound, isodillapiole, and predicted values for the hydroxylated derivative based on established spectroscopic principles. Detailed experimental protocols for obtaining such data are also provided to facilitate further research.
Chemical Structure
Systematic Name: (E)-1-(4,5-dimethoxy-1,3-benzodioxol-6-yl)prop-1-en-3-ol
Molecular Formula: C₁₂H₁₄O₅
Molecular Weight: 238.24 g/mol
Structure:
Caption: Chemical structure of ω-Hydroxyisodillapiole.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for ω-Hydroxyisodillapiole. The NMR data for the aromatic and propenyl moieties are based on reported values for isodillapiole, with predicted shifts for the carbons and protons affected by the terminal hydroxyl group.
NMR Spectroscopic Data
Table 1: ¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.60 | s | 1H | H-2 |
| ~6.30 | d, J ≈ 16 Hz | 1H | H-1' |
| ~6.10 | dt, J ≈ 16, 6 Hz | 1H | H-2' |
| ~5.90 | s | 2H | O-CH₂-O |
| ~4.30 | d, J ≈ 6 Hz | 2H | H-3' |
| ~3.90 | s | 3H | Ar-OCH₃ |
| ~3.85 | s | 3H | Ar-OCH₃ |
| ~1.70 | br s | 1H | -OH |
Table 2: ¹³C NMR (Carbon-13 NMR) Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) ppm | Assignment |
| ~148.0 | C-4 |
| ~147.5 | C-5 |
| ~142.0 | C-3 |
| ~131.0 | C-1' |
| ~128.0 | C-2' |
| ~125.0 | C-6 |
| ~108.0 | C-1 |
| ~101.0 | O-CH₂-O |
| ~98.0 | C-2 |
| ~63.0 | C-3' |
| ~60.0 | Ar-OCH₃ |
| ~56.0 | Ar-OCH₃ |
IR Spectroscopic Data
Table 3: Infrared (IR) Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad | O-H stretch (hydroxyl group) |
| 3050-3000 | Medium | C-H stretch (aromatic and vinylic) |
| 2980-2850 | Medium | C-H stretch (aliphatic) |
| 1600, 1490 | Medium-Strong | C=C stretch (aromatic ring) |
| 1630 | Medium | C=C stretch (alkene) |
| 1230, 1065, 930 | Strong | C-O stretch and deformations (methylenedioxy) |
| 1250-1000 | Strong | C-O stretch (ethers and alcohol) |
| 965 | Strong | =C-H bend (trans-alkene) |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry (MS) Data (Predicted)
| m/z | Relative Intensity | Assignment |
| 238 | High | [M]⁺ (Molecular Ion) |
| 221 | Medium | [M - OH]⁺ |
| 207 | Medium | [M - CH₂OH]⁺ |
| 193 | High | [M - CH₂CH₂OH]⁺ |
| 177 | Medium | Tropylium ion derivative |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of ω-Hydroxyisodillapiole.
Synthesis Protocol (Proposed)
A plausible synthetic route to ω-Hydroxyisodillapiole involves the allylic hydroxylation of isodillapiole.
Reaction: Selenium dioxide oxidation of isodillapiole.
Materials:
-
Isodillapiole
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve isodillapiole in dioxane in a round-bottom flask.
-
Add a stoichiometric amount of selenium dioxide to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove selenium metal.
-
Dilute the filtrate with water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield ω-Hydroxyisodillapiole.
Spectroscopic Analysis Protocols
3.2.1. NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
3.2.2. IR Spectroscopy
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat compound can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry
-
Instrument: A mass spectrometer, for example, with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) or a direct insertion probe.
-
Sample Preparation: For GC-MS, dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or methanol. For direct insertion, place a small amount of the sample in a capillary tube.
-
Acquisition: Acquire the mass spectrum, typically in the m/z range of 50-500.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the characterization of a synthesized compound like ω-Hydroxyisodillapiole.
In-Depth Technical Guide: omega-Hydroxyisodillapiole Solubility and Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for studying the solubility and stability of omega-hydroxyisodillapiole. Due to the limited availability of direct experimental data for this compound, this guide leverages data from the closely related phenylpropanoid, dillapiole, and other analogous compounds to establish a robust framework for investigation. Detailed experimental protocols for solubility determination and forced degradation studies are presented, alongside a stability-indicating HPLC method. The guide also includes visualizations of experimental workflows and potential degradation pathways to aid in the design and execution of studies for this and similar novel compounds.
Introduction to this compound
This compound is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine. Phenylpropanoids are known for a wide range of biological activities and are of significant interest in drug discovery and development. The addition of a hydroxyl group to the isodillapiole structure is expected to alter its physicochemical properties, including solubility and stability, which are critical parameters for formulation development and predicting bioavailability. Understanding these properties is a fundamental step in the preclinical development of any new chemical entity.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. Based on data for the parent compound, dillapiole, this compound is anticipated to have low aqueous solubility and higher solubility in organic solvents. The introduction of a hydroxyl group may slightly increase its polarity and potential for hydrogen bonding, which could marginally enhance its solubility in polar solvents.
Data Presentation: Predicted Solubility of this compound
| Solvent | Predicted Solubility Category | Notes |
| Water | Practically Insoluble[1] | The hydroxyl group may slightly increase aqueous solubility compared to dillapiole. |
| Ethanol | Soluble[1] | Expected to be a good solvent due to its polarity and hydrogen bonding capacity. |
| Methanol | Soluble | Similar to ethanol, expected to be a good solvent. |
| Propylene Glycol | Almost Insoluble[1] | The hydroxyl group may improve solubility to some extent. |
| Oils (e.g., Castor Oil) | Soluble[1] | Phenylpropanoids are often lipophilic and show good solubility in oils. |
| Acetone | Soluble | A common organic solvent for non-polar to moderately polar compounds. |
| Acetonitrile | Soluble | A common solvent in reversed-phase chromatography, indicating good solubility. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | A powerful aprotic solvent capable of dissolving a wide range of compounds. |
Experimental Protocol: Equilibrium Solubility Determination
This protocol describes the shake-flask method, a standard technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, propylene glycol)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC system with a validated quantitative method
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C) and agitate until equilibrium is reached (typically 24-72 hours).
-
After equilibration, visually inspect the vials to ensure an excess of solid remains, indicating saturation.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of dissolved this compound using a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
Caption: Workflow for Equilibrium Solubility Determination
Stability Profile
Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Data Presentation: Predicted Stability of this compound
The parent compound, dillapiole, has been shown to be stable over long periods under various storage conditions. However, the introduction of an omega-hydroxyl group could create new sites for degradation, particularly oxidation. The allyl group present in the structure is also a potential site for oxidative degradation.
| Condition | Predicted Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Likely Stable | Minimal degradation expected based on the stability of the core phenylpropanoid structure. |
| Basic (e.g., 0.1 M NaOH) | Potentially Labile | The presence of a hydroxyl group may increase susceptibility to base-catalyzed degradation. |
| Oxidative (e.g., 3% H₂O₂) | Likely Labile | The allyl group and the benzene ring are susceptible to oxidation. Potential products include aldehydes, ketones, and epoxides. |
| Photolytic (ICH Q1B) | Potentially Labile | Phenylpropanoids can undergo photodegradation, leading to isomerization or oxidation. |
| Thermal (e.g., 60°C) | Likely Stable | The core structure is expected to be thermally stable at moderately elevated temperatures. |
Experimental Protocol: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to investigate the intrinsic stability of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Methanol, Acetonitrile (HPLC grade)
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
-
HPLC system with a photodiode array (PDA) detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the samples before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified period.
-
Photolytic Degradation: Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
-
Thermal Degradation: Expose the solid compound to dry heat at 60°C for a specified period.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Caption: Workflow for Forced Degradation Study
Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active substance and the increase of degradation products.
Chromatographic Conditions (starting point for development):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: PDA detector set at the λmax of this compound
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability of the method to resolve the main peak from any degradation products, process impurities, and excipients.
Potential Degradation Pathways
Based on the structure of this compound and the known degradation of other phenylpropanoids, several degradation pathways can be postulated.
Caption: Postulated Degradation Pathways
Conclusion
This technical guide provides a foundational framework for conducting comprehensive solubility and stability studies on this compound. While specific experimental data for this compound is lacking, the provided protocols and data for analogous compounds offer a robust starting point for researchers. The successful execution of these studies is paramount for the progression of this compound through the drug development pipeline, ensuring the development of a safe, effective, and stable pharmaceutical product. It is strongly recommended that all experimental work is conducted in a controlled laboratory setting, adhering to all relevant safety guidelines.
References
Omega-Hydroxyisodillapole: An Examination of Potential Biological Activities Based on the Profile of Dillapiole
Disclaimer: As of October 2025, a thorough review of scientific literature reveals no specific studies on the biological activities of omega-Hydroxyisodillapiole. Therefore, this technical guide provides an in-depth analysis of the known biological activities of the structurally related parent compound, dillapiole . Researchers may use this information as a foundational reference for investigating the potential therapeutic properties of dillapiole derivatives, including this compound.
Dillapiole is a phenylpropanoid compound found in the essential oils of various plants, such as dill and Piper aduncum.[1] It has garnered scientific interest for its diverse pharmacological effects. This document summarizes the key biological activities of dillapiole, including its anti-inflammatory, cytotoxic, antimicrobial, antileishmanial, and gastroprotective properties.
Quantitative Data on Biological Activities
The following tables provide a summary of the quantitative data available for the biological activities of dillapiole.
Table 1: Anti-inflammatory Activity of Dillapiole
| Test System | Model | Dose | Inhibition of Edema (%) | Reference |
| Wistar Rats | Carrageenan-induced paw edema | 100 mg/kg | 45.3% | [2][3] |
Table 2: Cytotoxic Activity of Dillapiole
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| MCF-7 | Breast Cancer | 92.1 | 48 | [4] |
| MCF-7 | Breast Cancer | 63.1 | 72 | [4] |
| RPMI 2650 | Nasal Squamous Cell Carcinoma | 46 | Not Specified | [5] |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | [6] |
Table 3: Gastroprotective Activity of Dillapiole
| Test System | Model | Dose (mg/kg) | Gastroprotection (%) | Reference |
| Wistar Rats | Ethanol-induced gastric lesions | 3 | 23.1% | [7] |
| Wistar Rats | Ethanol-induced gastric lesions | 10 | 56.1% | [7] |
| Wistar Rats | Ethanol-induced gastric lesions | 30 | 73.2% | [7] |
| Wistar Rats | Ethanol-induced gastric lesions | 100 | 85.5% | [7] |
Experimental Protocols
Carrageenan-Induced Rat Paw Edema for Anti-inflammatory Activity
This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of a compound.
-
Animal Model: Male Wistar rats are typically used.
-
Procedure:
-
A subplantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw of the rats to induce localized inflammation and edema.
-
The test compound (dillapiole) or a control vehicle is administered orally or intraperitoneally at a specified time before the carrageenan injection.
-
Paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.[3][8]
WST-1 Assay for Cytotoxicity
The WST-1 assay is a colorimetric method to determine cell viability and proliferation.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, RPMI 2650) are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach.
-
The cells are then treated with various concentrations of dillapiole for specific time periods (e.g., 48 and 72 hours).
-
After the incubation period, the WST-1 reagent is added to each well.
-
The plate is incubated for a short period, during which viable cells with active mitochondrial dehydrogenases cleave the tetrazolium salt WST-1 to formazan.
-
-
Data Analysis: The absorbance of the formazan dye is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4][5]
Signaling Pathways and Mechanisms of Action
Cytotoxic and Apoptotic Mechanisms
Dillapiole has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[6] Furthermore, dillapiole can arrest the cell cycle at the G0/G1 phase and disrupt the actin cytoskeleton, which can inhibit tumor cell proliferation and migration.[6]
Caption: Proposed cytotoxic mechanism of dillapiole in cancer cells.
Anti-inflammatory Mechanism
The anti-inflammatory effects of dillapiole are attributed, in part, to its action on neutrophils. It has been shown to modulate calcium flux and chemotaxis in these immune cells.[1]
Caption: Dillapiole's proposed anti-inflammatory action on neutrophils.
Structure-Activity Relationship for Anti-inflammatory Effects
Studies on dillapiole and its synthetic analogues have provided insights into the structural features important for its anti-inflammatory activity.
Caption: Structure-activity relationship of dillapiole's anti-inflammatory effects.
The presence of the benzodioxole ring, the alkyl groups in the side chain, and the methoxy groups on the aromatic ring are all considered important for the anti-inflammatory properties of dillapiole.[8]
Other Notable Biological Activities
-
Antimicrobial Activity: Dillapiole has demonstrated efficacy against various fungi and bacteria.[1]
-
Antileishmanial Activity: The compound has shown inhibitory effects against Leishmania species.[1]
-
Insecticidal Activity: Dillapiole can act synergistically with insecticides like pyrethrins, likely by inhibiting insect metabolic enzymes.[9]
Conclusion and Future Directions
Dillapiole exhibits a range of promising biological activities that warrant further investigation for potential therapeutic applications. While no data currently exists for this compound, the information on dillapiole provides a strong rationale for exploring the pharmacological profile of its hydroxylated derivatives. Future research should focus on the synthesis and biological evaluation of this compound to determine if the introduction of a hydroxyl group at the omega position of the side chain enhances or modifies the known activities of the parent compound. Such studies could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. Buy Dillapiole | 484-31-1 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. The anti-inflammatory activity of dillapiole and some semisynthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic effects of dillapiole on MDA-MB-231 cells involve the induction of apoptosis through the mitochondrial pathway by inducing an oxidative stress while altering the cytoskeleton network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dillapiole, Isolated from Peperomia pellucida, Shows Gastroprotector Activity against Ethanol-Induced Gastric Lesions in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Dillapiole - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Toxicological Profile Screening of ω-Hydroxyisodillapiole
Introduction
1. Metabolic Profile of Structurally Related Compounds: Dillapiole and Safrole
The metabolism of dillapiole and its close analog, safrole, is a critical factor in their toxicity. The metabolic pathways of these compounds have been studied in various biological systems.
-
Dillapiole Metabolism: Studies on the metabolism of dillapiole have shown that it can be biotransformed into various metabolites. For instance, the fungus Botryodiplodia theobromae has been shown to metabolize dillapiole to its corresponding vicinal diol with high relative abundance.[1] This suggests that epoxide formation and subsequent hydrolysis is a key metabolic route.
-
Safrole Metabolism and Bioactivation: Safrole, a well-studied alkenylbenzene, is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[2] Its carcinogenicity is dependent on its metabolic activation. The primary pathway involves hydroxylation of the 1'-carbon of the allyl side chain by cytochrome P450 enzymes (specifically CYP2A6 in humans) to form 1'-hydroxysafrole.[2] This proximate carcinogen can then be further metabolized, primarily through sulfation, to the highly reactive and ultimate carcinogen, 1'-sulfooxysafrole, which can form DNA adducts.[2]
2. Putative Metabolic Pathway of ω-Hydroxyisodillapiole
Based on the established metabolic pathways of dillapiole and safrole, a putative metabolic pathway for ω-Hydroxyisodillapiole can be proposed. The presence of the terminal hydroxyl group in ω-Hydroxyisodillapiole may influence its metabolism compared to dillapiole.
Caption: Putative Metabolic Pathway of ω-Hydroxyisodillapiole.
3. Known Toxicological Profile of Related Compounds
The toxicological data for dillapiole and safrole provide insights into the potential hazards of ω-Hydroxyisodillapiole.
| Compound | Toxicological Endpoint | Observation | Reference |
| Dillapiole | Antifungal Activity | Showed higher mycelial growth inhibition against Botryodiplodia theobromae and Colletotrichum acutatum compared to safrole. | [1][3] |
| Herbicidal Activity | Demonstrated in silico and in vivo herbicidal activities against Arabidopsis thaliana. | [3] | |
| Safrole | Carcinogenicity | Classified as "reasonably anticipated to be a human carcinogen". Caused liver tumors in rodents. | [4] |
| Genotoxicity | The metabolite 1'-sulfooxy-safrole is the ultimate carcinogen that forms DNA adducts. | [2] | |
| Acute Toxicity | Can reduce mycelial growth of some plant pathogens. | [3] |
4. Postulated Toxicological Profile of ω-Hydroxyisodillapiole
The introduction of a hydroxyl group at the omega position of the side chain in isodillapiole might alter its toxicological profile compared to dillapiole and safrole.
-
Potential for Reduced Lipophilicity: The hydroxyl group increases the polarity of the molecule, which could lead to more rapid excretion and potentially reduced bioaccumulation.
-
Altered Metabolism: The hydroxyl group provides an additional site for Phase II conjugation reactions (glucuronidation and sulfation), which are typically detoxification pathways. This could potentially lead to a different metabolic profile with a lower likelihood of forming reactive intermediates compared to safrole.
-
Uncertain Carcinogenic Potential: While the increased polarity and potential for detoxification might suggest a lower carcinogenic risk compared to safrole, the core phenylpropene structure remains. The potential for other metabolic activation pathways cannot be ruled out without experimental data. Therefore, the carcinogenic potential of ω-Hydroxyisodillapiole remains to be determined.
5. Recommended Experimental Workflow for Toxicological Screening
A comprehensive toxicological evaluation of ω-Hydroxyisodillapiole is necessary to establish its safety profile. The following experimental workflow is recommended.
Caption: Recommended Toxicological Screening Workflow.
6. Detailed Methodologies for Key Experiments
While specific protocols for ω-Hydroxyisodillapiole do not exist, the following are general methodologies for the key toxicological assays mentioned in the workflow.
6.1. Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its concentration is determined by optical density, which is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of ω-Hydroxyisodillapiole for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol).
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control.
-
6.2. Genotoxicity Assay (Ames Test - Bacterial Reverse Mutation Assay)
-
Principle: This test uses several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. These bacteria cannot grow on a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to grow. The test is performed with and without a metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.
-
Protocol Outline:
-
Prepare different concentrations of ω-Hydroxyisodillapiole.
-
In separate tubes, mix the test compound, the bacterial strain, and either S9 mix or a buffer.
-
Pour the mixture onto a minimal glucose agar plate (histidine-deficient).
-
Incubate the plates for 48-72 hours.
-
Count the number of revertant colonies (colonies that have undergone reverse mutation).
-
A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
6.3. In Vitro Metabolism (Liver Microsome Stability Assay)
-
Principle: This assay determines the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). The rate of disappearance of the parent compound is measured over time.
-
Protocol Outline:
-
Prepare a reaction mixture containing liver microsomes, NADPH (as a cofactor), and a buffer in a 96-well plate.
-
Pre-incubate the mixture at 37°C.
-
Add ω-Hydroxyisodillapiole to initiate the reaction.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analyze the remaining concentration of ω-Hydroxyisodillapiole in each sample using LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.
-
The toxicological profile of ω-Hydroxyisodillapiole remains largely uncharacterized. However, by examining the metabolic pathways and known toxicities of the structurally related compounds dillapiole and safrole, we can infer a potential for metabolic activation and toxicity. The presence of the omega-hydroxyl group may offer a route for detoxification, potentially reducing the toxic potential compared to its analogs. Nevertheless, comprehensive empirical testing following a structured experimental workflow is imperative to definitively establish the safety profile of ω-Hydroxyisodillapiole for any potential application.
References
- 1. researchgate.net [researchgate.net]
- 2. A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safrole - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Metabolic Fate of ω-Hydroxyisodillapiole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omega-Hydroxyisodillapiole, a phenylpropanoid derivative, is anticipated to undergo extensive metabolic transformation mediated primarily by cytochrome P450 (CYP450) enzymes. While direct metabolic studies on ω-Hydroxyisodillapiole are not extensively documented in publicly available literature, its structural similarity to other well-studied phenylpropanoids, such as dillapiole, isodillapiole, and safrole, allows for the inference of its principal metabolic pathways. This guide synthesizes the expected metabolic fate of ω-Hydroxyisodillapiole, detailing the probable enzymatic reactions and resulting degradation products. The metabolic cascade is likely to involve Phase I oxidation and demethylenation reactions, followed by Phase II conjugation to enhance water solubility and facilitate excretion. Understanding these metabolic pathways is crucial for assessing the compound's pharmacokinetic profile, potential toxicity, and drug-drug interaction liabilities.
Introduction
Phenylpropanoids are a diverse class of naturally occurring organic compounds with a wide range of biological activities. Dillapiole and isodillapiole, found in various plant species, are known for their insecticidal and synergistic properties, which are partly attributed to their ability to inhibit cytochrome P450 enzymes.[1] ω-Hydroxyisodillapiole, a hydroxylated derivative, is a potential metabolite of isodillapiole or a related compound. Its metabolic fate is of significant interest for toxicological assessment and drug development, as metabolism can lead to either detoxification or bioactivation to more reactive species. This document provides an in-depth technical overview of the predicted metabolism and degradation products of ω-Hydroxyisodillapiole, based on the established metabolic pathways of analogous compounds.
Inferred Metabolic Pathways of ω-Hydroxyisodillapiole
The metabolism of ω-Hydroxyisodillapiole is expected to proceed through two main phases: Phase I functionalization reactions and Phase II conjugation reactions.
Phase I Metabolism
Phase I reactions are primarily catalyzed by the cytochrome P450 superfamily of enzymes located in the liver and other tissues. For ω-Hydroxyisodillapiole, the following oxidative reactions are anticipated:
-
Oxidation of the ω-hydroxyl group: The terminal hydroxyl group on the propenyl side chain can be further oxidized to an aldehyde and subsequently to a carboxylic acid.
-
Aromatic Hydroxylation: The benzene ring can undergo hydroxylation at various positions, leading to the formation of phenolic metabolites.
-
O-Demethylenation: The methylenedioxy bridge, a characteristic feature of dillapiole and its isomers, is a known target for CYP450-mediated cleavage. This reaction yields a catechol metabolite (1,2-dihydroxybenzene derivative), which can be further metabolized.[2][3]
-
Side Chain Oxidation: The propenyl side chain can be a site for various oxidative modifications, including epoxidation across the double bond.
The following diagram illustrates the inferred Phase I metabolic pathways of ω-Hydroxyisodillapiole.
Phase II Metabolism
Phase I metabolites, now possessing polar functional groups such as hydroxyl, carboxyl, and catechol moieties, can undergo Phase II conjugation reactions. These reactions further increase their water solubility and prepare them for excretion. Key Phase II pathways include:
-
Glucuronidation: The hydroxyl groups (on the side chain and the aromatic ring) and the carboxylic acid group are susceptible to conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Phenolic hydroxyl groups can be sulfated by sulfotransferases (SULTs).
-
Glutathione Conjugation: The epoxide metabolite, being an electrophilic species, can be detoxified by conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate can be further metabolized to a mercapturic acid derivative before excretion.
The following diagram illustrates the inferred Phase II metabolic pathways.
Quantitative Data from Analogous Compounds
While quantitative metabolic data for ω-Hydroxyisodillapiole is unavailable, studies on the related compound safrole provide valuable insights into the potential distribution of metabolites. The following table summarizes the urinary metabolites of safrole identified in rats.
| Metabolite | Percentage of Dose in Urine (Rat) | Reference |
| 1,2-Dihydroxy-4-allylbenzene (conjugated) | Major metabolite | [3] |
| 1'-Hydroxysafrole (conjugated) | Detected | [3] |
| 3'-Hydroxyisosafrole (conjugated) | Detected | [3] |
| Eugenol or isomer (conjugated) | Small amounts | [3] |
Experimental Protocols: In Vitro Metabolism using Liver Microsomes
The following is a representative protocol for studying the in vitro metabolism of a test compound like ω-Hydroxyisodillapiole using liver microsomes. This method is widely used to identify metabolic pathways and potential drug-drug interactions.
Materials
-
Test compound (ω-Hydroxyisodillapiole)
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for quenching the reaction
-
Control compounds (e.g., known substrates for specific CYP450 enzymes)
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS or GC-MS system for analysis
Incubation Procedure
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound dissolved in a small amount of organic solvent (e.g., DMSO, final concentration should be low, typically <1%).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This will precipitate the proteins.
-
Protein Precipitation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Sample Preparation for Analysis: Transfer the supernatant to a new tube or vial for analysis by LC-MS/MS or GC-MS.
Analytical Procedure
-
LC-MS/MS or GC-MS Analysis: Analyze the supernatant to identify and quantify the parent compound and its metabolites.
-
Metabolite Identification: Metabolites can be identified based on their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer. Comparison with authentic standards, if available, confirms the identity.
-
Quantitative Analysis: The disappearance of the parent compound over time can be used to determine the rate of metabolism. The formation of metabolites can also be quantified using appropriate calibration curves.
The following diagram illustrates the experimental workflow for an in vitro metabolism study.
Degradation Products
The degradation of ω-Hydroxyisodillapiole in biological systems is primarily a result of the metabolic processes described above. The final degradation products are expected to be highly polar, water-soluble conjugates (glucuronides, sulfates, and mercapturic acids) that can be readily excreted from the body, primarily in the urine and to a lesser extent in the bile. The aromatic ring of the parent compound is likely to be retained in the majority of the final excreted metabolites, albeit in a more hydroxylated and conjugated form.
Conclusion
The metabolism of ω-Hydroxyisodillapiole is predicted to be a complex process involving multiple enzymatic pathways, primarily driven by cytochrome P450 enzymes. The key transformations are expected to be oxidation of the side chain, hydroxylation and demethylenation of the aromatic ring, followed by extensive Phase II conjugation. While direct experimental data for this specific compound is lacking, the well-established metabolic fate of structurally similar phenylpropanoids provides a robust framework for predicting its biotransformation. The information presented in this guide is intended to assist researchers, scientists, and drug development professionals in designing and interpreting studies aimed at elucidating the pharmacokinetics and safety profile of ω-Hydroxyisodillapiole and related compounds. Further in vitro and in vivo studies are warranted to confirm these predicted pathways and to quantify the formation of key metabolites.
References
- 1. Pharmacokinetics and anesthetic activity of eugenol in male Sprague–Dawley rats | Scilit [scilit.com]
- 2. Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption, metabolism and excretion of safrole in the rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Dillapiole Derivatives from Natural Precursors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dillapiole, a phenylpropanoid abundantly found in the essential oils of several plant species, notably from the Piper and Anethum genera, has emerged as a versatile natural precursor for the synthesis of a diverse array of derivatives with significant pharmacological potential. This technical guide provides a comprehensive overview of the extraction of dillapiole from its natural sources and details the synthetic pathways to key derivatives. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of synthetic and biological pathways to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. The guide focuses on the synthesis of derivatives with anti-inflammatory, insecticidal, and antileishmanial activities, highlighting the structure-activity relationships that govern their biological effects.
Introduction
Natural products continue to be a cornerstone of drug discovery, providing complex and biologically relevant scaffolds for the development of new therapeutic agents. Dillapiole (4,5-dimethoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole), a naturally occurring phenylpropene, has garnered significant interest due to its bioavailability and versatile chemical structure, which allows for a wide range of chemical modifications.[1] Its presence in high concentrations in certain plant essential oils makes it an attractive and sustainable starting material for semi-synthetic modifications.[2][3] This guide will explore the journey from the natural plant source to the synthesis and biological evaluation of dillapiole derivatives.
Natural Sources and Extraction of Dillapiole
Dillapiole is predominantly found in the essential oils of Piper aduncum (spiked pepper) and certain chemotypes of dill (Anethum graveolens).[1][4] The concentration of dillapiole in the essential oil of P. aduncum can be exceptionally high, making it a prime source for extraction.[3]
Table 1: Natural Sources of Dillapiole
| Plant Species | Family | Plant Part | Dillapiole Content (%) | Reference(s) |
| Piper aduncum | Piperaceae | Leaves, Inflorescences | 35-90 | [3] |
| Anethum graveolens (dill) | Apiaceae | Seeds, Weeds | Varies | [1][5] |
| Apium nodiflorum | Apiaceae | Aerial parts | Up to 70.8 | [6] |
| Piper guineense | Piperaceae | Leaves | 44.8 | [6] |
| Bunium cylindricum | Apiaceae | Fruit | 11 | [6] |
Experimental Protocol: Hydrodistillation of Dillapiole from Piper aduncum
This protocol describes a standard laboratory-scale method for the extraction of essential oil rich in dillapiole from the leaves of Piper aduncum.
Materials and Equipment:
-
Fresh or dried leaves of Piper aduncum
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Distilled water
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Weigh approximately 500 g of fresh, crushed leaves of P. aduncum and place them into a 2 L round-bottom flask.[6]
-
Add approximately 1.5 L of distilled water to the flask, ensuring the plant material is fully submerged.
-
Set up the Clevenger-type apparatus connected to a condenser and the round-bottom flask.
-
Heat the flask using a heating mantle to bring the water to a boil.
-
Continue the hydrodistillation for 3-4 hours, collecting the volatile components.[4] The essential oil will separate from the aqueous distillate in the collection arm of the Clevenger apparatus.
-
After completion, allow the apparatus to cool down. Carefully collect the essential oil from the collection arm.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the purified dillapiole-rich essential oil in a sealed glass vial in a cool, dark place.
Yield: The yield of essential oil is typically in the range of 2.5% to 4.0% based on the dry weight of the plant material.[7]
Synthesis of Dillapiole Derivatives
The chemical structure of dillapiole, with its allyl side chain and aromatic ring, offers several sites for chemical modification. Simple and efficient synthetic transformations can lead to a variety of derivatives with altered physicochemical and biological properties.
Diagram: Synthetic Pathways of Dillapiole Derivatives
Caption: Key synthetic transformations of dillapiole.
Catalytic Reduction to Dihydrodillapiole
The reduction of the allyl side chain of dillapiole yields dihydrodillapiole, a derivative with reported anti-inflammatory activity.[2]
This protocol is adapted from Narisada et al. (1989) as cited in de Morais et al. (2011).[2]
Materials and Equipment:
-
Dillapiole
-
Sodium borohydride (NaBH₄)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Methanol
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 100 mL round-bottom flask, dissolve dillapiole (2 mmol) in 40 mL of methanol.
-
To this solution, add sodium borohydride (20 mmol) and nickel(II) chloride hexahydrate (1.5 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 24 hours.
-
After cooling to room temperature, filter the reaction mixture.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure dihydrodillapiole.
Yield: Approximately 86%.[2]
Isomerization to Isodillapiole
The isomerization of the allyl side chain to a propenyl group results in the formation of isodillapiole.[2]
This protocol is adapted from Lima et al. (2000) as cited in de Morais et al. (2011).[2]
Materials and Equipment:
-
Dillapiole
-
Potassium hydroxide (KOH)
-
Butanol
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 25 mL round-bottom flask, dissolve 4 g of dillapiole (24.7 mmol) in 20 mL of butanol containing 3.4 g of potassium hydroxide (a 17% solution).
-
Heat the reaction mixture to reflux with constant stirring for 24 hours.
-
After cooling, neutralize the mixture with 1.2 mL of concentrated HCl and add 8 mL of cold distilled water.
-
Transfer the mixture to a separatory funnel and wash the organic phase three times with 20 mL of water.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain isodillapiole.
Yield: Approximately 85%.[2]
Quantitative Data of Dillapiole and its Derivatives
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Dillapiole | C₁₂H₁₄O₄ | 222.24 | 6.32 (s, 1H), 5.94 (m, 1H), 5.91 (s, 2H), 5.08 (m, 2H), 4.09 (s, 3H), 3.86 (s, 3H), 3.32 (d, 2H) | 148.1, 144.2, 138.5, 137.9, 132.8, 115.4, 108.2, 101.2, 60.9, 59.8, 34.1 |
| Dihydrodillapiole | C₁₂H₁₆O₄ | 224.25 | 6.28 (s, 1H), 5.89 (s, 2H), 4.07 (s, 3H), 3.84 (s, 3H), 2.52 (t, 2H), 1.60 (m, 2H), 0.94 (t, 3H) | 147.9, 144.0, 138.2, 133.1, 129.5, 108.0, 101.0, 60.8, 59.7, 32.5, 22.9, 13.9 |
| Isodillapiole | C₁₂H₁₄O₄ | 222.24 | 6.40 (s, 1H), 6.25 (d, 1H), 6.05 (m, 1H), 5.92 (s, 2H), 4.10 (s, 3H), 3.87 (s, 3H), 1.85 (d, 3H) | 148.0, 144.1, 138.4, 132.5, 130.8, 124.5, 108.1, 101.1, 60.9, 59.8, 18.5 |
Note: NMR data is compiled from typical values and may vary slightly depending on the specific experimental conditions.
Table 3: Biological Activity of Dillapiole and its Derivatives
| Compound | Biological Activity | Target Organism/Cell Line | IC₅₀ / CC₅₀ / LC₅₀ | Reference(s) |
| Dillapiole | Anti-inflammatory | Carrageenan-induced rat paw edema | Significant inhibition (p<0.05) | [2] |
| Insecticidal | Spodoptera frugiperda | LD₅₀ = 0.35 ppm | [1] | |
| Antileishmanial | Leishmania amazonensis | IC₅₀ = 69.3 µM | [2] | |
| Antileishmanial | Leishmania braziliensis | IC₅₀ = 59.4 µM | [2] | |
| Cytotoxic | 3T3 Fibroblasts | CC₅₀ > 200 µM | [2] | |
| Dihydrodillapiole | Anti-inflammatory | Carrageenan-induced rat paw edema | Significant inhibition (p<0.05) | [2] |
| Antileishmanial | Leishmania amazonensis | IC₅₀ = 99.9 µM | [2] | |
| Antileishmanial | Leishmania braziliensis | IC₅₀ = 90.5 µM | [2] | |
| Isodillapiole | Antileishmanial | Leishmania amazonensis | IC₅₀ = 122.9 µM | [2] |
| Antileishmanial | Leishmania braziliensis | IC₅₀ = 109.8 µM | [2] | |
| Dillapiole n-butyl ether | Antileishmanial | Leishmania amazonensis | IC₅₀ = 1.6 µM (72h) | [7] |
| Cytotoxic | Peritoneal macrophages | CC₅₀ = 413 µM | [7] |
Biological Signaling Pathways and Mechanisms of Action
Anti-inflammatory Activity
Dillapiole and its derivatives have demonstrated anti-inflammatory properties, which are believed to be mediated through the modulation of key inflammatory signaling pathways.
Caption: Dillapiole may exert anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways.
The anti-inflammatory effects of many natural products are attributed to their ability to suppress the production of pro-inflammatory mediators. This is often achieved by inhibiting the activation of transcription factors such as NF-κB and the phosphorylation of mitogen-activated protein kinases (MAPKs) like p38 and JNK.[5][8] While direct molecular docking studies for dillapiole are limited, its structural similarity to other known inhibitors of these pathways suggests a similar mechanism of action.
Insecticidal Activity
Dillapiole exhibits significant insecticidal activity and acts as a synergist for other insecticides like pyrethrins.[1][4] This synergistic effect is primarily due to the inhibition of insect metabolic enzymes, particularly cytochrome P450 monooxygenases (CYP450s).
Caption: Dillapiole enhances insecticide efficacy by inhibiting cytochrome P450-mediated detoxification.
The methylenedioxy group in the structure of dillapiole is a key feature responsible for the inhibition of CYP450 enzymes. This inhibition prevents the insect from metabolizing and detoxifying the insecticide, thus increasing its potency and duration of action.[6] Additionally, dillapiole and its derivatives have been shown to affect other detoxifying enzymes such as esterases and glutathione-S-transferases, as well as acetylcholinesterase, a key enzyme in the nervous system of insects.[4]
Conclusion and Future Directions
Dillapiole stands out as a readily available and versatile natural precursor for the development of novel bioactive compounds. The synthetic methodologies outlined in this guide provide a foundation for the creation of a diverse library of dillapiole derivatives. The promising anti-inflammatory, insecticidal, and antileishmanial activities of these compounds warrant further investigation. Future research should focus on:
-
Expansion of the Derivative Library: Synthesis and characterization of a wider range of derivatives, including those with modifications on the aromatic ring and more complex side chains.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular targets and mechanisms of action for the most potent derivatives through techniques such as molecular docking, enzymatic assays, and proteomics.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Development of robust QSAR models to guide the rational design of new derivatives with enhanced potency and selectivity.
-
In Vivo Efficacy and Safety Evaluation: Preclinical studies to assess the in vivo efficacy, pharmacokinetics, and safety profiles of lead compounds.
This technical guide serves as a starting point for researchers to explore the rich chemical and biological landscape of dillapiole and its derivatives, with the ultimate goal of developing new and effective therapeutic agents and agrochemicals.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 4. Structure-guided identification of mitogen-activated protein kinase-1 inhibitors towards anticancer therapeutics | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
A Technical Guide to the Isolation and Characterization of Phenylpropanoids from Dill (Anethum graveolens)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dill (Anethum graveolens L.), a prominent member of the Apiaceae family, is a globally cultivated herb valued for its culinary and medicinal properties. Beyond its use as a flavoring agent, dill is a rich source of bioactive secondary metabolites, including a significant class of compounds known as phenylpropanoids. Phenylpropanoids are naturally occurring phenolic compounds derived from the shikimate pathway and are recognized for a wide spectrum of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the methodologies for isolating and characterizing phenylpropanoids from dill, tailored for professionals in research and drug development.
The chemical profile of dill, particularly its phenylpropanoid content, can vary significantly based on the plant's origin, the part being analyzed (seeds, leaves, stems), developmental stage, and the extraction method employed. The primary phenylpropanoids identified in dill essential oil include compounds like (E)-anethole, estragole, dillapiole, and apiol. This document outlines the key experimental protocols, data presentation standards, and analytical workflows necessary for the comprehensive study of these valuable natural products.
Identified Phenylpropanoids in Dill
The composition of phenylpropanoids in dill is diverse. While some studies report a high concentration of these compounds, others find them in trace amounts, often being surpassed by monoterpenes like carvone and limonene. This variability underscores the importance of precise analytical characterization for any research or development application.
Young dill seedlings, for instance, have been found to accumulate high levels of dillapiole and apiol, whereas these compounds are negligible in flowering plants and dry seeds. In contrast, a study on dill from Southern Morocco found that phenylpropanoids were the most abundant group of compounds in the essential oil from seeds, accounting for nearly 68%.
Table 1: Quantitative Analysis of Phenylpropanoids in Dill Seed Essential Oil
| Compound | Class | Relative Abundance (%) | Reference |
| (E)-Anethole | Phenylpropanoid | 38.13 | |
| Estragole | Phenylpropanoid | 29.32 | |
| (E)-Anethole | Phenylpropanoid | <0.05 (Traces) |
Note: The chemical composition of dill essential oil shows significant variation depending on geographical origin and cultivation conditions.
Table 2: Phenolic Compounds Identified in Dill Seed Extracts
| Compound | Class | Method of Detection | Reference |
| Caffeic Acid | Phenylpropanoid (Hydroxycinnamic Acid) | RP-HPLC | |
| Sinapic Acid | Phenylpropanoid (Hydroxycinnamic Acid) | RP-HPLC | |
| Vanillic Acid | Phenolic Acid | RP-HPLC | |
| Gallic Acid | Phenolic Acid | RP-HPLC | |
| Quercetin | Flavonoid | RP-HPLC | |
| Kaempferol | Flavonoid | RP-HPLC | |
| Umbelliferone | Coumarin | RP-HPLC |
Experimental Protocols
Protocol 1: Extraction of Volatile Phenylpropanoids via Hydrodistillation
This protocol is suitable for extracting essential oils rich in volatile phenylpropanoids from dill seeds or aerial parts.
1. Plant Material Preparation:
- Collect fresh or dried dill seeds.
- Grind the seeds into a coarse powder to increase the surface area for efficient oil extraction.
2. Hydrodistillation (Clevenger-type apparatus):
- Place a known quantity (e.g., 100 g) of the powdered dill seeds into a round-bottom flask.
- Add distilled water to the flask, typically at a plant material-to-water ratio of 1:10 (w/v).
- Set up the Clevenger apparatus according to the manufacturer's instructions.
- Heat the flask to boiling and maintain a gentle boil for 3 hours. The steam and volatile oils will rise, condense, and collect in the graduated collection tube of the Clevenger apparatus.
- Once the distillation is complete, allow the apparatus to cool.
- Carefully collect the separated essential oil layer. Measure its volume and calculate the yield.
- Dry the collected oil over anhydrous sodium sulfate to remove residual water.
- Store the essential oil in a sealed, dark glass vial at 4°C until analysis.
Protocol 2: Solvent-Based Extraction of Phenylpropanoids
This method is designed to extract a broader range of phenolic compounds, including less volatile phenylpropanoids.
1. Plant Material and Reagents:
- Dried and powdered dill seeds or leaves.
- Solvents: Methanol (HPLC grade), acidified methanol (e.g., with 1% HCl), ethanol, or hydro-methanolic solutions.
- Polyvinylpyrrolidone (PVP) can be added during grinding to bind and remove phenolic compounds that interfere with DNA extraction, a principle that can be adapted to remove certain polyphenols if they are considered contaminants.
2. Extraction Procedure (Ultrasound-Assisted Extraction):
- Weigh 10 g of powdered dill material into an Erlenmeyer flask.
- Add 100 mL of the chosen solvent (e.g., 80% methanol).
- Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).
- After sonication, filter the mixture through Whatman No. 1 filter paper.
- Collect the filtrate and repeat the extraction process on the residue two more times to ensure exhaustive extraction.
- Combine all filtrates.
- Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
- The resulting crude extract can be freeze-dried to obtain a stable powder for further analysis.
Isolation and Characterization Workflow
The isolation of individual phenylpropanoids from a crude extract requires chromatographic techniques, while characterization relies on spectroscopy.
Analytical Characterization of Volatile Phenylpropanoids
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing volatile mixtures like essential oils.
-
Principle: The essential oil sample is injected into a gas chromatograph, where it is vaporized. An inert carrier gas (e.g., helium) pushes the vaporized compounds through a long, thin capillary column. Compounds separate based on their boiling points and affinity for the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment into characteristic patterns.
-
Procedure:
-
Dilute the dill essential oil in a suitable solvent (e.g., hexane or dichloromethane).
-
Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
Use a non-polar capillary column (e.g., DB-5ms) suitable for separating a wide range of volatile compounds.
-
Program the oven temperature to ramp up gradually (e.g., from 60°C to 240°C) to allow for the separation of compounds with different boiling points.
-
Identify compounds by comparing their mass spectra and retention indices with those in established libraries (e.g., NIST, Wiley) and with authentic standards.
-
-
Isolation and Characterization of Non-Volatile Phenylpropanoids
-
Fractionation using Column Chromatography:
-
The crude solvent extract is first fractionated to simplify the mixture.
-
Procedure: A glass column is packed with a stationary phase (e.g., silica gel). The crude extract is loaded onto the top of the column. A series of solvents or solvent mixtures (mobile phase) of increasing polarity are passed through the column. Compounds will elute at different times based on their polarity, allowing for the collection of simplified fractions.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is used for both analytical quantification and preparative isolation of compounds from the collected fractions. A high-pressure pump forces a solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). The sample is injected into the mobile phase stream and separates into its components based on their differential interactions with the stationary and mobile phases.
-
Analytical HPLC: Used to create a chemical profile (fingerprint) of the fractions and to quantify specific compounds using a detector (e.g., UV-Vis or Diode Array Detector).
-
Preparative HPLC: Uses larger columns to physically separate and collect the individual pure compounds for further analysis.
-
-
Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR is the most powerful technique for determining the precise chemical structure of isolated organic compounds. It exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, NMR can provide detailed information about the carbon-hydrogen framework of a molecule.
-
Procedure:
-
Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃, MeOD).
-
Acquire a series of NMR spectra, including:
-
¹H NMR: Provides information on the number, type, and connectivity of hydrogen atoms.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): Reveals correlations between atoms, allowing for the complete assembly of the molecular structure.
-
-
-
Figure 1. General workflow for the isolation and characterization of phenylpropanoids from dill.
Biological Activity and Mechanisms
Phenylpropanoids are renowned for their antioxidant properties, which are fundamental to many of their other biological effects. This activity is primarily due to their ability to act as free radical scavengers. The phenolic hydroxyl groups on their aromatic rings can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging chain reactions. The activation of the phenylpropanoid biosynthetic pathway in plants is a known response to various abiotic stresses, leading to the accumulation of these protective compounds.
The Anti-Inflammatory Potential of Dillapiole Analogues: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the anti-inflammatory properties of dillapiole and its synthetic analogues. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of these naturally-derived compounds. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the known and putative signaling pathways involved in the anti-inflammatory action of dillapiole analogues.
Introduction
Dillapiole, a phenylpropanoid commonly found in the essential oils of plants such as dill (Anethum graveolens) and Piper aduncum, has garnered scientific interest for its various biological activities.[1] Among these, its anti-inflammatory properties present a promising avenue for the development of novel therapeutic agents. This guide focuses on the in-vivo anti-inflammatory effects of dillapiole and a series of its semi-synthetic analogues, providing a detailed analysis of their structure-activity relationships and potential mechanisms of action.
Quantitative Anti-Inflammatory Data
The primary in-vivo evaluation of the anti-inflammatory activity of dillapiole and its analogues was conducted using the carrageenan-induced rat paw edema model. The data presented below is derived from the key study by Parise-Filho et al. (2011), which provides a comparative analysis of the percentage of edema inhibition at various time points.
Table 1: In-Vivo Anti-inflammatory Activity of Dillapiole and its Analogues in the Carrageenan-Induced Rat Paw Edema Model
| Compound | Structure | Dose (mg/kg) | Edema Inhibition (%) at 1h | Edema Inhibition (%) at 2h | Edema Inhibition (%) at 3h |
| Dillapiole (1) | 5-allyl-6,7-dimethoxy-1,3-benzodioxole | 100 | 20 | 17 | 34 |
| Safrole (2) | 5-allyl-1,3-benzodioxole | 100 | 9 | 5 | 2 |
| 1,3-Benzodioxole (3) | 1,3-benzodioxole | 100 | 9 | 0 | 0 |
| Pyrocatechol (4) | benzene-1,2-diol | 100 | - | - | - |
| Di-hydrodillapiole (5) | 5-propyl-6,7-dimethoxy-1,3-benzodioxole | 100 | 35 | 23 | 20 |
| Isodillapiole (6) | 5-(prop-1-en-1-yl)-6,7-dimethoxy-1,3-benzodioxole | 100 | 5 | 0 | 0 |
| Dillapionaldehyde (7) | 6,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde | 100 | 9 | 0 | 0 |
| Dillapiolic acid (8) | 6,7-dimethoxy-1,3-benzodioxole-5-carboxylic acid | 100 | 9 | 0 | 0 |
| Indomethacin | (positive control) | 10 | 42 | 38 | 45 |
Data sourced from Parise-Filho et al., 2011.
Structure-Activity Relationship (SAR)
The data from the in-vivo studies reveals key structural features that influence the anti-inflammatory activity of dillapiole analogues:
-
Benzodioxole Ring: The presence of the 1,3-benzodioxole ring system is crucial for activity.
-
Methoxy Groups: The two methoxy groups on the aromatic ring are important for maintaining anti-inflammatory efficacy, as demonstrated by the reduced activity of safrole, which lacks these groups.
-
Allyl Side Chain: The allyl group at position 5 is a key contributor to the anti-inflammatory effect.
-
Saturation of the Side Chain: Saturation of the allyl double bond to a propyl group, as seen in di-hydrodillapiole, can enhance the anti-inflammatory activity at earlier time points.
Experimental Protocols
The following is a detailed methodology for the in-vivo anti-inflammatory assay as described in the cited literature.
Animals
-
Species: Male Wistar rats
-
Weight: 180-220 g
-
Housing: Kept in cages with free access to food and water, maintained on a 12-hour light/dark cycle.
-
Acclimatization: Animals were allowed to acclimatize to the laboratory conditions for at least one week prior to the experiment.
-
Ethics: All animal procedures were conducted in accordance with internationally accepted principles for the care and use of laboratory animals.
Carrageenan-Induced Paw Edema Assay
This assay is a standard model for evaluating acute inflammation.
-
Animal Grouping: The rats were randomly divided into groups (n=6 per group).
-
Compound Administration:
-
The test compounds (dillapiole and its analogues) were administered intraperitoneally (i.p.) at a dose of 100 mg/kg.
-
The positive control group received indomethacin (10 mg/kg, i.p.).
-
The negative control group received the vehicle (e.g., saline or a tween-80 emulsion).
-
-
Induction of Inflammation: One hour after the administration of the test compounds or controls, 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline was injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw was measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema was calculated for each group using the following formula:
% Inhibition = [ (Vc - Vt) / Vc ] x 100
Where:
-
Vc = average paw volume of the control group
-
Vt = average paw volume of the treated group
-
Synthesis and Characterization of Analogues
The semi-synthetic analogues of dillapiole were prepared using standard organic reactions such as catalytic reduction and isomerization.[1] The purification of all compounds was achieved through column chromatography, and their structures were confirmed using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Signaling Pathways in Anti-inflammatory Action
While the precise molecular mechanisms of dillapiole's anti-inflammatory effects are not yet fully elucidated, evidence from studies on dillapiole and structurally related phenylpropanoids suggests the involvement of key inflammatory signaling pathways.
One study has shown that dillapiole can modulate calcium flux and chemotaxis in neutrophils, which are key events in the inflammatory response.[2] Based on the known mechanisms of other anti-inflammatory natural products, it is plausible that dillapiole analogues exert their effects through the inhibition of pro-inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The following diagrams illustrate the putative signaling pathways and the experimental workflow.
Figure 1: Experimental workflow for the carrageenan-induced rat paw edema assay.
Figure 2: Putative anti-inflammatory signaling pathways modulated by dillapiole analogues.
Conclusion
Dillapiole and its analogues, particularly di-hydrodillapiole, have demonstrated significant in-vivo anti-inflammatory properties. The structure-activity relationship studies indicate that the benzodioxole nucleus and the methoxy groups are critical for this activity. While the exact molecular targets are still under investigation, the available evidence suggests a mechanism involving the modulation of key inflammatory pathways. Further research is warranted to fully elucidate the mechanism of action and to explore the therapeutic potential of these compounds in inflammatory diseases. This technical guide provides a foundational resource for scientists and researchers to build upon in the quest for novel anti-inflammatory agents.
References
Methodological & Application
Application Note and Protocol: Purification of ω-Hydroxyisodillapiole by Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of ω-Hydroxyisodillapiole, a hydroxylated derivative of dillapole. The protocol outlines a two-step chromatographic procedure involving normal-phase column chromatography for initial fractionation followed by reverse-phase high-performance liquid chromatography (RP-HPLC) for final purification. This method is designed to yield high-purity ω-Hydroxyisodillapiole suitable for research and drug development applications.
Introduction
Dillapiole and its derivatives, found in various plant species such as Piper aduncum, have garnered significant interest due to their diverse biological activities.[1][2] ω-Hydroxyisodillapiole, a metabolite of dillapiole, is of particular interest for its potential pharmacological properties. The isolation and purification of this compound are crucial for its structural elucidation, pharmacological screening, and subsequent development as a potential therapeutic agent. This protocol details a robust and reproducible method for obtaining high-purity ω-Hydroxyisodillapiole from a crude extract.
The purification strategy employs a combination of silica gel column chromatography and RP-HPLC. Silica gel chromatography serves as an effective initial step to separate compounds based on polarity, allowing for the enrichment of the hydroxylated target molecule.[3][4] Subsequent purification by RP-HPLC provides high-resolution separation, ensuring the final product is of high purity.[5][6][7]
Data Presentation
The following table summarizes the expected quantitative data from a typical purification run of ω-Hydroxyisodillapiole from a crude plant extract.
| Parameter | Value | Method of Analysis |
| Crude Extract | ||
| Initial Mass | 5.0 g | Gravimetric |
| Purity of ω-Hydroxyisodillapiole | ~1-2% | HPLC-UV |
| Silica Gel Chromatography Fraction | ||
| Mass of Enriched Fraction | 500 mg | Gravimetric |
| Purity of ω-Hydroxyisodillapiole | ~40-50% | HPLC-UV |
| Recovery | ~80-90% | HPLC-UV |
| RP-HPLC Purified Product | ||
| Final Mass | 150 mg | Gravimetric |
| Final Purity | >98% | HPLC-UV, NMR |
| Overall Recovery | ~60-70% | HPLC-UV |
Experimental Protocols
Materials and Reagents
-
Crude plant extract containing dillapiole and its metabolites
-
Silica gel (60-120 mesh) for column chromatography[8]
-
Solvents: n-Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol (HPLC grade), Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Glass column for chromatography
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Preparative RP-HPLC system with a C18 column (e.g., 250 x 10 mm, 5 µm)
-
UV detector for HPLC
Step 1: Silica Gel Column Chromatography (Initial Fractionation)
This step aims to separate the more polar hydroxylated compounds from the less polar constituents of the crude extract.
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the glass column and allow it to pack under gravity, gently tapping the column to ensure even packing.[9]
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the column by washing with 2-3 column volumes of n-hexane.
-
-
Sample Preparation and Loading:
-
Elution:
-
Elute the column with a stepwise gradient of increasing polarity using n-hexane and ethyl acetate mixtures.
-
Start with 100% n-hexane to elute non-polar compounds.
-
Gradually increase the polarity by adding ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20 v/v n-hexane:ethyl acetate).
-
Collect fractions of approximately 20-30 mL.
-
-
Fraction Analysis:
-
Monitor the separation by TLC using a suitable mobile phase (e.g., n-hexane:ethyl acetate 8:2 v/v).
-
Visualize the spots under UV light (254 nm) and/or by staining (e.g., with a potassium permanganate solution).
-
Pool the fractions containing the compound with an Rf value corresponding to a hydroxylated aromatic compound (expected to be more polar than dillapiole).
-
Concentrate the pooled fractions using a rotary evaporator to yield the enriched fraction.
-
Step 2: Reverse-Phase HPLC (Final Purification)
This step is designed to achieve high-purity ω-Hydroxyisodillapiole.
-
Sample Preparation:
-
Dissolve the enriched fraction from the silica gel chromatography step in a minimal amount of the HPLC mobile phase (e.g., 50:50 acetonitrile:water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with a 50:50 (v/v) mixture and gradually increase the acetonitrile concentration to 80% over 30 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 280 nm.[11]
-
Injection Volume: 500 µL (this can be optimized based on the concentration of the sample and the column capacity).
-
-
Fraction Collection:
-
Collect the peak corresponding to ω-Hydroxyisodillapiole based on its retention time. The hydroxylated derivative is expected to elute earlier than the parent compound, dillapole, in reverse-phase chromatography.
-
Pool the collected fractions.
-
-
Solvent Removal and Purity Analysis:
-
Remove the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator.
-
Lyophilize or perform a liquid-liquid extraction to remove the remaining water and obtain the pure compound.
-
Confirm the purity of the final product using analytical HPLC and characterize its structure using spectroscopic methods such as NMR and Mass Spectrometry.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the purification of ω-Hydroxyisodillapiole.
Caption: Workflow for the purification of ω-Hydroxyisodillapiole.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. Reverse Phase HPLC (RP-HPLC) - 1 purification [eurogentec.com]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis and purification of eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Application Note: Quantification of ω-Hydroxyisodillapiole using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omega-Hydroxyisodillapiole is a metabolite of isodillapiole, a phenylpropanoid found in various plant species. The study of its pharmacokinetics and metabolic profile is crucial for drug development and safety assessment. This application note provides a detailed protocol for the sensitive and selective quantification of ω-Hydroxyisodillapiole in biological matrices using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The method described herein is suitable for use in research and preclinical studies.
Metabolic Pathway
Isodillapiole undergoes phase I metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. Specifically, enzymes from the CYP4 family are known to catalyze ω-hydroxylation reactions, which involve the addition of a hydroxyl group to the terminal carbon of a side chain. In the case of isodillapiole, this results in the formation of ω-Hydroxyisodillapiole. This metabolic conversion increases the polarity of the compound, facilitating its further conjugation and subsequent excretion from the body.
Caption: Metabolic conversion of Isodillapiole to ω-Hydroxyisodillapiole.
Experimental Workflow
The quantification of ω-Hydroxyisodillapiole from a biological matrix involves several key steps. The sample is first prepared to remove interfering substances and concentrate the analyte. This is typically achieved through protein precipitation followed by solid-phase extraction. The extracted sample is then injected into an HPLC system for chromatographic separation. The analyte is subsequently detected and quantified by a mass spectrometer.
Caption: Experimental workflow for ω-Hydroxyisodillapiole quantification.
Experimental Protocols
Materials and Reagents
-
ω-Hydroxyisodillapiole reference standard
-
Isodillapiole
-
Internal Standard (IS), e.g., a stable isotope-labeled ω-Hydroxyisodillapiole or a structurally similar compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human liver microsomes (or other biological matrix)
-
NADPH regenerating system
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Sample Preparation: In Vitro Metabolism in Human Liver Microsomes
-
Prepare a stock solution of isodillapiole in methanol.
-
In a microcentrifuge tube, combine human liver microsomes, NADPH regenerating system, and buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the isodillapiole stock solution.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new tube for further processing.
Sample Preparation: Extraction from Biological Matrix
-
To the supernatant from the previous step (or a plasma/urine sample), add water to dilute the organic solvent.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the diluted sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for HPLC-MS analysis.
HPLC-MS Method
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |
| Ionization Mode | Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusion of the reference standard. A hypothetical transition could be m/z 239 -> 197 for ω-Hydroxyisodillapiole. |
Data Presentation
The following tables summarize the expected quantitative performance of the HPLC-MS method for the analysis of ω-Hydroxyisodillapiole. These values are representative and should be confirmed during method validation.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| ω-Hydroxyisodillapiole | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| ω-Hydroxyisodillapiole | 5 | 95 - 105 | < 15 |
| 50 | 98 - 102 | < 10 | |
| 500 | 99 - 101 | < 5 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| ω-Hydroxyisodillapiole | > 85 | 90 - 110 |
Table 4: Limits of Detection and Quantification
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| ω-Hydroxyisodillapiole | 0.5 | 1 |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of ω-Hydroxyisodillapiole using HPLC-MS. The described method, including sample preparation and analytical conditions, is designed to be robust, sensitive, and specific for use in various stages of drug discovery and development. The provided diagrams and tables offer a clear overview of the metabolic pathway, experimental workflow, and expected method performance. Researchers and scientists can adapt and validate this protocol for their specific laboratory and matrix requirements.
Application Notes and Protocols for In Vitro Cell Culture Assays of Novel Bioactive Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The exploration of natural products for therapeutic applications is a cornerstone of drug discovery. Novel compounds, such as omega-Hydroxyisodillapiole, require rigorous in vitro evaluation to determine their biological activity and potential as drug candidates. This document provides a comprehensive guide to key in vitro cell culture assays for characterizing the cytotoxic, apoptotic, and anti-inflammatory properties of a test compound. The following protocols and application notes are designed to be adaptable for the initial screening and mechanistic elucidation of uncharacterized natural products.
Data Presentation: Summarizing Quantitative Data
Effective data presentation is crucial for comparing the potency and efficacy of a test compound across different assays and cell lines. A structured table should be used to summarize all quantitative data.
| Assay Type | Cell Line | Test Compound Concentration(s) | Measured Parameter | Result | Positive Control |
| Cell Viability (MTT) | e.g., MCF-7 | 0.1, 1, 10, 50, 100 µM | IC50 | e.g., 25 µM | Doxorubicin |
| Apoptosis (Annexin V/PI) | e.g., Jurkat | 25 µM (IC50) | % Early Apoptotic Cells | e.g., 35% | Camptothecin |
| 25 µM (IC50) | % Late Apoptotic Cells | e.g., 15% | |||
| Caspase-3/7 Activity | e.g., A549 | 25 µM (IC50) | Fold Increase in Luminescence | e.g., 3.5-fold | Staurosporine |
| Anti-inflammatory (NO) | e.g., RAW 264.7 | 1, 5, 10 µM | % Inhibition of NO Production | e.g., 60% at 10 µM | L-NAME |
| Anti-inflammatory (ELISA) | e.g., RAW 264.7 | 1, 5, 10 µM | TNF-α levels (pg/mL) | e.g., 150 pg/mL at 10 µM | Dexamethasone |
| 1, 5, 10 µM | IL-6 levels (pg/mL) | e.g., 80 pg/mL at 10 µM |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000 to 5,000 cells per well and allow them to attach for at least 24 hours.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[3] Dilute the MTT stock 1:1000 in fresh cell culture medium to a final concentration of 5 µg/mL.[3] Remove the old medium from the wells and add 100 µL of the MTT-containing medium to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified incubator, protected from light.[4]
-
Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[5][6] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[5][6] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[5]
Protocol:
-
Cell Treatment: Plate cells and treat with the test compound at its IC50 concentration for a specified time.[7] Include both untreated and positive control (e.g., camptothecin) groups.
-
Cell Harvesting: Collect both floating and adherent cells.[5] Wash the cells twice with cold PBS.[5]
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions (e.g., from an Alexa Fluor 488 Annexin V/Dead Cell Apoptosis Kit).[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[7][8]
Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[8][9] This assay uses a luminogenic substrate containing the DEVD sequence, which is recognized and cleaved by activated caspase-3 and -7. The cleavage of the substrate releases a luminescent signal that is proportional to caspase activity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat them with the test compound.
-
Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's protocol.
-
Lysis and Caspase Activation: Add the caspase-glo 3/7 reagent directly to the wells. This reagent contains a lysis buffer and the pro-luminescent caspase-3/7 substrate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity compared to the untreated control.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
Nitric oxide (NO) is a key inflammatory mediator.[10] This assay measures the production of NO by cells, typically macrophages like RAW 264.7, in response to an inflammatory stimulus (e.g., lipopolysaccharide, LPS) and the inhibitory effect of the test compound. The Griess reagent is used to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant.[11]
Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[10] Include unstimulated and LPS-only controls.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage inhibition of NO production by the test compound compared to the LPS-only control.
Anti-inflammatory Activity: Cytokine Quantification by ELISA
Enzyme-linked immunosorbent assay (ELISA) is a widely used method to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) secreted by cells.[12][13]
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7) and pre-treat with the test compound, followed by stimulation with LPS as described in the NO assay.[10]
-
Supernatant Collection: Collect the cell culture supernatant at the end of the incubation period.[10]
-
ELISA Procedure: Perform the ELISA for the target cytokine (e.g., TNF-α) using a commercial kit, following the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the concentration of the cytokine in the samples based on the standard curve.
Mandatory Visualizations
Caption: General workflow for in vitro screening of a novel compound.
Caption: Potential apoptosis signaling pathways for investigation.
Caption: General NF-κB inflammatory signaling pathway.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. google.com [google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 7. Annexin V and caspase-3 apoptosis assays [bio-protocol.org]
- 8. 2.5. Annexin V Assay and Caspase 3/7 (Cas 3/7) Activity [bio-protocol.org]
- 9. Apoptosis Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Omega-Hydroxyisodillapiole as a Versatile Precursor for the Synthesis of Novel Bio-active Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omega-hydroxyisodillapiole, a naturally occurring phenylpropanoid found in plants of the Piper genus, represents a valuable and underexplored starting material for the synthesis of novel compounds with potential therapeutic applications. Its unique structure, featuring a substituted benzodioxole ring and a reactive cinnamyl alcohol moiety, provides multiple avenues for chemical modification. This document outlines proposed synthetic pathways to generate diverse derivatives of this compound and provides detailed, adaptable protocols for their synthesis and preliminary biological evaluation. The potential of these novel compounds in anticancer and antioxidant research is highlighted, drawing on the known biological activities of related benzodioxole and cinnamyl alcohol derivatives.[1][2][3][4][5]
Introduction to this compound
This compound, with the systematic IUPAC name 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-ol, is a cinnamyl alcohol derivative. Its chemical formula is C12H14O5. The presence of the benzodioxole (or methylenedioxyphenyl) group is significant, as this moiety is found in numerous biologically active natural products and synthetic compounds.[1][2][6][7] The allylic alcohol functionality serves as a key handle for a variety of chemical transformations, including oxidation, esterification, and etherification.
Proposed Synthetic Pathways
The chemical versatility of this compound allows for the generation of a library of novel compounds. The primary points of modification are the hydroxyl group of the cinnamyl alcohol and the aromatic ring of the benzodioxole. Here, we propose a series of reactions to access new chemical entities.
Caption: Proposed synthetic pathways from this compound.
Experimental Protocols
The following protocols are adapted from established methods for cinnamyl alcohol and are provided as a starting point for the synthesis of this compound derivatives.[8][9][10][11][12] Researchers should perform small-scale test reactions to optimize conditions for this specific substrate.
Oxidation to Omega-isodillapional
This protocol describes the selective oxidation of the allylic alcohol to the corresponding aldehyde, omega-isodillapional.
Materials:
-
This compound
-
Activated manganese dioxide (MnO2)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Chromatography column and silica gel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add activated MnO2 (10 eq by weight) in one portion.
-
Stir the suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO2.
-
Wash the Celite® pad with additional DCM.
-
Combine the organic filtrates and dry over anhydrous MgSO4.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield omega-isodillapional.
Esterification to Novel Ester Derivatives
This protocol details the synthesis of ester derivatives using a Steglich esterification, which is a mild and efficient method.[10][13]
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., cinnamic acid, ibuprofen) (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq), the selected carboxylic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add DCC or EDC (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Etherification to Novel Ether Derivatives
This protocol describes the synthesis of ether derivatives via a Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude ether by column chromatography on silica gel.
Potential Biological Activities and Signaling Pathway
Derivatives of benzodioxole and cinnamyl alcohol have been reported to possess a range of biological activities, including anticancer, antioxidant, and antimicrobial properties.[1][2][3][4][5] Novel compounds synthesized from this compound could be screened for these activities. For instance, in the context of anticancer activity, many compounds exert their effects by inducing apoptosis. A plausible, hypothetical signaling pathway that could be investigated is the intrinsic apoptosis pathway.
Caption: Hypothetical signaling pathway for apoptosis induction.
Data Presentation
Systematic recording of experimental data is crucial for structure-activity relationship (SAR) studies. The following table template is provided for organizing the characterization and biological activity data of newly synthesized compounds.
| Compound ID | Structure | Yield (%) | Melting Point (°C) | IC50 (µM) - Cancer Cell Line A | IC50 (µM) - Cancer Cell Line B | Antioxidant Activity (DPPH, EC50 in µM) |
| OHID-O1 | (Structure of Omega-isodillapional) | 85 | 78-80 | 15.2 | 25.8 | 50.1 |
| OHID-E1 | (Structure of Ester Derivative 1) | 72 | 92-94 | 8.5 | 12.1 | 35.7 |
| OHID-E2 | (Structure of Ester Derivative 2) | 65 | 105-107 | 5.1 | 7.9 | 22.4 |
| OHID-Et1 | (Structure of Ether Derivative 1) | 78 | 65-67 | 20.4 | 33.2 | 68.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This compound is a promising, readily available natural product that can serve as a scaffold for the development of novel compounds with potential therapeutic value. The proposed synthetic pathways and adaptable experimental protocols provide a solid foundation for researchers to explore the chemical space around this molecule. Further investigation into the biological activities of its derivatives is warranted and could lead to the discovery of new lead compounds for drug development.
References
- 1. synthesis-and-biological-evaluation-of-benzodioxole-derivatives-as-potential-anticancer-and-antioxidant-agents - Ask this paper | Bohrium [bohrium.com]
- 2. synthesis-thermal-behavior-and-biological-evaluation-of-benzodioxole-derivatives-as-potential-cytotoxic-and-antiparasitic-agents - Ask this paper | Bohrium [bohrium.com]
- 3. Pharmacological Studies on Cinnamic Alcohol and Its Derivatives [ouci.dntb.gov.ua]
- 4. [PDF] Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 5. [PDF] Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives | Semantic Scholar [semanticscholar.org]
- 6. worldresearchersassociations.com [worldresearchersassociations.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. US6472555B2 - Process for the production of esters from alcohols using acetic acid as acetylating and clays as catalysts - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
Application Notes and Protocols for Antimicrobial Activity Testing of ω-Hydroxyisodillapiole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omega-Hydroxyisodillapiole is a phenylpropene, a class of organic compounds found in various essential oils of plant origin. The exploration of novel antimicrobial agents is critical in the face of rising antimicrobial resistance. This document provides detailed application notes and standardized protocols for the comprehensive evaluation of the antimicrobial properties of ω-Hydroxyisodillapiole, a lipophilic natural product. The methodologies outlined herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the specific challenges posed by hydrophobic compounds.
These protocols will guide researchers through initial screening and quantitative assessment of the antimicrobial efficacy of ω-Hydroxyisodillapiole against a panel of clinically relevant microorganisms.
Data Presentation
The quantitative results from antimicrobial susceptibility testing should be recorded and presented in a clear, tabular format to facilitate comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of ω-Hydroxyisodillapiole
| Test Microorganism | ATCC Strain No. | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) | Solvent Control |
| Staphylococcus aureus | 29213 | Vancomycin | |||
| Enterococcus faecalis | 29212 | Ampicillin | |||
| Escherichia coli | 25922 | Ciprofloxacin | |||
| Pseudomonas aeruginosa | 27853 | Gentamicin | |||
| Candida albicans | 90028 | Fluconazole |
Table 2: Zone of Inhibition Diameters for ω-Hydroxyisodillapiole
| Test Microorganism | ATCC Strain No. | Concentration (µ g/disc ) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) | Solvent Control |
| Staphylococcus aureus | 29213 | Vancomycin (30 µg) | ||||
| Enterococcus faecalis | 29212 | Ampicillin (10 µg) | ||||
| Escherichia coli | 25922 | Ciprofloxacin (5 µg) | ||||
| Pseudomonas aeruginosa | 27853 | Gentamicin (10 µg) | ||||
| Candida albicans | 90028 | Fluconazole (25 µg) |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of an antimicrobial agent.[1] Given the lipophilic nature of ω-Hydroxyisodillapiole, modifications to standard protocols are necessary to ensure proper solubilization.
Materials:
-
ω-Hydroxyisodillapiole
-
Dimethyl sulfoxide (DMSO) or other suitable non-inhibitory solvent
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for yeast
-
Bacterial and fungal test strains (recommended ATCC strains listed in Table 1)
-
Positive control antibiotics
-
Sterile pipette tips
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
-
Resazurin dye (optional, for viability indication)
Procedure:
-
Preparation of ω-Hydroxyisodillapiole Stock Solution:
-
Dissolve ω-Hydroxyisodillapiole in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of DMSO in the assay should not exceed a level that affects microbial growth (typically ≤1% v/v). A solvent toxicity control must be performed.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB or RPMI-1640 to all wells of a 96-well plate.
-
Add 100 µL of the ω-Hydroxyisodillapiole stock solution to the first well of each row to be tested.
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and continuing this process across the plate. Discard 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.
-
-
Inoculum Preparation:
-
Prepare a bacterial or fungal inoculum suspension from a fresh culture (18-24 hours old).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[2]
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation of Plates:
-
Add 10 µL of the prepared inoculum to each well, including positive control (broth with inoculum and standard antibiotic) and negative control (broth with inoculum and solvent only) wells.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for yeast.[1]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of ω-Hydroxyisodillapiole that completely inhibits visible growth of the microorganism.[3]
-
Growth can be assessed visually as turbidity or a pellet at the bottom of the well.
-
Alternatively, a growth indicator like resazurin can be added, where a color change indicates viable cells.
-
References
Omega-Hydroxyisodillapiole: Application Notes for Insecticidal Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omega-Hydroxyisodillapiole is a phenylpropanoid and a derivative of dillapiole, a compound known for its insecticidal properties. While direct studies on this compound are limited, the existing body of research on dillapiole and related phenylpropanoids provides a strong foundation for its investigation as a novel insecticidal agent. This document outlines potential applications, experimental protocols, and hypothesized mechanisms of action based on data from analogous compounds.
Hypothesized Mechanism of Action
Based on studies of dillapiole and other phenylpropanoids, this compound is likely to exert its insecticidal effects through a multi-target approach. The primary proposed mechanism is the inhibition of key insect enzymes, particularly cytochrome P450 monooxygenases.[1][2] These enzymes are crucial for the detoxification of xenobiotics, including insecticides. By inhibiting these enzymes, this compound may not only have direct toxic effects but also act as a synergist, enhancing the efficacy of other insecticides.[1]
Additionally, phenylpropanoids have been shown to affect the insect nervous system.[3] Potential targets include acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine.[3][4] Inhibition of AChE leads to the accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and eventual death of the insect.[3] Some phenylpropanoids may also interact with octopamine receptors, which are involved in various physiological processes in insects.
Data Presentation: Insecticidal Efficacy of Related Compounds
Quantitative data for this compound is not currently available in published literature. The following tables summarize the insecticidal activity of the parent compound, dillapiole, and its derivatives against various insect species to provide a comparative baseline for future studies.
Table 1: Larvicidal and Adulticidal Activity of Dillapiole Derivatives against Aedes aegypti
| Compound | Concentration (µg/mL) | Larval Mortality (%) | Adulticidal Activity (LD50 in µ g/adult ) | Reference |
| Dillapiole | 80 | 95 (hatching inhibition) | Not Reported | [5] |
| Propyl ether dillapiole | 6.25 - 100 | 10 - 93 | Not Reported | [5] |
| Piperidyl dillapiole | 12.5 - 200 | 17 - 85 | Not Reported | [5] |
Table 2: Toxic Effects of Phenylpropanoids against Spodoptera litura
| Compound | Application | LD50 (µ g/larva ) after 24h | LD50 (µ g/larva ) after 48h | Reference |
| Ethyl acetate extract of Alpinia galanga | Topical | 1.68 | 1.25 | [4] |
| 1'S-1'-acetoxychavicol acetate | Topical | 1.63 | 1.40 | [4] |
Experimental Protocols
The following are detailed protocols for the evaluation of the insecticidal activity of this compound. These are generalized protocols based on standard methods for insecticide testing.
Protocol 1: Larval Toxicity Assay (Mosquitoes)
This protocol is adapted for testing the larvicidal activity of this compound against mosquito larvae, such as Aedes aegypti.
Materials:
-
This compound
-
Ethanol or Acetone (as a solvent)
-
Distilled water
-
24-well plates
-
Third-instar mosquito larvae
-
Micropipettes
-
Incubator (25-28°C)
Procedure:
-
Preparation of Stock Solution: Prepare a 1% stock solution of this compound in ethanol or acetone.
-
Preparation of Test Solutions: Prepare a series of dilutions from the stock solution to achieve the desired final concentrations in the wells (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Assay Setup:
-
Add 1 mL of distilled water to each well of a 24-well plate.
-
Add the appropriate volume of the test solution to each well to reach the final desired concentration. Ensure the final solvent concentration is the same in all wells and does not exceed 1%.
-
A control group should be prepared with the solvent alone.
-
A negative control group with only distilled water should also be included.
-
-
Introduction of Larvae: Carefully transfer 10-20 third-instar mosquito larvae into each well.
-
Incubation: Incubate the plates at 25-28°C with a 12:12 hour light:dark photoperiod.
-
Data Collection: Record the number of dead larvae in each well at 24 and 48 hours post-treatment. Larvae are considered dead if they are immobile and do not respond to gentle probing.
-
Data Analysis: Calculate the percentage mortality for each concentration. Determine the LC50 (lethal concentration required to kill 50% of the population) using probit analysis.
Protocol 2: Adult Topical Application Assay (Flies or Beetles)
This protocol describes the assessment of contact toxicity of this compound on adult insects.
Materials:
-
This compound
-
Acetone
-
Microsyringe or micropipette
-
Adult insects (e.g., Musca domestica or Tribolium castaneum)
-
Holding cages or petri dishes with a food source
-
CO2 for anesthetization
Procedure:
-
Preparation of Dosing Solutions: Dissolve this compound in acetone to prepare a range of concentrations.
-
Insect Handling: Anesthetize the adult insects using a brief exposure to CO2.
-
Topical Application: Using a microsyringe or micropipette, apply a small, precise volume (e.g., 0.5-1 µL) of the dosing solution to the dorsal thorax of each anesthetized insect.
-
Control Groups: Treat a control group with acetone only. An untreated control group should also be maintained.
-
Post-treatment Observation: Place the treated insects in holding cages or petri dishes with access to food and water. Maintain them at an appropriate temperature and humidity.
-
Data Collection: Record mortality at 24, 48, and 72 hours post-treatment.
-
Data Analysis: Calculate the percentage mortality for each dose. Determine the LD50 (lethal dose required to kill 50% of the population) using probit analysis.
Protocol 3: Enzyme Inhibition Assays
To investigate the mechanism of action, the following enzyme inhibition assays can be performed using insect tissue homogenates.
A. Cytochrome P450 Inhibition Assay:
-
Principle: This assay measures the activity of cytochrome P450 enzymes using a model substrate like p-nitroanisole, which is O-demethylated to p-nitrophenol. The rate of p-nitrophenol formation is measured spectrophotometrically.
-
Procedure:
-
Prepare insect microsomes (a source of P450 enzymes) from insect abdomens or whole bodies.
-
Incubate the microsomes with NADPH (a required cofactor) and the substrate p-nitroanisole in the presence and absence of this compound at various concentrations.
-
Stop the reaction and measure the absorbance of the product, p-nitrophenol, at 405 nm.
-
Calculate the percentage inhibition of P450 activity and determine the IC50 value (concentration of inhibitor required to reduce enzyme activity by 50%).
-
B. Acetylcholinesterase (AChE) Inhibition Assay:
-
Principle: This assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) to produce a yellow-colored compound, which is measured spectrophotometrically.
-
Procedure:
-
Prepare a crude enzyme extract from insect heads.
-
Pre-incubate the enzyme extract with this compound at various concentrations.
-
Initiate the reaction by adding the substrate acetylthiocholine and DTNB.
-
Monitor the change in absorbance at 412 nm over time.
-
Calculate the percentage inhibition of AChE activity and determine the IC50 value.
-
Visualizations
Caption: Hypothesized signaling pathways of this compound.
Caption: Experimental workflow for larval toxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Insecticidal activity of isolated phenylpropanoids from Alpinia galanga rhizomes against Spodoptera litura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Omega-Hydroxy and Omega-3 Fatty Acids in Cancer Cell Line Studies
A-Level Note: Initial literature searches did not yield specific data on the direct effects of omega-Hydroxyisodillapiole on cancer cell lines. Therefore, this document focuses on the well-documented anti-cancer properties of related compounds: omega-hydroxy fatty acids and omega-3 polyunsaturated fatty acids (PUFAs), providing a valuable resource for researchers investigating lipid-based anti-cancer agents.
Introduction
Omega-hydroxy fatty acids and omega-3 polyunsaturated fatty acids (PUFAs) have garnered significant attention in cancer research for their cytotoxic and pro-apoptotic effects on various cancer cell lines. These fatty acids have been shown to inhibit cancer cell growth, induce apoptosis (programmed cell death), and arrest the cell cycle at various phases.[1][2][3][4] This document provides a summary of their effects, quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways.
Data Presentation: Anti-Cancer Effects of Omega-Fatty Acids
The following tables summarize the quantitative data on the effects of different omega-hydroxy and omega-3 fatty acids on various cancer cell lines.
Table 1: IC50 Values of Various Fatty Acids in Cancer Cell Lines
| Fatty Acid | Cancer Cell Line | IC50 Value (µM) | Reference |
| Docosahexaenoic acid (DHA) | Human colon cancer (SW620) | Not specified, growth reduction observed | [2] |
| Eicosapentaenoic acid (EPA) | Human colon cancer (SW620) | Not specified, growth reduction observed | [2] |
| Arachidonic Acid (AA) | Breast Cancer (SK-BR-3) | Potentiates doxorubicin toxicity | [5] |
| Arachidonic Acid (AA) | Breast Cancer (AU565) | Potentiates doxorubicin toxicity | [5] |
| Various PUFAs | General Cancer Cell Lines | Varies with number of double bonds | [6] |
Note: Specific IC50 values are often study-dependent and can vary based on experimental conditions.
Table 2: Apoptosis Induction by Omega-3 Fatty Acid Metabolites in Osteosarcoma Cell Lines
| Compound | Cell Line | Concentration (µM) | Apoptosis (%) | Reference |
| 7,8-EDP-EA | HOS | 12.5 | 17.1 ± 0.5 | [7] |
| 10,11-EDP-EA | HOS | 12.5 | 31.1 ± 2.3 | [7] |
| 13,14-EDP-EA | HOS | 12.5 | 19.6 ± 3.5 | [7] |
| 7,8-EDP-EA | 143B | 12.5 | 8.75 ± 0.1 | [7] |
| 10,11-EDP-EA | 143B | 12.5 | 17.92 ± 3.3 | [7] |
| 13,14-EDP-EA | 143B | 12.5 | 9.9 ± 1.9 | [7] |
| 7,8-EDP-EA | MG63 | 12.5 | 16.4 ± 1.4 | [7] |
| 10,11-EDP-EA | MG63 | 12.5 | 26.6 ± 3.5 | [7] |
| 13,14-EDP-EA | MG63 | 12.5 | 16.9 ± 2.3 | [7] |
| 10,11-EDP-CA | HOS | Not Specified | 27.2 ± 4.1 | [7] |
| 10,11-EDP-CA | MG63 | Not Specified | 17.1 ± 4.4 | [7] |
| 10,11-EDP-CA | 143B | Not Specified | 21.3 ± 1.9 | [7] |
(EDP-EA: epoxydocosapentaenoic-ethanolamide; EDP-CA: cyclopropyl analog of 10,11-EDP)
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the fatty acid and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Read the absorbance at 570 nm using a microplate reader.[8][9]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13][14]
Protocol:
-
Cell Preparation: Induce apoptosis by treating cells with the fatty acid for the desired time. Harvest the cells (including floating cells) and wash them once with cold PBS.[12]
-
Binding Buffer: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[12]
-
Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[12]
-
Incubation: Incubate for 10-15 minutes at room temperature in the dark.[12][14]
-
PI Staining: Add 5 µL of Propidium Iodide (PI) solution.
-
Analysis: Analyze the cells by flow cytometry within 4 hours.[12]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15][16][17][18][19]
Protocol:
-
Cell Harvest and Fixation: Harvest approximately 10^6 cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[15][17][18] Incubate on ice for at least 30 minutes.[15][19]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[15]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL).[15][16][18]
-
PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.[15][17]
-
Incubation: Incubate at room temperature for 5-10 minutes.[15][19]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer, collecting at least 10,000 events.[15]
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins involved in apoptosis signaling pathways, such as caspases and members of the Bcl-2 family.[20][21][22][23]
Protocol:
-
Sample Preparation: Lyse treated and untreated cells in a suitable lysis buffer.[24] Determine the protein concentration of the lysates.
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[24]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2).[20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[20]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[24]
Signaling Pathways and Visualizations
Omega-3 fatty acids can induce apoptosis through multiple signaling pathways. A common mechanism involves the intrinsic apoptosis pathway, which is initiated by cellular stress.
Experimental Workflow for Assessing Anti-Cancer Effects
Caption: A generalized workflow for studying the anti-cancer effects of omega fatty acids.
Simplified Intrinsic Apoptosis Pathway Induced by Omega-3 Fatty Acids
References
- 1. Omega-3 Fatty Acids and Cancer Cell Cytotoxicity: Implications for Multi-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omega-3 slows growth in some cancer cells – #NTNUmedicine [blog.medisin.ntnu.no]
- 3. Anti-cancer Activities of ω-6 Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activity of Ω-6 Fatty Acids through Increased 4-HNE in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Tumorigenic Properties of Omega-3 Endocannabinoid Epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. blog.cellsignal.com [blog.cellsignal.com]
- 23. researchgate.net [researchgate.net]
- 24. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for the Analytical Determination of Dillapiole in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dillapiole, a phenylpropanoid, is a significant bioactive compound found in the essential oils of several plant species, notably from the Piper genus and in some varieties of dill (Anethum graveolens).[1] Its presence and concentration are of considerable interest due to its potential insecticidal, antifungal, antibacterial, and anti-inflammatory properties.[2] Accurate and robust analytical methods are therefore essential for the qualitative and quantitative analysis of dillapiole in essential oils for quality control, research, and the development of new therapeutic agents.
This document provides detailed application notes and experimental protocols for the detection and quantification of dillapiole in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Analytical Methods Overview
The primary analytical techniques for the characterization of dillapiole in essential oils are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds in essential oils.[3] It offers high-resolution separation and definitive identification based on the mass spectrum of the analyte. GC coupled with a Flame Ionization Detector (FID) is also commonly used for quantification.
-
High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode, provides a valuable alternative for the analysis of dillapiole. It is well-suited for the simultaneous determination of multiple, often less volatile, components in complex mixtures.[4][5][6]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of dillapiole using GC-MS and HPLC. These values can vary depending on the specific instrumentation, column, and analytical conditions.
Table 1: GC-MS Quantitative Parameters for Dillapiole Analysis
| Parameter | Value/Range | Source |
| Column | TR-5 / DB-5 (30 m x 0.25 mm x 0.25 µm) | [7] |
| Carrier Gas | Helium / Ultrapure Nitrogen | [7] |
| Flow Rate | 1.0 mL/min | [7] |
| Injector Temperature | 250 °C | [7] |
| Injection Mode | Splitless | [7] |
| Oven Temperature Program | 60 °C (1 min), then 50 °C/min to 250 °C, then 5 °C/min to 265 °C, then 50 °C/min to 280 °C (2 min) | [7] |
| Detector | Mass Spectrometer (MS) / Flame Ionization Detector (FID) | [7] |
| Dillapiole Concentration Range Reported | 30% to over 80% in Piper aduncum oil |
Table 2: HPLC Quantitative Parameters for Dillapiole Analysis
| Parameter | Value/Range | Source |
| Column | Reversed-phase C8 or C18 (e.g., 150 mm x 4.6 mm, 3-5 µm) | [8] |
| Mobile Phase | Gradient of Acetonitrile, Methanol, and buffered water (e.g., Ammonium Acetate or Phosphate buffer) | [4][8] |
| Flow Rate | 0.8 - 1.0 mL/min | [7][9] |
| Detector | UV-Vis / Photodiode Array (PDA) | [4] |
| Detection Wavelength | ~210 nm | [4] |
| Linearity (R²) for similar compounds | >0.999 | [4] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Dillapiole in Essential Oils
This protocol outlines a standard method for the qualitative and quantitative analysis of dillapiole using GC-MS.
1. Sample Preparation: a. Dilute the essential oil sample in a suitable solvent such as hexane or methanol to a concentration of approximately 1 mg/mL.[7] b. Vortex the solution to ensure homogeneity. c. If necessary, filter the solution through a 0.22 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 6890 or similar.
- Mass Spectrometer: Agilent 5973 Mass Selective Detector or similar.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Injector: Split/splitless injector, operated in splitless mode at 250 °C.
- Injection Volume: 1 µL.
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp 1: Increase to 180 °C at a rate of 4 °C/min.
- Ramp 2: Increase to 280 °C at a rate of 10 °C/min, hold for 5 minutes.
- MS Parameters:
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-550.
3. Data Analysis: a. Identify dillapiole by comparing its retention time and mass spectrum with a certified reference standard. The mass spectrum of dillapiole will show characteristic fragments. b. For quantitative analysis, create a calibration curve using a series of dillapiole standards of known concentrations. c. Calculate the concentration of dillapiole in the sample by comparing its peak area to the calibration curve.
Protocol 2: HPLC Analysis of Dillapiole in Essential Oils
This protocol provides a general reversed-phase HPLC method that can be optimized for the quantification of dillapiole.
1. Sample Preparation: a. Accurately weigh the essential oil sample and dilute it with the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).[4] b. Ensure the sample is fully dissolved; sonication may be used if necessary. c. Filter the solution through a 0.22 µm syringe filter prior to injection.[4]
2. HPLC Instrumentation and Conditions:
- HPLC System: Waters Alliance e2695 or similar, equipped with a photodiode array detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase:
- Solvent A: Water with 0.1% formic acid.
- Solvent B: Acetonitrile with 0.1% formic acid.
- Gradient Elution:
- Start with 95% A and 5% B.
- Linearly increase to 100% B over 25 minutes.
- Hold at 100% B for 5 minutes.
- Return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: Monitor at 210 nm.
3. Data Analysis: a. A calibration curve should be prepared using dillapiole standard solutions of varying concentrations. b. The concentration of dillapiole in the essential oil sample is determined by comparing the peak area from the sample chromatogram to the calibration curve.[4]
Visualizations
Caption: General workflow for the analysis of dillapiole in essential oils.
References
- 1. Phytochemical Analysis and Evaluation of Antioxidant and Antimicrobial Properties of Essential Oils and Seed Extracts of Anethum graveolens from Southern Morocco: In Vitro and In Silico Approach for a Natural Alternative to Synthetic Preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development, validation and application of a gas chromatography method for the determination of dillapiole from Piper aduncum essential oil in skin permeation samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design | Semantic Scholar [semanticscholar.org]
- 7. A Reverse Phase HPLC-UV and HPTLC Methods for Determination of Plumbagin in Plumbago indica and Plumbago zeylanica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of Pridinol Mesylate in Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC-MS Analysis of Anethum graveolens (Dill) Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the gas chromatography-mass spectrometry (GC-MS) analysis of volatile compounds in Anethum graveolens (dill) extracts. This document is intended to guide researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development in identifying and quantifying the key chemical constituents of dill.
Anethum graveolens is an aromatic herb known for its culinary and medicinal applications.[1][2] The characteristic aroma and therapeutic properties of dill are attributed to its rich composition of volatile compounds, primarily monoterpenes.[3][4] The chemical profile of dill essential oil can vary significantly depending on the part of the plant used (seeds, leaves, or flowers), geographical origin, and extraction method.[1][3][5][6] GC-MS is a powerful analytical technique for separating and identifying the individual components of these complex volatile mixtures.[6]
Chemical Composition of Anethum graveolens Extracts
The major volatile constituents identified in Anethum graveolens extracts include carvone, limonene, α-phellandrene, and dillapiole.[3][5][7] The relative abundance of these compounds varies depending on the plant part. Dill seed oil is typically rich in carvone and limonene, which are responsible for its characteristic spicy and citrus-like aroma.[4][8] In contrast, the essential oil from dill leaves (herb) is often characterized by higher concentrations of α-phellandrene, limonene, and dill ether.[1][9]
Quantitative Data Summary
The following tables summarize the quantitative data on the chemical composition of essential oils extracted from different parts of Anethum graveolens, as reported in various studies. The data is presented as the relative percentage (%) of the total oil composition.
Table 1: Chemical Composition of Anethum graveolens Seed Essential Oil
| Compound | Relative Percentage (%) | Reference |
| Carvone | 23.49 - 75.2 | [1][5][8][10][11][12] |
| Limonene | 14.0 - 48.05 | [1][5][8][10][11] |
| Dillapiole | 9.0 - 34.0 | [5][11] |
| cis-Dihydrocarvone | 3.5 - 14.0 | [5][10] |
| trans-Dihydrocarvone | 2.7 - 6.8 | [8][10] |
| α-Phellandrene | 0.12 - 20.61 | [1][10] |
Table 2: Chemical Composition of Anethum graveolens Leaf (Herb) Essential Oil
| Compound | Relative Percentage (%) | Reference |
| α-Phellandrene | 29.12 - 62.71 | [1][6][7] |
| Limonene | 13.28 - 26.34 | [1][7] |
| Dill Ether (Anethofuran) | 15.23 - 16.42 | [1][7] |
| p-Cymene | 17.88 | [3][11] |
| β-Phellandrene | 11.01 - 12.05 | [3][6] |
| Carvone | Not typically a major component | [1] |
Table 3: Chemical Composition of Anethum graveolens Flower Essential Oil
| Compound | Relative Percentage (%) | Reference |
| Limonene | 33.22 | [1] |
| α-Phellandrene | 30.26 | [1] |
| Dill Ether (Anethofuran) | 22.0 | [1] |
| Carvone | 10.29 | [1] |
Experimental Protocols
This section provides detailed methodologies for the extraction and GC-MS analysis of volatile compounds from Anethum graveolens.
Sample Preparation and Extraction
The most common method for extracting essential oils from Anethum graveolens is hydrodistillation.[1][2][8] Other methods such as solvent extraction and supercritical fluid extraction (SFE) can also be employed.[12]
Protocol: Hydrodistillation using a Clevenger-type Apparatus
-
Plant Material: Use dried and ground plant material (seeds, leaves, or flowers) for optimal extraction efficiency.
-
Apparatus Setup: Set up a Clevenger-type apparatus for hydrodistillation.
-
Extraction:
-
Place a known amount of the ground plant material (e.g., 100 g) into a round-bottom flask.
-
Add distilled water to the flask, ensuring the plant material is fully submerged.
-
Heat the flask to boiling and collect the distillate over a period of 3 hours. The essential oil will separate from the aqueous layer.
-
-
Oil Collection and Drying:
-
Carefully collect the upper essential oil layer.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
-
Storage: Store the extracted essential oil in a sealed vial at 4°C in the dark until GC-MS analysis.[2]
GC-MS Analysis
The following protocol outlines a typical GC-MS method for the analysis of Anethum graveolens essential oil. Parameters may need to be optimized based on the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
GC Conditions:
-
Column: DB-5MS fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[1][5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.3 mL/min).[5]
-
Injector Temperature: 250-280°C.[1]
-
Injection Mode: Split or splitless, depending on the sample concentration. A split ratio of 1:30 is common.[1]
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Ionization Energy: 70 eV.[1]
-
Mass Range: m/z 35-450.[5]
-
Interface Temperature: 280°C.[1]
Data Analysis:
-
Compound Identification: Identify the constituents by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing their calculated Kovats retention indices with literature values.[1]
-
Quantification: Determine the relative percentage of each component by peak area normalization without the use of correction factors.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of Anethum graveolens extracts.
Caption: Experimental workflow for GC-MS analysis.
Major Chemical Components of Anethum graveolens
This diagram shows the logical relationship of the major chemical components found in different parts of the dill plant.
Caption: Major chemical components in dill.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. tijer.org [tijer.org]
- 3. mattioli1885journals.com [mattioli1885journals.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. tandfonline.com [tandfonline.com]
- 7. banglajol.info [banglajol.info]
- 8. Chemical Composition and Bioactivity of Dill Seed (Anethum graveolens L.) Essential Oil from Plants Grown under Shading - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Evaluation of Potent Odorants in Dill Seed and Dill Herb (Anethum graveolens L.) by Aroma Extract Dilution Analysis | Semantic Scholar [semanticscholar.org]
- 10. GC/MS Profiling, Antibacterial, Anti-Quorum Sensing, and Antibiofilm Properties of Anethum graveolens L. Essential Oil: Molecular Docking Study and In-Silico ADME Profiling [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Anti-inflammatory Assay of Dillapiole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dillapiole, a phenylpropanoid compound commonly found in the essential oils of various plant species, including Piper aduncum, has demonstrated notable anti-inflammatory properties in preclinical studies. These application notes provide detailed protocols for in vivo assays to evaluate the anti-inflammatory effects of dillapiole, along with a summary of reported quantitative data. The information is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of dillapiole in inflammatory conditions.
Data Presentation
The following tables summarize the quantitative data from in vivo anti-inflammatory studies of dillapiole.
Table 1: Effect of Dillapiole on Carrageenan-Induced Paw Edema in Rats [1][2]
| Treatment | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) |
| Dillapiole | 50 | 1 | 20 |
| 2 | 34 | ||
| 3 | 45 | ||
| 4 | 38 | ||
| Indomethacin (Standard) | 10 | 1 | 42 |
| 2 | 45 | ||
| 3 | 38 | ||
| 4 | 23 |
Experimental Protocols
Carrageenan-Induced Paw Edema Assay (Acute Inflammation)
This model is widely used to assess the acute anti-inflammatory activity of compounds. Carrageenan injection induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase primarily driven by prostaglandins and cytokines.[3][4][5][6][7]
Materials:
-
Dillapiole
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Male Wistar rats (150-200 g)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Dillapiole (e.g., 50 mg/kg, p.o.)
-
Group III: Indomethacin (10 mg/kg, p.o.)
-
-
Drug Administration: Administer the vehicle, dillapiole, or indomethacin orally 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of paw edema using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where:
-
Vc = Mean paw volume of the control group
-
Vt = Mean paw volume of the treated group
-
Mandatory Visualizations
Experimental Workflow: Carrageenan-Induced Paw Edema Assay```dot
Caption: Proposed mechanism of dillapiole's anti-inflammatory action.
Discussion
The available data indicates that dillapiole exhibits significant anti-inflammatory activity in the carrageenan-induced paw edema model, a well-established assay for acute inflammation. Its efficacy is comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.
The proposed mechanism of action for dillapiole's anti-inflammatory effects involves the modulation of key signaling pathways, specifically the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. By inhibiting these pathways, dillapiole is thought to downregulate the expression and production of pro-inflammatory mediators, including Cyclooxygenase-2 (COX-2), inducible Nitric Oxide Synthase (iNOS), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). This multi-target action suggests that dillapiole may have a broad spectrum of anti-inflammatory activity.
Further research is warranted to fully elucidate the molecular targets of dillapiole and to evaluate its efficacy and safety in more chronic models of inflammation. The protocols and data presented in these application notes provide a solid foundation for such investigations.
References
- 1. The anti-inflammatory activity of dillapiole and some semisynthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory and anti-granuloma activity of Berberis aristata DC. in experimental models of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Journal articles: 'Cotton pellet granuloma' – Grafiati [grafiati.com]
- 5. Topical antiinflammatory activity of phytosterols isolated from Eryngium foetidum on chronic and acute inflammation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
Application Notes and Protocols for Antileishmanial Activity Testing of Dillapiole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the antileishmanial activity of dillapiole and its derivatives. The protocols detailed below are based on established research and are intended to guide researchers in the screening and characterization of these compounds as potential antileishmanial agents.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current treatments are limited by toxicity, high cost, and emerging drug resistance, necessitating the discovery of novel therapeutic agents. Dillapiole, a phenylpropanoid found in the essential oil of several Piper species, and its synthetic derivatives have emerged as promising candidates. This document outlines the key experimental procedures to evaluate their efficacy and safety.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the reported in vitro antileishmanial activity and cytotoxicity of dillapiole and its key derivatives against various Leishmania species and mammalian cell lines.
Table 1: Antileishmanial Activity of Dillapiole and its Derivatives (IC50 in µM)
| Compound/Drug | L. amazonensis | L. brasiliensis | L. guyanensis | L. chagasi |
| Dillapiole (1) | 69.3[1][2] | 59.4[1][2] | - | - |
| Dillapiole n-butyl ether (DBE) | 1.6 - 3.0[3] | - | 3.0[3] | - |
| Di-hydrodillapiole (2) | 99.9[1] | 90.5[1] | - | - |
| Isodillapiole (3) | 122.9[1] | 109.8[1] | - | 96% inhibition at 50 µg/mL[3] |
| Pentacarinat® (Positive Control) | 2.9 - 3.4[4] | - | 0.3[3] | - |
| Glucantime® (Positive Control) | IC50 not obtained[3][4] | - | IC50 not obtained[3] | - |
Table 2: Cytotoxicity of Dillapiole and its Derivatives (CC50 in µM)
| Compound/Drug | J774 Macrophages | Peritoneal Macrophages | RAW 264.7 Macrophages | 3T3 Fibroblasts | PBMCs |
| Dillapiole (1) | Non-toxic at tested concentrations[3] | - | - | 22[5] | - |
| Dillapiole n-butyl ether (DBE) | 477.2[3] | 413 | 373.5 | - | 203.9 (72h)[3] |
| Pentacarinat® (Positive Control) | 22.8[3] | - | - | - | 17.6 (72h)[3] |
| Glucantime® (Positive Control) | CC50 not obtained[3] | - | - | - | - |
Experimental Protocols
In Vitro Antileishmanial Activity against Promastigotes
This assay evaluates the effect of the test compounds on the proliferative, extracellular stage of the Leishmania parasite.
Materials:
-
Leishmania promastigotes (e.g., L. amazonensis, L. guyanensis)
-
Schneider's insect medium or RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well microtiter plates
-
Test compounds (Dillapiole derivatives) and control drugs (Pentacarinat®, Glucantime®)
-
Resazurin solution or AlamarBlue®
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Culture Leishmania promastigotes in supplemented medium at 25°C until they reach the late logarithmic phase of growth.
-
Adjust the parasite concentration to 1 x 106 promastigotes/mL.
-
Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
Prepare serial dilutions of the test compounds and controls. Add 100 µL of each dilution to the wells in triplicate. Include a negative control (medium with DMSO) and a positive control.
-
After incubation, add 20 µL of Resazurin solution and incubate for another 4-6 hours.
-
Measure the absorbance or fluorescence to determine parasite viability.
-
Calculate the 50% inhibitory concentration (IC50) using a dose-response curve.
In Vitro Antileishmanial Activity against Amastigotes
This assay assesses the activity of the compounds against the intracellular, clinically relevant stage of the parasite.
Materials:
-
Peritoneal macrophages from BALB/c mice or a macrophage cell line (e.g., J774, RAW 264.7)
-
RPMI 1640 medium with 10% FBS
-
Leishmania promastigotes
-
24-well plates with coverslips
-
Giemsa stain
-
Test compounds and controls
Procedure:
-
Seed macrophages (e.g., 1 x 105 cells/well) onto coverslips in 24-well plates and incubate at 37°C with 5% CO2 for 24 hours to allow adherence.
-
Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 5:1.[6]
-
Incubate for 24 hours to allow for phagocytosis.
-
Wash the wells to remove non-phagocytosed promastigotes.
-
Add fresh medium containing serial dilutions of the test compounds and controls.
-
Incubate for an additional 24 to 48 hours.[6]
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the IC50 value.
Cytotoxicity Assay
This assay is crucial to determine the selectivity of the compounds for the parasite over host cells.
Materials:
-
Mammalian cells (e.g., J774 macrophages, peritoneal macrophages, PBMCs)
-
Appropriate cell culture medium with 10% FBS
-
96-well plates
-
Test compounds and controls
-
MTT or WST-1 reagent
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 106 cells/mL and incubate for 24 hours at 37°C with 5% CO2.[3]
-
Add serial dilutions of the test compounds to the wells in triplicate.
-
Incubate for 48 and 72 hours.[3]
-
Add MTT or WST-1 reagent and incubate for 2-4 hours.
-
Measure the absorbance to determine cell viability.
-
Calculate the 50% cytotoxic concentration (CC50).
Selectivity Index (SI) Calculation
The SI is a critical parameter for evaluating the potential of a compound as a drug candidate. It is calculated as follows:
SI = CC50 (mammalian cells) / IC50 (amastigotes or promastigotes) [3]
A higher SI value indicates greater selectivity for the parasite.
Proposed Mechanism of Action and Experimental Workflow
While the exact signaling pathways affected by dillapiole derivatives in Leishmania are not fully elucidated, molecular docking studies suggest potential targets. The workflow for investigating these compounds typically follows a standardized screening funnel.
Caption: Experimental workflow for antileishmanial drug discovery.
Molecular docking studies have suggested that dillapiole n-butyl ether (DBE) may exert its antileishmanial effect by targeting key parasite enzymes such as N-myristoyltransferase (NMT) and trypanothione reductase (TR).[6][5] These enzymes are crucial for parasite viability and are considered promising drug targets.
Caption: Proposed mechanism of action of Dillapiole n-butyl ether.
Conclusion
Dillapiole derivatives, particularly dillapiole n-butyl ether, have demonstrated significant in vitro antileishmanial activity with favorable selectivity indices. The protocols outlined in this document provide a framework for the systematic evaluation of these and other novel compounds. Further studies are warranted to elucidate their precise mechanisms of action and to evaluate their efficacy in in vivo models of leishmaniasis.
References
- 1. Dillapiole as antileishmanial agent: discovery, cytotoxic activity and preliminary SAR studies of dillapiole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. acta.inpa.gov.br [acta.inpa.gov.br]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunomodulatory Effects of Dillapiole on Neutrophils
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known immunomodulatory effects of dillapiole on human neutrophils, along with detailed protocols for replicating and extending these findings. The provided data and methods are intended to serve as a resource for researchers investigating the anti-inflammatory potential of dillapiole and its derivatives.
Introduction
Dillapiole, a phenylpropanoid compound found in the essential oils of various plants, has demonstrated notable immunomodulatory activities, particularly in the context of neutrophil function. Neutrophils are key effector cells of the innate immune system, playing a critical role in the inflammatory response. However, their dysregulation can contribute to tissue damage in inflammatory diseases. Dillapiole has been shown to modulate neutrophil activation and migration, suggesting its potential as a lead compound for the development of novel anti-inflammatory therapeutics.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of dillapiole on human neutrophil functions.
Table 1: Effect of Dillapiole on Neutrophil Intracellular Calcium ([Ca²⁺]i) Mobilization
| Parameter | Value (µM) | Description |
| EC₅₀ | 19.3 ± 1.4 | The concentration of dillapiole that induces a half-maximal increase in intracellular calcium concentration.[1] |
Table 2: Inhibitory Effect of Dillapiole on fMLF-Induced Neutrophil Activation
| Parameter | Value (µM) | Description |
| IC₅₀ | 34.3 ± 2.1 | The concentration of dillapiole that inhibits 50% of the intracellular calcium mobilization induced by the chemoattractant fMLF.[1] |
Table 3: Inhibitory Effect of Dillapiole on fMLF-Induced Neutrophil Chemotaxis
| Dillapiole Concentration (µM) | Inhibition of Chemotaxis (%) (Approximate) |
| 1 | ~10 |
| 10 | ~40 |
| 30 | ~70 |
| 100 | ~95 |
Note: The data in Table 3 are approximated from graphical representations in the cited literature and should be confirmed by direct experimentation.
Key Findings and Signaling Pathways
Dillapiole exhibits a dual effect on neutrophils. It directly activates neutrophils, leading to an increase in intracellular calcium concentration ([Ca²⁺]i).[1] This initial activation is followed by a down-regulation of the neutrophil response to subsequent pro-inflammatory stimuli. Specifically, pretreatment with dillapiole significantly inhibits the activation and chemotaxis of neutrophils induced by the potent chemoattractant N-formyl-Met-Leu-Phe (fMLF).[1]
The modulation of intracellular calcium levels is a critical event in neutrophil signaling, governing a wide range of functions from migration to the release of inflammatory mediators. The ability of dillapiole to first trigger and then dampen calcium-related signaling pathways highlights its complex immunomodulatory profile. The inhibition of fMLF-induced responses suggests that dillapiole may interfere with G-protein coupled receptor (GPCR) signaling pathways, which are central to neutrophil activation by chemoattractants.[1]
Further research is required to fully elucidate the specific molecular targets of dillapiole within these signaling cascades.
Figure 1: Conceptual diagram of dillapiole's effects on neutrophil functions.
Experimental Protocols
The following are detailed protocols for key experiments to assess the immunomodulatory effects of dillapiole on human neutrophils.
Protocol 1: Isolation of Human Neutrophils from Peripheral Blood
Objective: To obtain a pure population of neutrophils from human whole blood for subsequent functional assays.
Materials:
-
Human whole blood collected in EDTA-containing tubes
-
Density gradient medium (e.g., Polymorphprep™)
-
Red blood cell lysis buffer
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺
-
HBSS with Ca²⁺/Mg²⁺
-
Fetal Bovine Serum (FBS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Carefully layer 5 mL of anticoagulated whole blood over 5 mL of room temperature density gradient medium in a 15 mL conical tube.
-
Centrifuge at 500 x g for 35 minutes at room temperature with the brake off.
-
After centrifugation, two distinct leukocyte bands will be visible. The upper band contains mononuclear cells, and the lower band contains neutrophils.
-
Carefully aspirate and discard the upper plasma and mononuclear cell layers.
-
Collect the neutrophil layer and transfer it to a new 50 mL conical tube.
-
Wash the cells by adding 45 mL of HBSS without Ca²⁺/Mg²⁺ and centrifuge at 350 x g for 10 minutes at 4°C.
-
To remove contaminating red blood cells, resuspend the cell pellet in 1 mL of ice-cold red blood cell lysis buffer for 30-60 seconds.
-
Immediately add 49 mL of HBSS without Ca²⁺/Mg²⁺ to stop the lysis and centrifuge at 250 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the neutrophil pellet in HBSS with Ca²⁺/Mg²⁺ supplemented with 2% FBS.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. The purity of the neutrophil preparation should be >95%.
Figure 2: Workflow for the isolation of human neutrophils.
Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i) Mobilization
Objective: To measure changes in intracellular calcium concentration in neutrophils in response to dillapiole and/or fMLF.
Materials:
-
Isolated human neutrophils
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
HBSS with Ca²⁺/Mg²⁺
-
Dillapiole stock solution (in DMSO)
-
fMLF stock solution (in DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm)
Procedure:
-
Resuspend isolated neutrophils in HBSS with Ca²⁺/Mg²⁺ at a concentration of 1 x 10⁶ cells/mL.
-
Load the cells with 5 µM Fura-2 AM and 0.02% Pluronic F-127 for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS with Ca²⁺/Mg²⁺ to remove extracellular dye.
-
Resuspend the cells in HBSS with Ca²⁺/Mg²⁺ at a final concentration of 2 x 10⁶ cells/mL.
-
Pipette 100 µL of the cell suspension into each well of a 96-well plate.
-
For EC₅₀ determination of dillapiole, add varying concentrations of dillapiole to the wells.
-
For IC₅₀ determination, pre-incubate the cells with varying concentrations of dillapiole for 10 minutes before adding a fixed concentration of fMLF (e.g., 10 nM).
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at an emission wavelength of 510 nm, with excitation alternating between 340 nm and 380 nm, every 2 seconds for a total of 3-5 minutes.
-
The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration.
Protocol 3: Neutrophil Chemotaxis Assay
Objective: To assess the effect of dillapiole on the migration of neutrophils towards a chemoattractant.
Materials:
-
Isolated human neutrophils
-
ChemoTx® system (96-well chemotaxis chamber with a 3-5 µm pore size filter)
-
HBSS with Ca²⁺/Mg²⁺ and 0.1% BSA
-
Dillapiole stock solution (in DMSO)
-
fMLF stock solution (in DMSO)
-
Calcein-AM (for cell labeling)
-
Fluorescence plate reader
Procedure:
-
Resuspend isolated neutrophils in HBSS with 0.1% BSA at 2 x 10⁶ cells/mL.
-
Label the neutrophils with 1 µM Calcein-AM for 30 minutes at 37°C.
-
Wash the cells twice to remove excess dye and resuspend in HBSS with 0.1% BSA.
-
Pre-incubate the labeled neutrophils with varying concentrations of dillapiole or vehicle (DMSO) for 30 minutes at room temperature.
-
Add 29 µL of fMLF (e.g., 10 nM) or control buffer to the lower wells of the ChemoTx® plate.
-
Carefully place the filter membrane over the lower wells.
-
Add 25 µL of the pre-incubated neutrophil suspension to the top of each filter site.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
After incubation, gently remove the filter and wipe off the non-migrated cells from the top surface.
-
Measure the fluorescence of the migrated cells in the lower wells using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).
-
Calculate the percentage of inhibition of chemotaxis for each dillapiole concentration compared to the vehicle control.
Future Directions
The immunomodulatory effects of dillapiole on neutrophils warrant further investigation. Key areas for future research include:
-
Phagocytosis: Determining the impact of dillapiole on the ability of neutrophils to engulf and clear pathogens.
-
Degranulation: Assessing the effect of dillapiole on the release of antimicrobial and pro-inflammatory granule contents, such as myeloperoxidase and elastase.
-
Reactive Oxygen Species (ROS) Production: Quantifying the influence of dillapiole on the neutrophil oxidative burst, a critical mechanism for pathogen killing.
-
Signaling Pathway Elucidation: Identifying the specific molecular targets and downstream signaling pathways modulated by dillapiole in neutrophils.
-
In Vivo Studies: Evaluating the anti-inflammatory efficacy of dillapiole in animal models of inflammatory diseases.
By expanding on the foundational data and protocols presented here, the scientific community can further delineate the therapeutic potential of dillapiole as a novel immunomodulatory agent.
References
Troubleshooting & Optimization
Technical Support Center: Omega-Hydroxyisodillapiole Synthesis
Welcome to the technical support center for the synthesis of omega-Hydroxyisodillapiole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound is primarily synthesized through two main routes: chemical synthesis via allylic oxidation of dillapiole and biosynthetic conversion using microbial catalysts. The most common chemical method involves the use of selenium dioxide (SeO2) to selectively oxidize the terminal methyl group of the allyl side chain of dillapiole. Biosynthesis, on the other hand, leverages the enzymatic machinery of microorganisms, such as certain fungi, to perform a regioselective hydroxylation.
Q2: I am observing low yields in my chemical synthesis using selenium dioxide. What are the potential causes?
A2: Low yields in SeO2 oxidation of dillapiole can stem from several factors:
-
Suboptimal Reaction Temperature: The temperature for allylic oxidation is critical. Too low, and the reaction may not proceed to completion; too high, and it can lead to the formation of undesired side products, such as the corresponding aldehyde or further oxidation products.[1]
-
Incorrect Stoichiometry: The molar ratio of selenium dioxide to dillapiole is crucial. An excess of SeO2 can promote over-oxidation, while an insufficient amount will result in incomplete conversion.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction rate and selectivity. Dioxane and acetic acid are commonly used solvents for such reactions.[1]
-
Presence of Water: While some protocols may use aqueous conditions, uncontrolled amounts of water can affect the reactivity of SeO2 and lead to the formation of byproducts.
Q3: What are the common side products observed during the synthesis of this compound?
A3: During the chemical synthesis using selenium dioxide, several side products can be formed, including:
-
The corresponding α,β-unsaturated aldehyde (isodillapiole-ω-al).
-
The corresponding α,β-unsaturated ketone.
-
Other positional isomers of the hydroxylated product.
-
Products of double bond migration.[2]
-
In biosynthetic routes, other hydroxylated or metabolized forms of dillapiole may be produced depending on the enzymatic profile of the microorganism.
Q4: How can I purify this compound from the reaction mixture?
A4: Purification of this compound typically involves chromatographic techniques. Column chromatography using silica gel is a common method. A gradient elution system with a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is often effective in separating the desired product from unreacted dillapiole and other less polar side products. For purification from a biotransformation broth, an initial liquid-liquid extraction with an organic solvent like ethyl acetate is typically performed to isolate the organic compounds before proceeding with chromatography.
Troubleshooting Guides
Issue 1: Low Conversion of Dillapiole in SeO2 Oxidation
| Possible Cause | Suggested Solution |
| Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the dillapiole spot persists, consider increasing the reaction time or cautiously raising the temperature in small increments. |
| Inactive selenium dioxide. | Use freshly sublimed or commercially available high-purity selenium dioxide. SeO2 can be hygroscopic, which may affect its reactivity.[3] |
| Poor solubility of reactants. | Ensure that both dillapiole and selenium dioxide are adequately dissolved in the chosen solvent. Gentle heating or sonication may aid dissolution. |
Issue 2: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Over-oxidation by selenium dioxide. | Use a stoichiometric amount or a slight excess of SeO2. Adding the oxidant in portions can sometimes help control the reaction.[4] Using a co-oxidant like tert-butyl hydroperoxide with a catalytic amount of SeO2 can also favor the formation of the allylic alcohol.[5] |
| Isomerization of the double bond. | This can be influenced by the reaction conditions. Lowering the reaction temperature might help to minimize this side reaction. |
| Non-selective enzymatic activity in biotransformation. | Screen different microbial strains or optimize fermentation conditions (e.g., pH, temperature, incubation time) to favor the desired hydroxylation. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution | | Co-elution of product with impurities during chromatography. | Optimize the solvent system for column chromatography. Using a shallower gradient or a different solvent system (e.g., dichloromethane/methanol) may improve separation. | | Emulsion formation during extraction from biotransformation broth. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Centrifugation can also be effective. | | Thermal degradation of the product. | Avoid excessive heat during solvent evaporation (rotary evaporation). Use a water bath at a moderate temperature. |
Quantitative Data Summary
The following table summarizes typical yields for the allylic oxidation of phenylpropanoids structurally similar to dillapiole using selenium dioxide. Please note that these are approximate values and the yield for this compound may vary depending on the specific experimental conditions.
| Substrate | Oxidizing Agent | Solvent | Yield of Allylic Alcohol (%) | Reference |
| 1,3-Diarylpropenes | SeO2 | Ethanol | 50-58 | [2] |
| α-Pinene | Pd/SeO2/SiO2 | Ethanol | ~76 (selectivity for myrtenal) | [6] |
| ∆5-Steroids | t-BuOOH / CuI | Not specified | High | [4] |
Experimental Protocols
Protocol 1: Chemical Synthesis via Selenium Dioxide Oxidation (Hypothetical)
This protocol is a general guideline based on known procedures for allylic oxidation of similar compounds. Optimization will be necessary.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dillapiole (1 equivalent) in anhydrous dioxane.
-
Addition of Oxidant: Add selenium dioxide (1.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete (as indicated by the consumption of dillapiole), cool the mixture to room temperature. Dilute with dichloromethane and filter through a pad of celite to remove elemental selenium.
-
Extraction: Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 2: Biosynthetic Production using Fungal Biotransformation (General Procedure)
This is a general protocol for screening and performing fungal biotransformations. Specific parameters will vary depending on the chosen fungal strain.
-
Fungal Culture Preparation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the desired fungal strain. Incubate at an appropriate temperature (e.g., 25-28 °C) with shaking for several days to obtain a sufficient amount of mycelium.[7][8]
-
Substrate Addition: Prepare a stock solution of dillapiole in a suitable solvent (e.g., ethanol or DMSO). Add the dillapiole solution to the fungal culture to a final concentration of, for example, 1 g/L.
-
Biotransformation: Continue the incubation under the same conditions for a set period (e.g., 24-72 hours). Monitor the conversion of dillapiole and the formation of this compound by taking samples at different time points and analyzing them by TLC or HPLC.
-
Extraction: After the desired incubation time, separate the mycelium from the broth by filtration. Extract the broth several times with an equal volume of ethyl acetate.[7]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude extract containing this compound using column chromatography as described in Protocol 1.
Visualizations
Caption: Overview of chemical and biosynthetic routes for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. ALLYLIC OXIDATION OF ?-PINENE OVER SUPPORTED SeO2-BASED CATALYSTS | Latin American Applied Research - An international journal [laar.plapiqui.edu.ar]
- 6. mdpi.com [mdpi.com]
- 7. Biotransformation of Geraniol to Geranic Acid Using Fungus Mucor irregularis IIIMF4011 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of Taxifolin from Astilbin by Fungal Biotransformation [mdpi.com]
omega-Hydroxyisodillapiole stability issues in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of ω-Hydroxyisodillapiole in solution. The information is designed to help you anticipate and troubleshoot potential challenges during your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for ω-Hydroxyisodillapiole in solution?
A1: Based on the structure of ω-Hydroxyisodillapiole, which contains a catechol-like ether and an allyl alcohol side chain, the primary stability concerns are:
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Oxidation: The electron-rich aromatic ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.[1][2][3][4] This can lead to the formation of colored degradation products.
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Isomerization: The allyl group in the side chain may undergo isomerization to a more stable conjugated system, particularly in the presence of acid, base, or metal catalysts.[5][6][7][8]
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pH Sensitivity: The stability of ω-Hydroxyisodillapiole is expected to be pH-dependent. Extreme pH conditions (highly acidic or alkaline) can catalyze both oxidation and isomerization.[1] For similar catechol-containing compounds, stability is often greatest at slightly acidic pH.
Q2: What are the recommended storage conditions for ω-Hydroxyisodillapiole solutions?
A2: To minimize degradation, it is recommended to store solutions of ω-Hydroxyisodillapiole under the following conditions:
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Temperature: Store at low temperatures, preferably at -20°C or below for long-term storage. For short-term storage, refrigeration at 2-8°C is advisable.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
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Atmosphere: For maximum stability, especially for long-term storage, it is recommended to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q3: Which solvents are suitable for dissolving ω-Hydroxyisodillapiole?
A3: ω-Hydroxyisodillapiole is expected to be soluble in a range of organic solvents. For experimental purposes, consider using:
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Protic solvents: Ethanol, Methanol.
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Aprotic solvents: DMSO, DMF, Acetonitrile.
-
Aqueous solutions: Due to its limited water solubility, the use of co-solvents is likely necessary. Prepare stock solutions in an organic solvent like DMSO or ethanol and then dilute with the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment.
When preparing solutions, it is best to use high-purity, degassed solvents to minimize oxidative degradation.
Q4: How can I monitor the stability of my ω-Hydroxyisodillapiole solution?
A4: The stability of your solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10][11] A stability-indicating method is one that can separate the intact ω-Hydroxyisodillapiole from its potential degradation products, allowing for accurate quantification of the parent compound over time.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Solution turns yellow/brown | Oxidation of the aromatic ring. | Store solutions under an inert atmosphere (nitrogen or argon). Use antioxidants (e.g., BHT, ascorbic acid) if compatible with your experimental system. Protect from light. |
| Loss of potency/activity | Degradation of ω-Hydroxyisodillapiole. | Confirm the stability of your solution using a stability-indicating HPLC method. Re-prepare solutions fresh before use. Review storage conditions. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products (e.g., isomers, oxidation products). | Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products and confirm the specificity of your analytical method. |
| Precipitation of the compound from aqueous solution | Poor solubility or degradation to a less soluble product. | Increase the amount of co-solvent (e.g., DMSO, ethanol). Prepare a more dilute solution. Check for pH-dependent solubility. |
Experimental Protocols
Protocol 1: General Stability Assessment of ω-Hydroxyisodillapiole in Solution
This protocol outlines a basic experiment to assess the stability of ω-Hydroxyisodillapiole under various conditions.
1. Materials:
-
ω-Hydroxyisodillapiole
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., pH 3, 5, 7, 9)
-
Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC system with UV detector
-
Calibrated pH meter
-
Temperature-controlled chambers/water baths
2. Stock Solution Preparation:
-
Prepare a stock solution of ω-Hydroxyisodillapiole (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
3. Sample Preparation for Stability Testing:
-
Dilute the stock solution with the respective test solutions (solvents, buffers, degradation reagents) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Prepare separate samples for each condition to be tested.
4. Stress Conditions (Forced Degradation):
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solution of the compound in a chosen solvent/buffer at 60°C for 24 hours, protected from light.
-
Photostability: Expose a solution of the compound to a light source (e.g., UV lamp) for 24 hours. A control sample should be kept in the dark at the same temperature.
5. Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.
-
If necessary, neutralize the acidic and basic samples before injection.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor the peak area of ω-Hydroxyisodillapiole and the formation of any degradation products.
6. Data Interpretation:
-
Calculate the percentage of ω-Hydroxyisodillapiole remaining at each time point for each condition.
-
Characterize the degradation products if possible (e.g., by LC-MS).
Table of Stress Conditions for Forced Degradation Studies
| Condition | Reagent/Parameter | Typical Duration | Potential Degradation Pathway |
| Acidic | 0.1 M - 1 M HCl | 2 - 24 hours | Isomerization of the allyl side chain, Hydrolysis of ether linkages (at harsher conditions) |
| Alkaline | 0.1 M - 1 M NaOH | 2 - 24 hours | Isomerization of the allyl side chain, Oxidation of the aromatic ring |
| Oxidative | 3% - 30% H₂O₂ | 2 - 24 hours | Oxidation of the aromatic ring to quinone-type structures, Oxidation of the allyl alcohol |
| Thermal | 60°C - 80°C | 24 - 72 hours | General acceleration of all degradation pathways |
| Photolytic | UV/Visible light | 24 - 72 hours | Photochemical degradation, often involving radical mechanisms |
Visualizations
References
- 1. Oxidative degradation and associated mineralization of catechol, hydroquinone and resorcinol catalyzed by birnessite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACP - Biodegradation of phenol and catechol in cloud water: comparison to chemical oxidation in the atmospheric multiphase system [acp.copernicus.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Allylbenzene - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. chromatographyonline.com [chromatographyonline.com]
omega-Hydroxyisodillapiole unexpected side reactions in synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of ω-Hydroxyisodillapiole. The information is based on established chemical principles and analogous reactions, as a specific laboratory protocol for this synthesis is not widely documented. The proposed synthetic route involves the anti-Markovnikov hydroboration-oxidation of dillapiole.
Frequently Asked Questions (FAQs)
Q1: What is the most plausible synthetic route for ω-Hydroxyisodillapiole from dillapiole?
A1: The most direct and regioselective method is the anti-Markovnikov hydroboration-oxidation of the terminal double bond of dillapiole. This two-step, one-pot synthesis is designed to introduce a hydroxyl group at the terminal carbon (ω-position) of the allyl side chain.
Q2: What are the key reagents for the hydroboration-oxidation of dillapiole?
A2: The key reagents are a borane source (e.g., borane-tetrahydrofuran complex, BH₃•THF) for the hydroboration step, followed by an oxidizing agent (typically hydrogen peroxide, H₂O₂) in the presence of a base (e.g., sodium hydroxide, NaOH) for the oxidation step.
Q3: What is the expected regioselectivity of the hydroboration-oxidation of dillapiole?
A3: The reaction is expected to exhibit high anti-Markovnikov regioselectivity. This means the hydroxyl group will be added to the terminal carbon of the allyl chain, yielding the desired ω-Hydroxyisodillapiole, while the hydrogen atom adds to the internal carbon.
Q4: Can I isomerize dillapiole to isodillapiole first and then perform the hydroxylation?
A4: While isomerization of dillapiole to isodillapiole is a known reaction, subsequent hydroxylation of the internal double bond of isodillapiole would lead to a mixture of secondary alcohols and would not yield the target primary alcohol, ω-Hydroxyisodillapiole. Therefore, direct hydroboration-oxidation of dillapiole is the preferred route.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of dillapiole | 1. Inactive borane reagent due to improper storage or handling (exposure to moisture).2. Insufficient reaction time or temperature for the hydroboration step. | 1. Use a fresh, anhydrous solution of BH₃•THF. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).2. Increase the reaction time for the hydroboration step or gently warm the reaction mixture (monitor carefully to avoid side reactions). |
| Formation of a significant amount of the Markovnikov alcohol (1'-Hydroxyisodillapiole) | 1. Use of an inappropriate hydration method (e.g., acid-catalyzed hydration or oxymercuration-demercuration).2. Rearrangement of the intermediate organoborane (less likely with hydroboration). | 1. Strictly adhere to the hydroboration-oxidation protocol for anti-Markovnikov selectivity.2. Use a sterically hindered borane reagent (e.g., 9-BBN) to enhance regioselectivity. |
| Presence of a diol side product | Over-oxidation or reaction at the aromatic ring. | This is less common with hydroboration-oxidation but could indicate issues with the workup. Ensure proper quenching of the reaction and controlled addition of the oxidizing agent. |
| Cleavage of the methylenedioxy group | Harsh acidic or strongly oxidative conditions during the reaction or workup. | Maintain neutral or basic conditions during the oxidation and workup. Avoid prolonged exposure to strong acids. |
| Polymerization of the starting material or product | Presence of trace acid impurities, which can catalyze the polymerization of the allyl group. | Ensure all reagents and solvents are free from acidic impurities. The reaction can be run in the presence of a non-nucleophilic base to scavenge any trace acid. |
| Difficult purification of the final product | Presence of closely related side products or unreacted starting material. | Utilize column chromatography with a suitable solvent system (e.g., hexane:ethyl acetate gradient) for purification. Proper characterization (NMR, MS) is crucial to confirm the identity and purity of the product. |
Data Presentation
Table 1: Hypothetical Yields and Product Distribution in the Synthesis of ω-Hydroxyisodillapiole
| Product | Structure | Expected Yield (%) | Potential Side Products (%) |
| ω-Hydroxyisodillapiole | 70-85 | - | |
| 1'-Hydroxyisodillapiole | < 5 | - | |
| Unreacted Dillapiole | 5-15 | - | |
| Polymerized Material | - | Variable | - |
| Catechol derivative (from methylenedioxy cleavage) | < 2 | - |
Note: The yields and side product percentages are hypothetical and will depend on the specific reaction conditions and optimization.
Experimental Protocols
Proposed Synthesis of ω-Hydroxyisodillapiole via Hydroboration-Oxidation
Materials:
-
Dillapiole
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Hydroboration:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve dillapiole (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-THF complex (1.1 eq of BH₃) dropwise via syringe over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC to confirm the consumption of the starting material.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add the 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide. Caution: This addition can be exothermic. Maintain the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose any excess peroxide.
-
Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure ω-Hydroxyisodillapiole.
-
Visualizations
Caption: Proposed synthetic pathway for ω-Hydroxyisodillapiole.
Caption: Potential unexpected side reactions in the synthesis.
Technical Support Center: Investigating Low Bioavailability of Omega-Hydroxyisodillapiole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low oral bioavailability of omega-Hydroxyisodillapiole in animal studies. The following information is designed to guide you through a systematic investigation of the potential causes and solutions.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our rat model. What are the likely causes?
A1: Low oral bioavailability is a common challenge in drug development and can be attributed to several factors. These can be broadly categorized as issues related to the compound's physicochemical properties, its interaction with the gastrointestinal (GI) tract, and its metabolic fate.[1][2][3] Key areas to investigate include:
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Poor aqueous solubility: The compound may not dissolve sufficiently in the GI fluids to be absorbed.[1][4]
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Low intestinal permeability: The molecule may be unable to efficiently cross the intestinal epithelium.
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Extensive first-pass metabolism: The compound may be heavily metabolized in the intestines or the liver before it can reach systemic circulation.[5]
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Efflux by transporters: The compound may be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).
-
Instability in the GI tract: The compound may be degraded by the acidic environment of the stomach or by digestive enzymes.[1]
Q2: How can we determine if poor solubility is the primary reason for the low bioavailability of this compound?
A2: To assess the impact of solubility, you can perform a series of in vitro and in vivo experiments. A starting point is to determine the compound's kinetic and thermodynamic solubility in simulated gastric and intestinal fluids (SGF and SIF). If solubility is low, formulation strategies can be employed to enhance it. Comparing the pharmacokinetic profile of a solution-based formulation (e.g., in a co-solvent system) to a suspension can provide initial insights into whether bioavailability is solubility-limited.
Q3: What is "first-pass metabolism" and how can we investigate if it's affecting this compound?
A3: First-pass metabolism refers to the metabolic breakdown of a drug in the liver or gut wall after oral absorption, which reduces the amount of active drug reaching the systemic circulation.[5] To investigate this, you can conduct an in vitro metabolism study using liver microsomes or hepatocytes. This will help identify the major metabolites and the enzymes responsible (e.g., cytochrome P450s). An in vivo study comparing the pharmacokinetic profiles after oral (PO) and intravenous (IV) administration is the definitive way to determine absolute bioavailability and the extent of first-pass metabolism.[3][6]
Troubleshooting Guide: Investigating Low Bioavailability of this compound
If you are experiencing low oral bioavailability with this compound, follow this structured troubleshooting guide.
Step 1: Physicochemical Characterization
Begin by thoroughly characterizing the fundamental properties of your compound.
-
Objective: To determine if inherent physicochemical properties are hindering absorption.
-
Experimental Protocols:
-
Aqueous Solubility:
-
Method: Measure the kinetic and thermodynamic solubility of this compound in phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid (SGF, pH 1.2), and simulated intestinal fluid (SIF, pH 6.8).
-
Procedure: Add an excess of the compound to each buffer. Shake at 37°C for 24 hours. Filter the samples and analyze the supernatant concentration by HPLC-UV.
-
-
LogP/LogD:
-
Method: Determine the octanol-water partition coefficient (LogP) and the distribution coefficient at physiological pH (LogD).
-
Procedure: Use the shake-flask method or a validated in silico prediction tool.
-
-
Step 2: In Vitro Permeability and Efflux
Assess the ability of the compound to cross the intestinal barrier.
-
Objective: To determine if low membrane permeability or active efflux is limiting absorption.
-
Experimental Protocol:
-
Caco-2 Permeability Assay:
-
Method: Use the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with characteristics of the intestinal epithelium.
-
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation.
-
Add this compound to the apical (A) side and measure its appearance on the basolateral (B) side over time to determine the apparent permeability coefficient (Papp A-B).
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In a separate set of wells, add the compound to the basolateral side and measure its appearance on the apical side (Papp B-A).
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Calculate the efflux ratio (ER = Papp B-A / Papp A-B). An ER > 2 suggests active efflux.
-
To confirm P-gp involvement, repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil).
-
-
-
Step 3: In Vitro Metabolism
Investigate the metabolic stability of this compound.
-
Objective: To determine if the compound is rapidly metabolized by liver enzymes.
-
Experimental Protocol:
-
Liver Microsomal Stability Assay:
-
Method: Incubate the compound with liver microsomes from the relevant animal species (e.g., rat, human) and a NADPH regenerating system.
-
Procedure:
-
Prepare an incubation mixture containing liver microsomes, this compound, and buffer.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile).
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Analyze the remaining concentration of the parent compound by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
-
-
Step 4: In Vivo Pharmacokinetic Study (IV vs. PO)
This is the definitive study to quantify absolute bioavailability.
-
Objective: To determine the absolute bioavailability and understand the overall in vivo disposition of the compound.
-
Experimental Protocol:
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Animal Model: Use a cannulated rat model to allow for serial blood sampling.
-
Dosing:
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Group 1 (IV): Administer a single intravenous bolus dose (e.g., 1 mg/kg) of this compound formulated in a solution.
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Group 2 (PO): Administer a single oral gavage dose (e.g., 10 mg/kg) of the compound, typically as a suspension or in a simple formulation.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Sample Analysis: Process blood to plasma and analyze the concentration of this compound using a validated LC-MS/MS method.
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Data Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t½) for both routes of administration. Absolute bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
Data Presentation
The following table presents hypothetical pharmacokinetic data for this compound in rats, illustrating a scenario of low oral bioavailability due to high first-pass metabolism.
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax (ng/mL) | 850 | 120 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-t) (ng*h/mL) | 1200 | 480 |
| t½ (h) | 2.5 | 2.7 |
| Clearance (L/h/kg) | 0.83 | - |
| Absolute Bioavailability (F%) | - | 4% |
Visualizations
The following diagrams illustrate key workflows and concepts in investigating low bioavailability.
Caption: Workflow for Investigating Low Oral Bioavailability.
Caption: Potential Barriers to Oral Bioavailability.
References
- 1. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Bioavailability and Factors Affecting Bioavailability of drug | PPTX [slideshare.net]
- 4. Factors Influencing the Bioavailability of Organic Molecules to Bacterial Cells—A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sex differences in pharmacokinetics of cilostazol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors Affecting the Bioavailability of Chemicals | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Technical Support Center: Omega-Hydroxyisodillapiole Interference in Analytical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to omega-hydroxyisodillapiole and structurally similar compounds in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in analytical assays?
This compound is a potential metabolite of isodillapiole or dillapiole, compounds found in various essential oils. Like its parent compounds and other structurally related molecules such as piperonyl butoxide (PBO), it contains a methylenedioxyphenyl group. This functional group is known to be a substrate and inhibitor of cytochrome P450 (CYP450) enzymes.[1][2][3] Its presence in biological samples can lead to significant interference in analytical assays, particularly those involving drug metabolism studies or the quantification of other CYP450 substrates.
Q2: What is the primary mechanism of interference?
The primary mechanism of interference is the inhibition of CYP450 enzymes.[1][2][3] The methylenedioxyphenyl moiety can be metabolized to a reactive carbene intermediate that binds covalently to the heme iron of CYP450, leading to mechanism-based inactivation. This can result in the underestimation of the metabolism of a co-administered drug or analyte in in-vitro assays. Additionally, in LC-MS/MS analysis, this compound and its metabolites can cause matrix effects, such as ion suppression or enhancement, leading to inaccurate quantification.
Q3: Which analytical techniques are most susceptible to interference?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly susceptible to matrix effects caused by co-eluting metabolites like this compound.[4][5] In-vitro metabolic assays that rely on functional CYP450 enzymes are also directly impacted by the inhibitory effects of this compound. Gas chromatography-mass spectrometry (GC-MS) may also be affected, though typically to a lesser extent than LC-MS/MS regarding ionization interference.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected metabolic turnover in an in-vitro CYP450 assay.
Possible Cause: Inhibition of CYP450 enzymes by this compound or its parent compound present in the sample.
Troubleshooting Steps:
-
Confirm Inhibitory Potential: If possible, run a separate CYP450 inhibition assay with a known substrate in the presence of a sample suspected to contain this compound. A decrease in metabolite formation will confirm the inhibitory effect.
-
Sample Clean-up: Employ rigorous sample preparation techniques to remove the interfering compound before the assay. Methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be optimized to selectively remove this compound.
-
Use of Specific Inhibitors: In multi-enzyme systems, use specific chemical inhibitors for the CYP450 isoforms of interest to understand the contribution of each to the observed metabolism and to see if the interference is isoform-specific.
-
Dilution: Dilute the sample to reduce the concentration of the inhibitor. However, be mindful that this will also dilute your analyte of interest.
Issue 2: Poor reproducibility, accuracy, or precision in LC-MS/MS quantification.
Possible Cause: Matrix effects (ion suppression or enhancement) caused by this compound or other co-eluting matrix components.
Troubleshooting Steps:
-
Matrix Effect Evaluation:
-
Post-column Infusion: Infuse a standard solution of the analyte post-column while injecting a blank matrix extract. A dip or rise in the baseline at the retention time of the analyte indicates ion suppression or enhancement, respectively.
-
Matrix Factor Calculation: Compare the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution.
-
-
Chromatographic Separation:
-
Modify the LC gradient to separate the analyte from the interfering compounds.
-
Experiment with different stationary phases (e.g., C18, phenyl-hexyl, pentafluorophenyl) to achieve better separation.
-
-
Sample Preparation:
-
Optimize the sample clean-up procedure. Protein precipitation is a common source of residual matrix components. Consider more selective techniques like LLE or SPE.[4][8]
-
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for cleaning up complex matrices like animal feeds and may be adapted.[9][10][11]
-
-
Internal Standard Selection:
-
Use a stable isotope-labeled internal standard (SIL-IS) for the analyte. SIL-IS will co-elute with the analyte and experience the same matrix effects, thus providing more accurate quantification.
-
Data Presentation
Table 1: Cytochrome P450 Inhibition by Dillapiole (a structurally related compound)
| Compound | CYP Isoform | IC50 (µM) | Reference |
| Dillapiole | CYP3A4 | 9.2 | [1] |
This data for dillapiole suggests that this compound may also exhibit inhibitory activity towards CYP3A4 and potentially other CYP isoforms.
Experimental Protocols
Protocol 1: General GC-MS Method for Dillapiole Analysis
This protocol can be adapted for the analysis of this compound.
-
Instrumentation: Agilent 6890 Gas Chromatograph with a 5973 Mass Selective Detector.[6]
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a flow rate of 0.8 mL/min.[6]
-
Injector: Splitless mode at 290°C.[6]
-
Oven Program:
-
Initial temperature of 50°C, hold for 5 minutes.
-
Ramp to 240°C at 3°C/min.
-
Ramp to 300°C at 15°C/min, hold for 3 minutes.[6]
-
-
Mass Spectrometer: Electron impact ionization (70 eV), scan range m/z 35-450.
Protocol 2: General LC-MS/MS Sample Preparation for Piperonyl Butoxide (a structurally related compound) in Animal Feed
This QuEChERS-based protocol can be a starting point for developing a sample preparation method for this compound in complex matrices.[2][11]
-
Sample Extraction:
-
Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant for LC-MS/MS analysis.
-
Mandatory Visualizations
Caption: Postulated metabolic pathway of isodillapiole to this compound.
Caption: General analytical workflow for the quantification of this compound.
References
- 1. Potent CYP3A4 Inhibitors Derived from Dillapiol and Sesamol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Development, validation and application of a gas chromatography method for the determination of dillapiole from Piper aduncum essential oil in skin permeation samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Omega-Hydroxyisodillapiole Degradation Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of omega-hydroxyisodillapiole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary route of metabolism for this compound?
A1: Based on structurally related compounds like dillapiole and safrole, the primary routes of metabolism for this compound are expected to involve two main transformations mediated by cytochrome P450 (CYP450) enzymes. The first is the cleavage of the methylenedioxy bridge to form a catechol metabolite. The second is further oxidation of the allyl side chain.
Q2: Which analytical techniques are most suitable for monitoring the degradation of this compound and its metabolites?
A2: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (LC-MS) is ideal for separating and quantifying the parent compound and its polar metabolites from a complex matrix. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization to increase the volatility of the analytes. For structural elucidation of unknown metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.
Q3: How can I assess the stability of this compound in my experimental matrix (e.g., buffer, cell culture media, plasma)?
A3: To assess stability, incubate this compound in the desired matrix at the relevant temperature (e.g., 37°C) and collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes). The concentration of the remaining parent compound should be quantified at each time point using a validated analytical method like LC-MS. A decrease in concentration over time in the absence of metabolic enzymes would indicate chemical instability.
Troubleshooting Guides
Issue 1: Rapid Disappearance of Parent Compound
Problem: You observe a very rapid loss of this compound in your in vitro metabolism assay (e.g., with liver microsomes), even at early time points.
| Possible Cause | Troubleshooting Step |
| High Metabolic Activity | Reduce the concentration of the microsomal protein or the incubation time to slow down the reaction rate. |
| Chemical Instability | Run a control experiment without the metabolic enzymes (e.g., heat-inactivated microsomes) to check for non-enzymatic degradation. |
| Binding to Plasticware | Use low-binding plates and tubes. Quantify the compound in the supernatant after a brief incubation to check for loss due to adsorption. |
| Incorrect Quantification | Verify the accuracy and precision of your analytical method. Ensure the calibration curve is linear and covers the expected concentration range. |
Issue 2: Difficulty in Identifying Metabolites
Problem: You detect the disappearance of the parent compound but are unable to identify the expected metabolites.
| Possible Cause | Troubleshooting Step |
| Metabolites are Below the Limit of Detection (LOD) | Concentrate your sample before analysis. Optimize your mass spectrometry conditions for the predicted masses of the metabolites. |
| Formation of Reactive Metabolites | Reactive metabolites may covalently bind to proteins. Include trapping agents like glutathione (GSH) in the incubation to form stable adducts that can be detected by LC-MS. |
| Further Metabolism of Primary Metabolites | Use a shorter incubation time to capture the initial metabolic products before they are further converted. |
| Unexpected Metabolic Pathway | Employ high-resolution mass spectrometry to obtain accurate mass measurements and elemental compositions of unknown peaks to help in structural elucidation. |
Issue 3: High Variability in Degradation Rates
Problem: You are observing significant well-to-well or day-to-day variability in the calculated degradation rates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Ensure all pipettes are calibrated. Use reverse pipetting for viscous solutions like microsomal suspensions. |
| Poor Temperature Control | Use a calibrated incubator and allow all reagents to reach the target temperature before starting the reaction. |
| Variability in Microsome Activity | Ensure microsomes are thawed properly and kept on ice. Avoid repeated freeze-thaw cycles. Run a positive control with a known substrate to check for consistent microsomal activity. |
| Sample Processing Inconsistencies | Standardize the quenching and extraction procedures for all samples. |
Data Presentation
Table 1: Illustrative In Vitro Metabolic Stability of this compound in Human Liver Microsomes
Disclaimer: The following data is hypothetical and for illustrative purposes only, due to the lack of publicly available experimental data for this compound.
| Time (minutes) | % Parent Remaining (Mean ± SD, n=3) | Half-life (t½) (minutes) |
| 0 | 100 ± 0 | - |
| 5 | 85.2 ± 3.1 | 25.1 |
| 15 | 60.1 ± 4.5 | 25.1 |
| 30 | 35.8 ± 2.9 | 25.1 |
| 60 | 12.5 ± 1.8 | 25.1 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
-
Prepare Reagents:
-
Phosphate buffer (100 mM, pH 7.4).
-
This compound stock solution (10 mM in DMSO).
-
Human liver microsomes (20 mg/mL stock).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation Setup:
-
In a 96-well plate, add phosphate buffer.
-
Add liver microsomes to a final concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Add this compound to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), add an aliquot of the quenching solution to stop the reaction.
-
The 0-minute time point is typically taken immediately after adding the NADPH regenerating system.
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analytical Quantification:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining this compound.
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t½) from the slope of the natural logarithm of the percent remaining versus time plot.
-
Mandatory Visualization
Caption: Proposed metabolic degradation pathway of this compound.
Caption: General experimental workflow for in vitro degradation studies.
omega-Hydroxyisodillapiole batch-to-batch variability issues
Welcome to the technical support center for ω-Hydroxyisodillapiole. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to batch-to-batch variability of ω-Hydroxyisodillapiole.
Frequently Asked Questions (FAQs)
Q1: What is ω-Hydroxyisodillapiole and why is batch-to-batch consistency important?
Q2: What are the common causes of batch-to-batch variability in ω-Hydroxyisodillapiole?
Common causes for variability include:
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Synthesis and Purification: Differences in reaction conditions, starting materials, and purification methods can lead to varying levels of purity and different impurity profiles.[1][2][3]
-
Stability and Degradation: ω-Hydroxyisodillapiole may be sensitive to light, temperature, or oxidation, leading to degradation over time.[4][5][6][7] Improper storage can accelerate this process.
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Analytical Characterization: Inadequate analytical methods may fail to detect subtle differences between batches.
Q3: How can I assess the purity and identity of a new batch of ω-Hydroxyisodillapiole?
A combination of analytical techniques is recommended:
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Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for assessing purity and quantifying impurities.[8][9][10][11]
-
Mass Spectrometry (MS): Coupled with chromatography (LC-MS or GC-MS), it helps in identifying the compound and its impurities based on their mass-to-charge ratio.[6][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule.
Troubleshooting Guides
Problem 1: Inconsistent Biological Activity Between Batches
If you observe that different batches of ω-Hydroxyisodillapiole exhibit varying levels of biological activity in your assays, follow these troubleshooting steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent biological activity.
Detailed Steps:
-
Verify Purity and Identity:
-
Run HPLC and ¹H NMR on all batches.
-
Compare the purity levels and ensure the NMR spectra match the expected structure of ω-Hydroxyisodillapiole.
-
-
Compare Impurity Profiles:
-
Use a high-resolution LC-MS method to compare the impurity profiles of the different batches.
-
Even small differences in impurities could have significant biological effects.
-
-
Assess for Presence of Isomers:
-
Consider the possibility of regioisomers or stereoisomers that may not be easily separated by standard chromatography.[12] Chiral chromatography may be necessary if stereoisomers are possible.
-
-
Evaluate Compound Stability:
-
Has the compound been stored correctly (e.g., protected from light, at the recommended temperature)?
-
Perform a forced degradation study on a reference batch to identify potential degradation products and see if they are present in the problematic batches.
-
-
Review Experimental Protocol:
-
Ensure that the compound is being handled correctly in your experimental setup (e.g., solubility, stability in assay buffer).
-
Problem 2: Physical Appearance Differs Between Batches
If you notice variations in color, crystallinity, or solubility between batches, it could be indicative of underlying chemical differences.
Data Comparison Table (Hypothetical)
| Batch ID | Appearance | Purity (HPLC, %) | Major Impurity 1 (%) | Major Impurity 2 (%) | Solubility (in DMSO, mg/mL) |
| Batch A | White crystalline solid | 99.5 | 0.2 | 0.1 | 50 |
| Batch B | Off-white powder | 97.2 | 1.5 (unidentified) | 0.8 | 45 |
| Batch C | Yellowish oil | 95.0 | 2.0 | 1.2 (starting material) | 30 |
This table illustrates how to systematically compare key parameters across batches to identify the source of variability.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of ω-Hydroxyisodillapiole.
Experimental Workflow
Caption: General workflow for HPLC analysis.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a concentration of 1 mg/mL.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
This protocol is for confirming the chemical structure of ω-Hydroxyisodillapiole.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
The chemical shifts, integration, and coupling patterns should be consistent with the expected structure of ω-Hydroxyisodillapiole.
-
-
Data Analysis: Compare the obtained spectrum with a reference spectrum if available, or with the predicted spectrum based on its chemical structure.
Signaling Pathway Context
Understanding the potential mechanism of action of ω-Hydroxyisodillapiole highlights the importance of using a consistent product.
Caption: Hypothetical signaling pathway for ω-Hydroxyisodillapiole.
This diagram illustrates a hypothetical scenario where ω-Hydroxyisodillapiole activates a cell surface receptor, leading to a cellular response. An active impurity, which may be present in variable amounts between batches, could inhibit this receptor, leading to inconsistent experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Diaryl Thiazole Derivatives that Inhibit Activation of Sterol Regulatory Element-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geneonline.com [geneonline.com]
- 6. Investigating the Thermal Stability of Omega Fatty Acid-Enriched Vegetable Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal and oxidative stability of Atlantic salmon oil (Salmo salar L.) and complexation with β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. A method for determining regioisomer abundances of polyunsaturated triacylglycerols in omega-3 enriched fish oils using reversed-phase liquid chromatography and triple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Laboratory Synthesis of omega-Hydroxyisodillapiole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up laboratory synthesis of omega-Hydroxyisodillapiole from dillapiole. The proposed and most viable synthetic route involves the anti-Markovnikov hydroboration-oxidation of the terminal alkene on the allyl side chain of dillapiole.
Frequently Asked Questions (FAQs)
1. What is the most effective method for synthesizing this compound from dillapiole on a larger scale?
The most suitable method for this transformation is a two-step hydroboration-oxidation reaction.[1][2][3] This process ensures the desired anti-Markovnikov addition of a hydroxyl group to the terminal carbon of the allyl side chain, yielding the primary alcohol, this compound.[2][3]
2. Which borane reagent is recommended for the hydroboration of dillapiole, especially during scale-up?
For laboratory scale-up, Borane-tetrahydrofuran complex (BH3•THF) is a commonly used and commercially available reagent.[1] However, it's important to note that BH3•THF can be unstable and should be stored at 0-5 °C.[4] For enhanced stability and safety at larger scales, Borane-dimethyl sulfide complex (BH3•SMe2) is a more stable alternative.[4] For improved regioselectivity, especially if side reactions are a concern, a bulkier borane reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) can be utilized.
3. What are the critical safety precautions when handling borane reagents on a larger scale?
Borane complexes can be pyrophoric and react violently with water. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) in dry glassware.[5] When scaling up, it is crucial to have a robust cooling system to manage potential exotherms.[5] A methanol scrubbing system is recommended to safely quench any escaping diborane gas.[5] The decomposition of BH3-THF generates hydrogen gas, which is flammable.[4]
4. How can I monitor the progress of the hydroboration reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting material (dillapiole) will indicate the completion of the hydroboration step. A key indicator is a significant change in the polarity of the product; the resulting trialkylborane will have a different retention factor (Rf) compared to dillapiole.
5. What are the optimal conditions for the oxidation step?
The oxidation of the intermediate trialkylborane is typically achieved using an aqueous solution of sodium hydroxide and hydrogen peroxide (H2O2).[1][2] This step is usually exothermic, and the reagents should be added slowly while maintaining a controlled temperature, typically below 40-50 °C, to prevent decomposition of the peroxide and ensure a safe reaction.
6. How can I purify the final product, this compound?
After the reaction work-up, which involves quenching excess reagents and separating the aqueous and organic layers, the crude product can be purified using column chromatography on silica gel. A solvent system such as a gradient of hexane and ethyl acetate is typically effective for separating the more polar alcohol product from non-polar byproducts and unreacted starting material.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inactive or decomposed borane reagent. | Use a fresh bottle of the borane reagent or titrate to determine its molarity before use. Ensure it was stored under appropriate conditions (0-5 °C for BH3•THF).[4] |
| Presence of moisture in the reaction setup. | Thoroughly dry all glassware and use anhydrous solvents. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. | |
| Incomplete Reaction | Insufficient amount of borane reagent. | Use a slight excess of the borane reagent (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the starting material. |
| Low reaction temperature or insufficient reaction time. | Allow the reaction to stir at room temperature for an adequate duration (can range from 1 to several hours). Monitor by TLC or GC until the starting material is consumed. | |
| Formation of Side Products (e.g., Isodillapiole) | Isomerization of the double bond in dillapiole. | This can sometimes occur in the presence of acidic impurities. Ensure high-purity starting material and reagents. |
| Formation of the Markovnikov alcohol isomer. | This is less common with hydroboration but can occur. Using a sterically hindered borane like 9-BBN can increase the regioselectivity for the anti-Markovnikov product. | |
| Difficult Purification | Presence of boronic acid byproducts emulsifying during work-up. | After the oxidation step, ensure the aqueous layer is sufficiently basic. A thorough wash with brine can help break up emulsions. |
| Co-elution of product with impurities during chromatography. | Optimize the solvent system for column chromatography. A shallower gradient of the polar solvent (e.g., ethyl acetate in hexane) can improve separation. | |
| Exothermic Runaway During Oxidation | Too rapid addition of hydrogen peroxide. | Add the hydrogen peroxide solution dropwise using an addition funnel, and maintain efficient cooling with an ice bath to keep the internal temperature below 50 °C.[5] |
Data Presentation
Table 1: Proposed Reagent Quantities and Reaction Parameters for Scale-Up
| Parameter | Value | Notes |
| Starting Material | Dillapiole | 1.0 equivalent |
| Reagent (Hydroboration) | BH3•THF (1 M solution) | 1.1 - 1.2 equivalents |
| Solvent (Hydroboration) | Anhydrous Tetrahydrofuran (THF) | 5 - 10 mL per gram of dillapiole |
| Reaction Temperature (Hydroboration) | 0 °C to Room Temperature | Initial addition at 0 °C, then warm to RT. |
| Reaction Time (Hydroboration) | 1 - 4 hours | Monitor by TLC or GC. |
| Reagents (Oxidation) | 3M Sodium Hydroxide (aq) | 3.0 equivalents |
| 30% Hydrogen Peroxide (aq) | 3.0 equivalents | |
| Reaction Temperature (Oxidation) | < 50 °C | Control with an ice bath during addition. |
| Expected Yield | 70-90% | Based on analogous reactions. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
Dillapiole
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Sodium Hydroxide (NaOH) solution
-
30% Hydrogen Peroxide (H2O2) solution
-
Diethyl ether
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
Step 1: Hydroboration
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Under a positive flow of nitrogen, dissolve dillapiole in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the BH3•THF solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction's progress by TLC until all the dillapiole has been consumed.
Step 2: Oxidation
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H2O2 solution via the dropping funnel. Caution: This step is exothermic. Maintain the internal temperature below 50 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The mixture may become cloudy.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Add diethyl ether to dilute the organic phase.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to yield pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of ω-Hydroxyisodillapiole from Crude Extracts
Welcome to the technical support center for the purification of ω-Hydroxyisodillapiole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of ω-Hydroxyisodillapiole from crude plant extracts.
Troubleshooting Guide
This guide addresses common challenges encountered during the purification of ω-Hydroxyisodillapiole, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Yield | Inefficient solvent penetration into the plant matrix.[1] | - Use a mixture of polar organic solvents with a small percentage of water (e.g., 90-95% ethanol or methanol) to enhance solvent penetration.[1] - Consider alternative extraction methods such as ultrasound-assisted extraction (UAE) to improve cell wall disruption.[2] |
| Lignan degradation during extraction. | - While lignans are generally heat-stable up to 100°C, prolonged exposure to very high temperatures during drying or extraction should be avoided.[3] - If acidic or alkaline hydrolysis is used to release bound lignans, be aware that these conditions can lead to the formation of artifacts.[3] | |
| Co-elution of Impurities during Chromatography | Similar polarity of ω-Hydroxyisodillapiole and impurities. | - Optimize the mobile phase composition in reversed-phase HPLC. A shallow gradient may be necessary to resolve compounds with close retention times. - Employ a different stationary phase. If using a C18 column, consider a phenyl-hexyl or cyano column for alternative selectivity. - Sequential extraction with solvents of increasing polarity (e.g., n-hexane followed by ethyl acetate, then methanol) can help remove interfering compounds before chromatographic purification.[1][4] |
| Poor Peak Shape in HPLC Analysis | Column overload. | - Reduce the sample concentration or injection volume. |
| Inappropriate mobile phase pH. | - Adjust the mobile phase pH to ensure ω-Hydroxyisodillapiole is in a single ionic form. | |
| Contamination of the column or guard column. | - Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | |
| Inconsistent Quantification Results | Incomplete derivatization (if using GC). | - Ensure complete conversion of ω-Hydroxyisodillapiole to its trimethylsilyl ether before GC analysis by optimizing reaction time and temperature.[4] |
| Matrix effects in LC-MS/MS. | - Use a matrix-matched calibration curve or an internal standard to compensate for ion suppression or enhancement. | |
| Sample degradation. | - Store extracts and purified fractions in a cold, dark, and dry place to prevent degradation.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the initial extraction of ω-Hydroxyisodillapiole from plant material?
A1: For lignans like ω-Hydroxyisodillapiole, polar organic solvents such as methanol, ethanol, or acetone are commonly used.[1] To enhance extraction efficiency, particularly for more polar lignan glycosides that might be present, aqueous mixtures of these solvents (e.g., 80% methanol in water) are often more effective than the pure organic solvent.[2][3] A sequential extraction, starting with a non-polar solvent like n-hexane to remove lipids, followed by a more polar solvent, can also be beneficial.[1][4]
Q2: I am observing multiple peaks in my chromatogram that I suspect are isomers of ω-Hydroxyisodillapiole. How can I confirm this and separate them?
A2: Lignans can exist as various stereoisomers. To confirm their presence, techniques like HPLC coupled with mass spectrometry (HPLC-MS) can be valuable, as isomers will have the same mass-to-charge ratio. For separation, chiral HPLC columns are specifically designed to resolve enantiomers and diastereomers.[4]
Q3: What are the most suitable chromatographic techniques for the preparative separation of ω-Hydroxyisodillapiole?
A3: Flash chromatography is a convenient and widely used method for the preparative separation and isolation of pure lignans from crude extracts.[4] For higher purity, preparative high-performance liquid chromatography (prep-HPLC) on a reversed-phase column is a suitable subsequent step.
Q4: How can I monitor the purification process effectively?
A4: Thin-layer chromatography (TLC) is an excellent tool for the qualitative screening of extracts and for monitoring the progress of your purification steps.[4] It allows for a quick assessment of the presence of ω-Hydroxyisodillapiole and the removal of impurities in different fractions. For quantitative analysis of fractions, HPLC with UV or MS detection is recommended.[4]
Q5: Are there any "green" alternatives to traditional organic solvents for extraction?
A5: Yes, research is ongoing into more environmentally friendly extraction methods. Supercritical fluid extraction (SFE) with carbon dioxide is one such technique.[5] Additionally, green solvents are being explored to replace traditional organic solvents.[2]
Experimental Protocols
General Protocol for Extraction and Purification of ω-Hydroxyisodillapiole
-
Sample Preparation: Air-dry or freeze-dry the plant material and grind it into a fine powder.[3]
-
Defatting (Optional but Recommended): Perform a preliminary extraction with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds. This is typically done using a Soxhlet apparatus or by maceration with stirring.
-
Lignan Extraction:
-
Extract the defatted plant material with a polar solvent such as 80% methanol or ethanol.
-
This can be done through maceration, sonication, or reflux extraction. Ultrasound-assisted extraction can enhance efficiency.[2]
-
-
Solvent Removal: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator.
-
Fractionation:
-
The crude extract can be further fractionated by liquid-liquid partitioning. A typical sequence would be to partition the aqueous suspension of the extract sequentially with solvents of increasing polarity, for example, dichloromethane, ethyl acetate, and n-butanol.
-
-
Chromatographic Purification:
-
Subject the fraction enriched with ω-Hydroxyisodillapiole (likely the ethyl acetate or n-butanol fraction) to column chromatography.
-
For initial purification, flash chromatography on silica gel or a reversed-phase sorbent is effective.[4]
-
For final purification to obtain high-purity ω-Hydroxyisodillapiole, use preparative HPLC with a suitable column (e.g., C18) and an optimized mobile phase.
-
Analytical High-Performance Liquid Chromatography (HPLC) Method
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid to improve peak shape.
-
Gradient Program: A linear gradient from 10% to 90% B over 30 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of ω-Hydroxyisodillapiole, or mass spectrometry for more selective and sensitive detection.[4]
Visualizations
Experimental Workflow for ω-Hydroxyisodillapiole Purification
Caption: A typical experimental workflow for the purification of ω-Hydroxyisodillapiole.
Troubleshooting Logic for Low Purification Yield
Caption: A logical diagram for troubleshooting low yields of ω-Hydroxyisodillapiole.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods of extraction, refining and concentration of fish oil as a source of omega-3 fatty acids [redalyc.org]
Technical Support Center: Optimizing Dillapiole Extraction
Welcome to the technical support center for dillapiole extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting dillapiole?
A1: The most prevalent methods for dillapiole extraction include hydrodistillation, steam distillation, supercritical fluid extraction (SFE) with CO2, and ultrasound-assisted extraction (UAE). Each method offers distinct advantages and is suited for different research and production scales.
Q2: Which plant materials are the primary sources of dillapiole?
A2: Dillapiole is predominantly extracted from the leaves and inflorescences of Piper aduncum and the seeds of Anethum graveolens (dill).[1][2] The concentration of dillapiole can vary significantly depending on the plant part, geographical origin, and harvesting time.
Q3: How can I quantify the dillapiole content in my extract?
A3: Gas chromatography-mass spectrometry (GC-MS) and headspace-gas chromatography with flame ionization detection (HS-GC-FID) are the most common and reliable analytical methods for quantifying dillapiole.[3][4] Method validation is crucial to ensure accuracy and precision.[3][4][5]
Q4: What is a typical yield for dillapiole extraction?
A4: Dillapiole yield varies widely based on the plant source and extraction method. For instance, hydrodistillation of Piper aduncum leaves can yield dillapiole content as high as 96.9%.[6] Supercritical CO2 extraction of dill seed oil has been reported to yield up to 5% total oil, with a dillapiole content of 34.05%.[7]
Q5: Can dillapiole degrade during extraction?
A5: Yes, as a phenylpropanoid, dillapiole can be susceptible to degradation, particularly at high temperatures. Prolonged exposure to heat during methods like hydrodistillation and steam distillation can potentially lead to thermal degradation.[8] It is crucial to optimize extraction time and temperature to minimize degradation.
Troubleshooting Guides
Issue 1: Low Dillapiole Yield
Q: I am experiencing a lower than expected yield of dillapiole. What are the potential causes and how can I troubleshoot this?
A: Low yield is a common issue that can be attributed to several factors across different extraction methods. Here’s a breakdown of potential causes and solutions:
For Hydrodistillation/Steam Distillation:
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Cause: Incomplete extraction due to insufficient distillation time.
-
Solution: Optimize the distillation time. For essential oils, the majority is often collected in the first 1-2 hours, but longer times may be needed for complete extraction.[9] Monitor the output and stop when the oil collection rate significantly drops.
-
-
Cause: Improper particle size of the plant material.
-
Solution: Ensure the plant material is appropriately ground. Too fine a powder can lead to clumping and poor steam penetration, while too coarse a material may result in inefficient extraction.
-
-
Cause: Channeling of steam through the plant material.
-
Solution: Pack the plant material uniformly in the distillation flask to ensure even steam distribution.
-
For Supercritical Fluid Extraction (SFE):
-
Cause: Suboptimal pressure and temperature settings.
-
Solution: Adjust the pressure and temperature to optimize the solvent power of the supercritical CO2. For dill seed oil, optimal conditions have been reported around 25 MPa and 35°C.[7]
-
-
Cause: Inadequate CO2 flow rate.
-
Solution: Optimize the CO2 flow rate. A low flow rate may not provide sufficient solvent to effectively extract the dillapiole in a reasonable time.
-
For Ultrasound-Assisted Extraction (UAE):
-
Cause: Incorrect solvent-to-solid ratio.
-
Cause: Insufficient sonication time or amplitude.
-
Solution: Increase the sonication time and/or amplitude to enhance the disruption of plant cell walls and improve solvent penetration. However, be cautious of potential degradation with excessive sonication.
-
Issue 2: Emulsion Formation During Solvent Extraction
Q: I am observing a stable emulsion between the aqueous and organic layers during liquid-liquid extraction, making phase separation difficult. How can I resolve this?
A: Emulsion formation is a frequent problem, especially when dealing with plant extracts that contain natural surfactants. Here are several techniques to break emulsions:
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Salting Out: Add a saturated sodium chloride (NaCl) solution to the separatory funnel. The salt increases the polarity of the aqueous phase, which can help to force the separation of the less polar organic phase.[12]
-
Change in pH: Adjusting the pH of the aqueous phase with a dilute acid or base can sometimes break an emulsion, particularly if the emulsifying agents are pH-sensitive.
-
Centrifugation: If the volume is manageable, centrifuging the emulsion can effectively separate the layers.[13]
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Filtration: Passing the emulsion through a bed of a filtering aid like Celite or anhydrous sodium sulfate can help to break the emulsion and remove water from the organic phase.
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Ultrasonic Bath: Placing the sample in an ultrasonic bath can sometimes disrupt the emulsion through cavitation.
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Solvent Addition: Adding a small amount of a different solvent can alter the polarity of the system and help to break the emulsion. For instance, adding a more non-polar solvent to an organic phase might improve separation.
Data Presentation
Table 1: Comparison of Dillapiole Yield from Different Extraction Methods and Plant Materials
| Plant Material | Extraction Method | Key Parameters | Dillapiole Content in Oil (%) | Total Oil Yield (%) | Reference |
| Piper aduncum leaves | Hydrodistillation | 2 hours | Up to 96.9 | - | [6] |
| Piper aduncum | Microwave-Assisted | 800W, 10 min | Not significantly different from hydrodistillation | 0.23 - 1.27 | [1] |
| Anethum graveolens seeds | Supercritical CO2 | 25 MPa, 35°C | 34.05 | 5 | [7] |
| Anethum graveolens | Superheated Steam | 150°C, 60 min | Higher concentration than steam distillation | 5.08 | [14] |
| Anethum graveolens | Hydrodistillation | - | 3.98 | - | [15] |
Table 2: Optimized Parameters for Different Dillapiole Extraction Methods
| Extraction Method | Parameter | Optimized Value/Range | Reference |
| Supercritical Fluid Extraction | Pressure | 20-35 MPa | [16][17] |
| Temperature | 35-65°C | [16][17] | |
| Particle Size | 40-100 mesh | [16] | |
| Ultrasound-Assisted Extraction | Solvent-to-Solid Ratio | 10:1 - 30:1 mL/g | [10][11] |
| Extraction Time | 10 - 55 min | [11][18] | |
| Temperature | 40 - 50°C | [18][19] | |
| Hydrodistillation | Distillation Time | 1 - 4 hours | [9][20] |
Experimental Protocols
Protocol 1: Hydrodistillation of Piper aduncum Leaves
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Preparation of Plant Material: Freshly collected leaves of Piper aduncum are washed and coarsely crushed.
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Apparatus Setup: A Clevenger-type apparatus is set up with a round-bottom flask of appropriate size.
-
Extraction:
-
Place 500 g of the crushed leaves into the flask.
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Add distilled water until the plant material is fully submerged.
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Heat the flask to boiling and maintain a steady rate of distillation.
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Collect the distillate, which contains both water and the essential oil. The oil, being less dense, will form a layer on top of the water.
-
-
Duration: Continue the distillation for approximately 2-4 hours.
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Oil Separation: After cooling, separate the essential oil layer from the aqueous layer (hydrosol) using a separatory funnel.
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Drying and Storage: Dry the collected oil over anhydrous sodium sulfate to remove any residual water. Store the purified dillapiole-rich oil in a sealed, dark glass vial at low temperature.
Protocol 2: Supercritical CO2 Extraction of Anethum graveolens (Dill) Seeds
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Preparation of Plant Material: Grind dill seeds to a particle size of approximately 0.5 mm.
-
Apparatus Setup: Use a laboratory-scale supercritical fluid extractor equipped with an extraction vessel, a CO2 pump, a co-solvent pump (optional), a back-pressure regulator, and a collection vessel.
-
Extraction Parameters:
-
Pressure: 25 MPa
-
Temperature: 35°C
-
CO2 Flow Rate: 2 L/min
-
-
Extraction Procedure:
-
Load the ground dill seeds into the extraction vessel.
-
Pressurize the system with CO2 to the desired pressure.
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Heat the extractor to the set temperature.
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Initiate the CO2 flow through the extraction vessel.
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The extract-laden CO2 is then depressurized in the collection vessel, causing the dillapiole-containing oil to precipitate.
-
-
Duration: The extraction is typically run for 1-2 hours.
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Collection and Storage: Collect the extracted oil from the separator and store it in a sealed, dark glass vial under refrigeration.
Visualizations
Caption: General workflow for dillapiole extraction and analysis.
Caption: Troubleshooting decision tree for low dillapiole yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development, validation and application of a gas chromatography method for the determination of dillapiole from Piper aduncum essential oil in skin permeation samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. use-of-hydrodistillation-to-obtain-and-fractionate-essential-oils-simultaneously - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. engineering.iastate.edu [engineering.iastate.edu]
- 10. Optimization of ultrasound-assisted extraction of bioactive compounds from coffee pulp using propylene glycol as a solvent and their antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. experimental chemistry - Oil-water emulsion doesn't separate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. azom.com [azom.com]
- 14. The Effect of Different Extraction Techniques on the Bioactive Characteristics of Dill (Anethum graveolens) Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]
- 16. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Parameter Effects and Optimisation in Supercritical Fluid Extraction of Phenolic Compounds from Labisia pumila [mdpi.com]
- 18. The Optimisation of Ultrasound-Assisted Extraction for the Polyphenols Content and Antioxidant Activity on Sanguisorba officinalis L. Aerial Parts Using Response Surface Methodology [mdpi.com]
- 19. Optimization of Ultrasound-Assisted Extraction of Bioactive Compounds from Acacia Seyal Gum Using Response Surface Methodology and Their Chemical Content Identification by Raman, FTIR, and GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sequential Elution of Essential Oil Constituents during Steam Distillation of Hops (Humulus lupulus L.) and Influence on Oil Yield and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Dillapiole Solubility for Biological Assays
This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for working with dillapiole, a lipophilic compound that presents solubility challenges in aqueous environments typical of biological assays.
Frequently Asked Questions (FAQs)
Q1: What is dillapiole and why is it difficult to dissolve in aqueous solutions?
Dillapiole is a phenylpropanoid, a class of organic compounds synthesized by plants.[1][2] Its chemical structure makes it aromatic and largely non-polar, resulting in high lipophilicity (fat-solubility) and, consequently, very low solubility in water-based solutions like cell culture media or buffers. Essential oils, which are rich in compounds like dillapiole, are themselves soluble in organic solvents but not in water.[3]
Q2: What is the recommended solvent for preparing a dillapiole stock solution?
Dimethyl sulfoxide (DMSO) is a common and highly effective solvent for preparing stock solutions of water-insoluble compounds for use in cellular assays.[4][5] Ethanol is another option; however, it can have immunosuppressive effects at higher concentrations and may compromise cell viability above 5%.[5] For most in vitro applications, DMSO is the preferred starting solvent.
Q3: What is the maximum concentration of DMSO that can be safely used in cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically well below 1% (v/v), to avoid solvent-induced artifacts or cytotoxicity.[5] Many studies find that DMSO concentrations above 2% can be cytotoxic, while levels below 1% can still inhibit cell growth.[5] For sensitive assays or long-term incubations, it is advisable to keep the final DMSO concentration at or below 0.5%. It is critical to run a "vehicle control" (medium with the same final DMSO concentration but without dillapiole) to ensure that observed effects are due to the compound and not the solvent.
Q4: How should I properly store my dillapiole stock solution?
Once prepared (e.g., in DMSO), the stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4]
Troubleshooting Guide
Q1: My dillapiole precipitated immediately after I added the stock solution to my cell culture medium. What went wrong?
This is a common issue known as "crashing out." It occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous solution where it is not soluble. The DMSO disperses, leaving the dillapiole molecules to aggregate and precipitate.[6][7]
Solutions:
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Reduce Final Concentration: The most straightforward solution is to lower the target concentration of dillapiole in your assay.
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Modify Dilution Technique: Instead of adding the stock directly to the full volume of medium, try adding the dillapiole stock to a smaller volume while vortexing or stirring vigorously to promote rapid dispersal.
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Use a Multi-Step Protocol: A three-step method can be effective for highly hydrophobic compounds.[7] This involves a primary dilution in a protein-rich solution like fetal bovine serum (FBS) before the final dilution in the complete medium. The proteins in serum can help stabilize the compound and prevent aggregation.[7]
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Warm the Medium: Pre-warming the aqueous medium to 37°C can sometimes help keep the compound in solution during dilution.[7]
Below is a flowchart to guide you through troubleshooting this issue.
Q2: I'm observing unexpected results or cell death. How can I determine if it's caused by the dillapiole or the solvent?
It is essential to distinguish between the effect of your compound and the effect of the solvent used to dissolve it. This is accomplished by using a vehicle control .
Solution:
-
Design a Vehicle Control Group: In your experiment, include a separate group of cells that are treated with the exact same volume and final concentration of the solvent (e.g., 0.5% DMSO) as the cells receiving dillapiole.
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Compare Results: If the cells in the vehicle control group show similar levels of toxicity or changes in assay readouts as your untreated control group, you can be more confident that the effects seen in the dillapiole-treated group are due to the compound itself. If the vehicle control shows toxicity, you must lower the solvent concentration for all groups.
Data & Protocols
Solvent Comparison for Biological Assays
The choice of solvent is critical for the success of in vitro experiments. The table below summarizes key properties and considerations for the most common solvents used for compounds like dillapiole.
| Property | Dimethyl Sulfoxide (DMSO) | Ethanol |
| Polarity | Polar aprotic | Polar protic |
| Solubilizing Power | Excellent for many non-polar compounds | Good, but generally less effective than DMSO |
| Boiling Point | 189 °C | 78.37 °C |
| Common Stock Conc. | 10-50 mM | 10-50 mM |
| Recommended Final Conc. | < 0.5% | < 0.5% |
| Pros | - High solubilizing power- Miscible with water and organic solvents | - Less aggressive than DMSO- Readily available |
| Cons | - Can be cytotoxic above 1-2%[5]- Can influence cell differentiation and gene expression | - Can be cytotoxic above 5%[5]- Can have biological effects (e.g., immunosuppressive)[5] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM Dillapiole Stock Solution in DMSO
Materials:
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Dillapiole (MW: 222.24 g/mol )
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Anhydrous, sterile DMSO (cell culture grade)
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Sterile microcentrifuge tubes
Procedure:
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Weigh Dillapiole: Accurately weigh out 2.22 mg of dillapiole powder and place it in a sterile microcentrifuge tube.
-
Add Solvent: Add 500 µL of sterile DMSO to the tube.
-
Dissolve: Vortex the tube at maximum speed for 30-60 seconds until the dillapiole is completely dissolved. If necessary, gently warm the solution to 37°C to aid dissolution.[7]
-
Verify Dissolution: Visually inspect the solution against a light source to ensure no solid particles remain.
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Aliquot and Store: Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile tubes. Store immediately at -20°C or -80°C to avoid degradation and contamination.[4]
Protocol 2: Cell Viability Assay (e.g., MTT) with Dillapiole
This protocol describes the preparation of working solutions and includes the critical vehicle control.
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
Prepare Working Solutions:
-
Thaw one aliquot of your 20 mM dillapiole stock solution.
-
Important: Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution to achieve your final desired concentrations. For example, to get a 20 µM final solution from a 20 mM stock, you can perform a 1:100 dilution (e.g., 1 µL stock into 99 µL medium) to make a 200 µM intermediate solution, followed by a 1:10 dilution into the cell plate wells.
-
Prepare Vehicle Control: Prepare a solution containing the highest concentration of DMSO that your treated cells will receive. For a 1:1000 final dilution, this would be 0.1% DMSO in medium.
-
-
Treat Cells:
-
Remove the old medium from the cells.
-
Add 100 µL of the appropriate solution to each well:
-
Untreated Control: Fresh medium only.
-
Vehicle Control: Medium containing the final DMSO concentration.
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Test Groups: Medium containing the final dillapiole concentrations.
-
-
-
Incubate: Return the plate to the incubator for your desired exposure time (e.g., 24 or 48 hours).
-
Assess Viability: After incubation, perform the MTT assay according to the manufacturer's instructions and measure the results with a plate reader.
Biological Context: Potential Anti-Inflammatory Pathway
Dillapiole has demonstrated anti-inflammatory properties.[2][8] One of the key pathways in inflammation is the NF-κB signaling pathway, which can be activated by stimuli like Lipopolysaccharide (LPS).[9] Essential oils containing other bioactive compounds have been shown to attenuate inflammation by inhibiting this pathway.[10][11] The diagram below illustrates a simplified model of where dillapiole might act.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The anti-inflammatory activity of dillapiole and some semisynthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Different Extraction Techniques on the Bioactive Characteristics of Dill (Anethum graveolens) Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dill apiole | Bacterial | 484-31-1 | Invivochem [invivochem.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Essential Oils from Zingiber striolatum Diels Attenuate Inflammatory Response and Oxidative Stress through Regulation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Dillapiole stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of dillapole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue: Degradation of Dillapiole During Storage or Experimentation
Unexpected degradation of dillapiole can compromise experimental results. The following table summarizes key stability considerations and provides troubleshooting measures.
| Parameter | Potential Issue | Recommended Action |
| Temperature | Elevated temperatures can accelerate degradation. | Store dillapole at low temperatures, ideally between 2-8°C for short-term storage and frozen at -15°C to -20°C for long-term storage. Avoid repeated freeze-thaw cycles. |
| Light | Exposure to UV or ambient light can induce photodegradation. | Always store dillapole in amber glass vials or containers that are protected from light. For light-sensitive experiments, work under subdued lighting conditions or use amber-colored labware. |
| pH | Although specific data for dillapiole is limited, phenylpropanoids can be susceptible to degradation under strongly acidic or alkaline conditions. | Maintain the pH of solutions containing dillapole within a neutral range (pH 6-8) unless the experimental protocol requires otherwise. Use appropriate buffer systems to stabilize the pH. |
| Oxygen/Air | The allyl group in dillapiole may be susceptible to oxidation. | For long-term storage, consider purging the headspace of the storage container with an inert gas like nitrogen or argon to minimize contact with oxygen. |
| Incompatible Materials | Contact with certain materials could catalyze degradation. | Avoid strong oxidizing agents. Store in high-quality, inert containers such as borosilicate glass. When used in formulations, conduct compatibility studies with excipients. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal long-term storage conditions for dillapiole?
A1: For long-term stability, dillapiole should be stored in a tightly sealed, amber glass container at -15°C to -20°C.[1] The container headspace should be minimized or purged with an inert gas to reduce oxygen exposure.
Q2: I only need to store dillapiole for a few weeks. Is refrigeration sufficient?
A2: Yes, for short-term storage, refrigeration at 2-8°C is acceptable. Ensure the container is well-sealed and protected from light.
Q3: My dillapiole sample has changed color. What does this indicate?
A3: A change in color, such as yellowing, may indicate degradation. It is recommended to verify the purity of the sample using an appropriate analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), before proceeding with your experiment.
Q4: What personal protective equipment (PPE) should I use when handling dillapiole?
A4: Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. If there is a risk of aerosolization, work in a well-ventilated area or a fume hood.
Stability and Degradation
Q5: What are the likely degradation pathways for dillapiole?
A5: Based on the structure of dillapiole, a phenylpropanoid, the most probable degradation pathways involve the allyl side chain and the methylenedioxy ring. Potential reactions include oxidation, isomerization, and polymerization, particularly when exposed to heat, light, or oxidizing agents.
Q6: How can I perform a forced degradation study on dillapiole to understand its stability in my specific formulation?
A6: A forced degradation study involves subjecting dillapiole to stress conditions to accelerate its breakdown. This helps in identifying potential degradation products and developing a stability-indicating analytical method.
Experimental Protocol: Forced Degradation Study of Dillapiole
-
Preparation of Stock Solution: Prepare a stock solution of dillapiole in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Heat the solid dillapiole at 105°C for 24 hours.
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Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using a validated stability-indicating HPLC or GC method to quantify the remaining dillapiole and detect any degradation products.
Q7: What analytical methods are suitable for assessing dillapiole stability?
A7: Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is well-suited for analyzing the volatile nature of dillapiole. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection can also be a robust method for quantification and stability studies.
Formulation and Compatibility
Q8: I am developing a topical formulation containing dillapiole. How do I ensure its compatibility with other excipients?
A8: Excipient compatibility studies are crucial. A common approach is to prepare binary mixtures of dillapiole with each excipient (e.g., in a 1:1 ratio) and store them under accelerated stability conditions (e.g., 40°C/75% RH) for a set period. Analyze the mixtures at regular intervals for the appearance of new peaks or a significant decrease in the dillapiole peak using an appropriate analytical method.
Visualizations
References
Technical Support Center: Optimizing Semi-Synthetic Dillapiole Analogue Yields
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the semi-synthesis of dillapiole analogues. Our aim is to facilitate higher yields and purity in your experimental work.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
Low Yield in Isomerization of Dillapiole to Isodillapiole
Question: My isomerization of dillapiole to isodillapiole is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the isomerization of dillapiole are often attributed to incomplete reaction, side reactions, or issues with the reaction conditions. Here’s a step-by-step troubleshooting guide:
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Base Strength and Concentration: The choice and concentration of the base are critical. A 3 mol/L solution of potassium hydroxide in butanol under reflux is reported to give a high yield (85%).[1]
-
Troubleshooting:
-
Ensure your potassium hydroxide is of high purity and not significantly carbonated.
-
Verify the concentration of your KOH solution.
-
Consider extending the reflux time if TLC analysis shows incomplete conversion of the starting material.
-
-
-
Solvent Purity: The presence of water or other impurities in the butanol can affect the reaction efficiency.
-
Troubleshooting: Use anhydrous butanol to minimize potential side reactions.
-
-
Reaction Temperature: The reaction requires reflux temperatures to proceed efficiently.
-
Troubleshooting: Ensure your heating mantle and condenser are functioning correctly to maintain a consistent reflux.
-
-
Side Reactions: At high temperatures, polymerization of the starting material or product can occur.
-
Troubleshooting: While reflux is necessary, avoid excessively high temperatures. Monitor the reaction for the formation of insoluble materials.
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Poor Yield in the Reduction of Dillapiole to Dihydrodillapiole
Question: I am experiencing low yields in the catalytic reduction of dillapiole to dihydrodillapiole. What factors could be responsible?
Answer: The reduction of the allyl side chain of dillapiole is a common synthetic step. Low yields can stem from several factors related to the catalyst, reagents, and reaction setup. A reported method using NaBH₄ and NiCl₂·6H₂O achieves a yield of 86%.[1]
-
Catalyst Activity: The activity of the nickel catalyst is paramount.
-
Troubleshooting:
-
Ensure the NiCl₂·6H₂O is of good quality.
-
The in-situ generation of the active nickel catalyst from NiCl₂ and NaBH₄ is crucial. Ensure the NaBH₄ is added portion-wise to control the initial vigorous reaction.
-
-
-
Purity of Starting Material: Impurities in the dillapiole can poison the catalyst.
-
Troubleshooting: Purify the dillapiole by column chromatography before the reaction.
-
-
Solvent: The choice of solvent can influence the reaction rate and yield. Methanol or ethanol are commonly used.
-
Troubleshooting: Ensure the solvent is dry, as water can react with NaBH₄.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting: Monitor the reaction progress using TLC. If the starting material is still present after the recommended reaction time, consider adding a small amount of additional NaBH₄.
-
Difficulties with Wacker-Type Oxidation of Dillapiole Analogues
Question: I am attempting a Wacker-type oxidation on a dillapiole analogue to introduce a ketone, but the yield is low and I'm observing multiple side products. How can I optimize this reaction?
Answer: The Wacker oxidation is a powerful tool but can be sensitive to reaction conditions. Low yields and side products are common challenges.
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Catalyst System: The standard PdCl₂/CuCl₂ system is commonly used. The efficiency of the catalytic cycle is key.
-
Troubleshooting:
-
Ensure the palladium and copper salts are of high purity.
-
The re-oxidation of Pd(0) to Pd(II) by Cu(II) is critical. Ensure an adequate amount of the copper co-catalyst is used.
-
Consider using a ligand, such as a quinone, which can sometimes improve catalyst stability and turnover.
-
-
-
Solvent System: A mixture of an organic solvent (like DMF or acetonitrile) and water is typically used. The ratio can significantly impact the reaction.
-
Troubleshooting:
-
Optimize the solvent ratio. Too much water can lead to poor solubility of the organic substrate, while too little can hinder the nucleophilic attack of water.
-
For acid-sensitive substrates, consider using copper(II) acetate instead of copper(II) chloride to generate a milder acid (acetic acid) during the reaction.[2]
-
-
-
Oxygen/Air Supply: The terminal oxidant is crucial for regenerating the Cu(I) to Cu(II).
-
Troubleshooting:
-
Ensure a continuous and efficient supply of oxygen or air to the reaction mixture.
-
For lab-scale reactions, maintaining a positive pressure of oxygen via a balloon can be effective.
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-
-
Side Reactions: Common side reactions include the formation of aldehydes and chlorinated byproducts.
-
Troubleshooting:
-
To minimize aldehyde formation, ensure the reaction goes to completion.
-
The formation of chlorinated byproducts can sometimes be suppressed by using a chloride-free palladium source and a different copper salt (e.g., copper(I) triflate).
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying semi-synthetic dillapiole analogues?
A1: Column chromatography is the most frequently cited method for the purification of dillapiole and its analogues.[1][3] The choice of solvent system for elution will depend on the polarity of the specific analogue. A common starting point for relatively non-polar compounds is a mixture of hexane and ethyl acetate. For more polar analogues, increasing the proportion of ethyl acetate or using a more polar solvent system may be necessary. Recrystallization can also be a viable purification method if a suitable solvent is found and the product is a solid.
Q2: How can I monitor the progress of my reactions effectively?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of these reactions. By spotting the reaction mixture alongside the starting material and co-spotting (spotting both on the same lane), you can visualize the consumption of the starting material and the formation of the product. Using a suitable stain (e.g., potassium permanganate or vanillin) can help in visualizing the spots if they are not UV-active.
Q3: Are there any general tips for improving reaction yields in organic synthesis that are applicable here?
A3: Yes, several general principles can significantly impact your yields:
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Purity of Reagents and Solvents: Always use high-purity reagents and anhydrous solvents when necessary.
-
Inert Atmosphere: For reactions sensitive to air or moisture (e.g., those involving organometallics), use an inert atmosphere of nitrogen or argon.
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Accurate Stoichiometry: Carefully measure the amounts of your reactants and catalysts.
-
Temperature Control: Maintain the recommended reaction temperature using appropriate heating or cooling baths.
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Efficient Stirring: Ensure the reaction mixture is well-stirred to promote homogeneity and efficient heat transfer.
Q4: Can I use dillapiole extracted from essential oils directly in my syntheses?
A4: While dillapiole is a major component of some essential oils, it is highly recommended to purify it before use in semi-synthetic modifications. Essential oils contain a complex mixture of compounds, and even minor components can interfere with your desired reaction or act as catalyst poisons, leading to lower yields and purification difficulties. Column chromatography is a standard method for isolating pure dillapiole from essential oil extracts.
Data Presentation
Table 1: Reaction Conditions and Yields for Isomerization of Dillapiole
| Starting Material | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |
| Dillapiole | 3 mol/L KOH | Butanol | Reflux | Isodillapiole | 85 | [1] |
Table 2: Reaction Conditions and Yields for Reduction of Dillapiole
| Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |
| Dillapiole | NaBH₄, NiCl₂·6H₂O | Methanol | Room Temp | Dihydrodillapiole | 86 | [1] |
Experimental Protocols
Protocol 1: Isomerization of Dillapiole to Isodillapiole
Materials:
-
Dillapiole
-
Potassium hydroxide (KOH)
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Butanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
TLC plates (silica gel)
-
Appropriate solvents for work-up and purification (e.g., diethyl ether, water, brine)
Procedure:
-
Prepare a 3 mol/L solution of potassium hydroxide in butanol.
-
To a round-bottom flask, add dillapiole and the 3 mol/L KOH in butanol solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent such as diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of Dillapiole to Dihydrodillapiole
Materials:
-
Dillapiole
-
Sodium borohydride (NaBH₄)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel)
-
Appropriate solvents for work-up and purification (e.g., dichloromethane, water)
Procedure:
-
Dissolve dillapiole and NiCl₂·6H₂O in methanol in a round-bottom flask with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution. Be cautious as the reaction can be vigorous.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully add water to quench any remaining NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the isomerization of dillapole.
Caption: Troubleshooting logic for low reaction yields.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Dillapiole and its Putative Metabolite, ω-Hydroxyisodillapiole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known biological activities of dillapiole and its hypothetical metabolite, ω-hydroxyisodillapiole. While extensive research has elucidated the multifaceted pharmacological profile of dillapiole, data on ω-hydroxyisodillapiole is currently not available in the scientific literature. This document summarizes the existing experimental data for dillapiole, outlines detailed experimental protocols, and presents a hypothetical metabolic pathway for its conversion to an omega-hydroxylated form.
Executive Summary
Dillapiole, a phenylpropanoid found in various plant species, exhibits a broad spectrum of biological activities, including insecticidal, antifungal, anti-inflammatory, and immunomodulatory effects. In contrast, there is a notable absence of scientific literature detailing the isolation, synthesis, or biological evaluation of ω-hydroxyisodillapiole. This guide focuses on the well-documented activities of dillapiole, providing quantitative data and methodologies to support further research and development.
Dillapiole: A Profile of Biological Activities
Dillapiole has been the subject of numerous studies investigating its potential therapeutic and agrochemical applications. Its biological effects are diverse and have been quantified in various experimental models.
Insecticidal Activity
Dillapiole has demonstrated significant insecticidal properties, both as a standalone agent and as a synergist with other insecticides.
Table 1: Insecticidal Activity of Dillapiole against Spodoptera frugiperda (Fall Armyworm)
| Compound/Mixture | LD₅₀ (ppm) | Synergistic Factor (SF) |
| Dillapiole | 0.35 | - |
| Dillapiole + β-caryophyllene | 0.03 | >1 |
| Dillapiole + Methyl eugenol | 0.05 | >1 |
| Dillapiole + α-humulene | 0.05 | >1 |
| Dillapiole + β-pinene | 0.44 | <1 (Antagonistic) |
Experimental Protocol: Acute Toxicity Bioassay against Spodoptera frugiperda
Third-instar larvae of Spodoptera frugiperda were treated topically on the dorsal pronotum with various concentrations of dillapiole, both individually and in binary mixtures with other compounds. The lethal dose required to kill 50% of the larvae (LD₅₀) was determined after 24 hours. The synergistic factor (SF) was calculated to assess the interaction between the compounds in the mixtures.
Antifungal Activity
Dillapiole has shown efficacy against a range of fungal pathogens.
Table 2: Antifungal Activity of Dillapiole
| Fungal Species | Activity Metric | Result |
| Botryodiplodia theobromae | Mycelial Growth Inhibition | Higher than safrole |
| Colletotrichum acutatum | Mycelial Growth Inhibition | Higher than safrole |
Experimental Protocol: In Vitro Fungitoxicity Assay
The in vitro antifungal activity of dillapiole was assessed using a mycelial growth inhibition assay. Fungal strains were cultured on a suitable medium containing various concentrations of dillapiole. The diameter of fungal growth was measured after a specific incubation period and compared to a control group to determine the percentage of inhibition.
Anti-inflammatory and Immunomodulatory Activity
Dillapiole has been shown to modulate inflammatory responses in both in vivo and in vitro models.
Table 3: Anti-inflammatory and Immunomodulatory Activity of Dillapiole
| Assay | Model | Metric | Result |
| Carrageenan-induced paw edema | Rat | Edema Inhibition | Significant inhibition |
| Neutrophil Intracellular Ca²⁺ Flux | Human Neutrophils | EC₅₀ | 19.3 ± 1.4 µM |
| fMLF-induced Neutrophil Activation | Human Neutrophils | IC₅₀ | 34.3 ± 2.1 µM |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
Acute inflammation was induced in the hind paw of rats by injecting a solution of carrageenan. Dillapiole was administered orally prior to the carrageenan injection. The volume of the paw was measured at various time points after the induction of inflammation to determine the percentage of edema inhibition compared to a control group.
Experimental Protocol: Human Neutrophil Activation Assays
Human neutrophils were isolated and pre-treated with varying concentrations of dillapiole. For the Ca²⁺ flux assay, neutrophils were loaded with a fluorescent calcium indicator, and the change in fluorescence was measured upon stimulation with dillapiole to determine the half-maximal effective concentration (EC₅₀). For the inhibition assay, dillapiole-treated neutrophils were stimulated with the chemoattractant fMLF, and the resulting activation was measured to determine the half-maximal inhibitory concentration (IC₅₀).
ω-Hydroxyisodillapiole: An Unexplored Frontier
A thorough review of the scientific literature reveals no studies on the biological activity of ω-hydroxyisodillapiole. This compound is not a commonly reported metabolite of dillapiole in mammalian or microbial systems.
Metabolism of Dillapiole
The metabolism of dillapiole is not extensively characterized in mammals. However, studies in fungi have shown that it can be biotransformed into vicinal diols, which exhibit low antifungal activity. The methylenedioxy group of dillapiole is known to inhibit cytochrome P450 enzymes, which can affect the metabolism of other xenobiotics.
Hypothetical Metabolic Pathway to ω-Hydroxyisodillapiole
While not experimentally verified, a plausible metabolic pathway for the formation of an omega-hydroxylated metabolite of isodillapiole can be proposed based on the known metabolism of other phenylpropanoids. This would likely involve an initial isomerization of dillapiole to isodillapiole, followed by hydroxylation at the terminal carbon of the propenyl side chain, a reaction often catalyzed by cytochrome P450 enzymes.
Caption: Hypothetical metabolic pathway of dillapiole to ω-hydroxyisodillapiole.
Signaling Pathway: Dillapiole's Effect on Neutrophils
Dillapiole has been shown to modulate intracellular calcium levels in human neutrophils, a key signaling event in neutrophil activation.
Caption: Dillapiole's modulation of human neutrophil activation.
Conclusion and Future Directions
Dillapiole is a biologically active molecule with significant potential in various applications. Its insecticidal, antifungal, and anti-inflammatory properties are well-documented. However, a significant knowledge gap exists regarding its metabolite, ω-hydroxyisodillapiole. Future research should focus on the synthesis and biological evaluation of ω-hydroxyisodillapiole to determine if it contributes to the overall pharmacological profile of dillapiole or possesses unique activities. Elucidating the complete metabolic fate of dillapiole in different biological systems is also crucial for a comprehensive understanding of its safety and efficacy.
Unable to Validate Omega-Hydroxyisodillapiole In Vitro Results In Vivo Due to Lack of Available Data
A comprehensive search for scientific literature and experimental data on omega-Hydroxyisodillapiole has yielded no specific information regarding its in vitro or in vivo validation. Consequently, a direct comparison and validation of its biological effects, as requested, cannot be provided at this time.
Initial searches for "this compound" did not return any relevant studies detailing its experimental protocols, quantitative data, or associated signaling pathways. The search results were predominantly focused on the well-researched topic of omega-3 fatty acids, a distinct class of polyunsaturated fatty acids.
Without access to foundational research on this compound, it is not possible to:
-
Summarize quantitative data into comparative tables.
-
Provide detailed experimental methodologies for in vitro and in vivo studies.
-
Generate diagrams of signaling pathways or experimental workflows.
Researchers, scientists, and drug development professionals interested in this compound should be aware of the current lack of publicly accessible data. Further investigation would require sourcing non-public or proprietary research, or initiating new preclinical studies to establish the foundational in vitro and in vivo characteristics of this compound.
Comparative Structure-Activity Relationship Studies of Dillapiole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of dillapole and its derivatives, with a focus on their anti-inflammatory and insecticidal properties. Due to a lack of specific public data on omega-hydroxyisodillapiole, this guide centers on the broader class of dillapiole analogs.
Anti-inflammatory Activity
Initial studies on the anti-inflammatory effects of dillapiole and its analogs have been conducted using the carrageenan-induced rat paw edema model. While extensive quantitative data is not yet available, qualitative comparisons have established key structural requirements for activity.
A pivotal study demonstrated that both dillapiole and its saturated analog, di-hydrodillapiole, exhibit moderate anti-inflammatory properties.[1][2][3] Interestingly, di-hydrodillapiole, where the allyl side chain is reduced, showed a more pronounced anti-inflammatory effect compared to dillapiole.[1] Conversely, analogs such as safrole and isodillapiole, where the position of the double bond is shifted, were found to be less potent inhibitors of inflammation.[1]
These findings underscore the significance of several structural features for anti-inflammatory activity:
-
The Benzodioxole Ring: This core structure is considered essential for the anti-inflammatory effect.[1]
-
Methoxy Groups: The presence of methoxy groups on the aromatic ring is favorable for activity.[1]
-
Alkyl Side Chain: The nature and saturation of the alkyl side chain play a crucial role in modulating activity, with saturation appearing to enhance the anti-inflammatory response.[1]
Proposed Mechanism of Anti-inflammatory Action
Recent investigations into the anti-inflammatory mechanism of plant extracts rich in dillapiole suggest a multi-target approach. It is proposed that these compounds may exert their effects through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This modulation leads to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, key enzymes in the inflammatory cascade. Consequently, the production of pro-inflammatory mediators such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) is reduced.[4] Furthermore, there is evidence to suggest that dillapiole may act as a partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor with known anti-inflammatory functions.[4]
Insecticidal and Synergistic Activity
Dillapiole and its derivatives have shown significant promise as insecticides and synergists for other insecticidal agents. The synergistic effect is largely attributed to the inhibition of cytochrome P450 enzymes in insects. Quantitative data from various studies are summarized below.
Data Presentation
| Compound | Target Organism | Activity Type | Metric | Value | Reference |
| Dillapiole | Spodoptera frugiperda | Insecticidal | LD50 | 0.35 ppm | |
| Dillapiole + β-caryophyllene | Spodoptera frugiperda | Synergistic | LD50 | 0.03 ppm | |
| Dillapiole + methyl eugenol | Spodoptera frugiperda | Synergistic | LD50 | 0.05 ppm | |
| Dillapiole + α-humulene | Spodoptera frugiperda | Synergistic | LD50 | 0.05 ppm | |
| Propyl ether dillapiole | Aedes aegypti (larvae) | Larvicidal | LC50 (24h) | 24.60 µg/mL | |
| Propyl ether dillapiole | Aedes aegypti (larvae) | Larvicidal | LC50 (48h) | 14.76 µg/mL | |
| Piperidyl dillapiole | Aedes aegypti (larvae) | Larvicidal | LC50 (24h) | 31.58 µg/mL | |
| Piperidyl dillapiole | Aedes aegypti (larvae) | Larvicidal | LC50 (48h) | 24.85 µg/mL |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (dillapiole and its analogs)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compounds, reference drug, or vehicle are administered orally or intraperitoneally.
-
After a specific period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group in comparison to the vehicle control group.
Visualizations
Caption: Workflow for the synthesis and biological evaluation of dillapiole derivatives.
Caption: Proposed anti-inflammatory signaling pathways modulated by dillapiole derivatives.
Caption: Key structural features of dillapiole derivatives influencing biological activity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The anti-inflammatory activity of dillapiole and some semisynthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Efficacy of Dillapiole, a Close Analog of omega-Hydroxyisodillapiole, in Comparison to Standard Drugs: A Scientific Overview
A comprehensive review of the available scientific literature reveals a notable absence of studies on the biological efficacy of omega-Hydroxyisodillapiole. Therefore, a direct comparison with standard drugs is not currently feasible. However, extensive research has been conducted on its parent compound, dillapiole, offering valuable insights into the potential therapeutic activities of this class of molecules. This guide provides a detailed comparison of dillapiole's performance against standard drugs in anti-inflammatory, anticancer, and antimicrobial applications, supported by experimental data and methodologies.
Anti-Inflammatory Activity
Dillapiole has demonstrated moderate anti-inflammatory properties in preclinical studies. A key study utilized the carrageenan-induced rat paw edema model, a standard method for evaluating acute inflammation. In this model, dillapiole and its derivative, di-hydrodillapiole, were shown to significantly inhibit paw edema. However, their activity was found to be less potent than the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin[1].
Table 1: Comparison of Anti-Inflammatory Activity
| Compound | Animal Model | Dosage | Inhibition of Edema (%) | Standard Drug |
| Dillapiole | Rat | Not specified | Significant (p<0.05) | Indomethacin |
| Di-hydrodillapiole | Rat | Not specified | Significant (p<0.05) | Indomethacin |
| Indomethacin | Rat | Not specified | Higher than dillapiole | - |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo assay is a widely used and reliable method for screening anti-inflammatory drugs.
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the rat's right hind paw to induce localized inflammation and edema.
-
Drug Administration: The test compound (dillapiole) or the standard drug (indomethacin) is administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group (which receives only the vehicle).
Anticancer Activity
Dillapiole has been investigated for its cytotoxic effects against various cancer cell lines. In a study on human breast cancer MCF-7 cells, dillapiole exhibited a dose- and time-dependent cytotoxic effect. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined and compared with the standard anticancer drug, tamoxifen[2].
Table 2: Comparison of Anticancer Activity (IC50 values in µM)
| Compound | Cell Line | IC50 at 48 hours (µM) | IC50 at 72 hours (µM) | Standard Drug |
| Dillapiole | MCF-7 (Breast Cancer) | 92.1 | 63.1 | Tamoxifen |
| Tamoxifen | MCF-7 (Breast Cancer) | 75.9 | 39.8 | - |
Experimental Protocol: MTT Assay for IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of drugs on cell lines.
-
Cell Culture: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of the test compound (dillapiole) or the standard drug (tamoxifen) for different time periods (e.g., 48 and 72 hours).
-
MTT Addition: After the treatment period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are then dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the drug that causes a 50% reduction in cell viability.
Antimicrobial Activity
The antimicrobial potential of dillapiole has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. Studies have shown that dillapiole is effective against certain bacteria, although its potency can be lower than that of standard antibiotics like chloramphenicol.
Table 3: Comparison of Antimicrobial Activity (MIC values in µg/mL)
| Compound | Staphylococcus aureus (ATCC 25923) | Staphylococcus epidermidis (ATCC 12228) | Standard Drug |
| Dillapiole | 1000 | 1000 | Chloramphenicol |
| Essential Oil of P. aduncum (rich in dillapiole) | 500 | 250 | Chloramphenicol |
| Chloramphenicol | Not specified in direct comparison | Not specified in direct comparison | - |
Note: The essential oil of Piper aduncum, which is rich in dillapiole, showed better activity than isolated dillapiole, suggesting potential synergistic effects with other components of the oil.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.
-
Serial Dilutions: The test compound (dillapiole) and the standard antibiotic are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.
Signaling Pathways
Phenylpropanoids, the class of compounds to which dillapiole belongs, are known to exert their biological effects through the modulation of various signaling pathways.
Anti-Inflammatory Signaling
Dillapiole's anti-inflammatory effects are thought to be mediated, in part, by its action on neutrophils and the modulation of calcium flux[3]. Phenylpropanoids, in general, can influence inflammatory pathways by inhibiting the production of pro-inflammatory mediators.
Caption: Putative anti-inflammatory mechanism of dillapiole.
Anticancer Signaling
The anticancer activity of dillapiole involves the induction of apoptosis (programmed cell death) through the mitochondrial pathway. This is associated with an increase in reactive oxygen species (ROS) and cell cycle arrest at the G0/G1 phase[4].
Caption: Proposed anticancer signaling cascade of dillapiole.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IC50 determination by MTT assay [bio-protocol.org]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Omega-Hydroxyisodillapiole: A Guide to Potential Cross-Reactivity with Other Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential cross-reactivity of omega-Hydroxyisodillapiole, a metabolite of dillapiole, with other chemical compounds. Due to a lack of direct experimental data from immunoassays, this document focuses on metabolic cross-reactivity, drawing inferences from studies on the parent compound, dillapiole, and its structurally similar analog, safrole. The information presented is intended to aid researchers in predicting and understanding potential interactions in biological systems.
Executive Summary
This compound, a phenylpropanoid and benzodioxole derivative, is a metabolite of dillapiole. While direct data on its cross-reactivity is limited, evidence suggests a significant potential for metabolic interactions with other compounds. This is primarily due to its structural similarity to safrole and dillapiole, which are known to be metabolized by and interact with cytochrome P450 (CYP450) enzymes.
The key takeaways are:
-
Metabolic Cross-Reactivity: this compound is likely to interact with other compounds that are substrates, inhibitors, or inducers of the same CYP450 enzymes responsible for its metabolism.
-
Structural Analogs: Cross-reactivity is anticipated with other phenylpropanoids and benzodioxole derivatives due to shared structural motifs.
-
CYP450 Inhibition: The methylenedioxy group present in the parent compound, dillapiole, is known to lead to mechanism-based inhibition of CYP450 enzymes, a property that could be shared by its metabolites and lead to drug-drug interactions.
-
Lack of Immunoassay Data: Currently, there is no publicly available data from immunoassays (e.g., ELISA) to assess the specific antibody-binding and cross-reactivity profile of this compound.
Understanding the Basis of Cross-Reactivity
Cross-reactivity can occur through two primary mechanisms:
-
Immunological Cross-Reactivity: This occurs when an antibody raised against a specific antigen (in this case, potentially a protein conjugate of a reactive metabolite of this compound) binds to other structurally similar molecules. This is the basis of cross-reactivity in immunoassays.
-
Metabolic Cross-Reactivity: This arises when different compounds compete for the same metabolic enzymes. This can lead to altered pharmacokinetic profiles, potentially increasing the risk of adverse effects.
Given the available data, this guide will focus on metabolic cross-reactivity mediated by the cytochrome P450 system.
Potential Metabolic Interactions
The metabolism of dillapiole and the structurally related compound safrole is primarily carried out by CYP450 enzymes. Safrole has been identified as a mechanism-based inhibitor of CYP1A2[1]. This suggests that this compound may also be a substrate and potentially an inhibitor of this or other CYP450 isoforms.
Structurally Similar Compounds with Potential for Cross-Reactivity
The following table summarizes compounds that are structurally related to this compound and therefore have a higher likelihood of metabolic cross-reactivity.
| Compound | Chemical Class | Key Structural Features | Potential for Interaction |
| Dillapiole | Phenylpropanoid, Benzodioxole | Methylenedioxy group, Methoxy groups, Allyl side chain | Parent compound of this compound; likely shares metabolic pathways. |
| Safrole | Phenylpropanoid, Benzodioxole | Methylenedioxy group, Allyl side chain | Known mechanism-based inhibitor of CYP1A2[1]. High potential for competitive metabolism. |
| Isosafrole | Phenylpropanoid, Benzodioxole | Methylenedioxy group, Propenyl side chain | Structural isomer of safrole; likely to interact with similar CYP450 enzymes. |
| Eugenol | Phenylpropanoid | Hydroxyl group, Methoxy group, Allyl side chain | Shares the phenylpropanoid backbone; may compete for the same metabolic enzymes. |
| Myristicin | Phenylpropanoid, Benzodioxole | Methylenedioxy group, Methoxy group, Allyl side chain | Structurally very similar; high potential for metabolic interaction. |
Visualizing Metabolic Pathways and Inhibition
The following diagrams illustrate the metabolic pathway of related compounds and the mechanism of competitive inhibition.
Caption: Proposed metabolic pathway of dillapiole to this compound and subsequent conjugation.
Caption: Mechanism of competitive inhibition at the active site of a CYP450 enzyme.
Experimental Protocols
While specific experimental data for this compound cross-reactivity is not available, the following are generalized protocols based on studies of related compounds that could be adapted.
In Vitro Metabolism using Human Liver Microsomes
This protocol is used to identify the metabolic profile of a compound and the CYP450 enzymes involved.
Objective: To determine the metabolites of this compound and identify the responsible CYP450 isoforms.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Specific CYP450 inhibitors (e.g., furafylline for CYP1A2, quinidine for CYP2D6, ketoconazole for CYP3A4)
-
LC-MS/MS system
Procedure:
-
Prepare incubation mixtures containing HLMs, NADPH regenerating system, and buffer.
-
Add this compound to the incubation mixtures. For inhibitor studies, pre-incubate the microsomes with the specific inhibitor before adding the substrate.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to identify and quantify metabolites.
Enzyme Inhibition Assay (IC50 Determination)
This protocol is used to determine the inhibitory potential of a compound on specific CYP450 enzymes.
Objective: To determine the IC50 value of this compound for major CYP450 isoforms.
Materials:
-
This compound
-
Pooled human liver microsomes or recombinant human CYP450 enzymes
-
CYP450 isoform-specific probe substrates (e.g., phenacetin for CYP1A2, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system
-
LC-MS/MS system
Procedure:
-
Prepare incubation mixtures containing microsomes or recombinant enzymes, buffer, and a range of concentrations of this compound.
-
Pre-incubate the mixtures at 37°C.
-
Add the specific probe substrate to initiate the reaction.
-
Incubate for a time within the linear range of metabolite formation.
-
Stop the reaction and process the samples as described above.
-
Analyze the formation of the probe substrate's metabolite by LC-MS/MS.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
Data Presentation
As no direct quantitative data for this compound cross-reactivity is available, the following table presents a qualitative summary of the potential for metabolic interactions based on the known properties of structurally similar compounds.
| Compound | Potential to Interact with this compound Metabolism | Basis of Potential Interaction |
| Safrole | High | Structural similarity; known CYP450 inhibitor. |
| Dillapiole | High | Parent compound; shares metabolic pathways. |
| CYP1A2 Substrates/Inhibitors | Moderate to High | Safrole is a known inhibitor of CYP1A2[1]. |
| CYP2D6 Substrates/Inhibitors | Possible | A common pathway for metabolism of xenobiotics. |
| CYP3A4 Substrates/Inhibitors | Possible | A major enzyme in drug metabolism. |
Conclusion and Future Directions
The available evidence strongly suggests that this compound has the potential for metabolic cross-reactivity with a range of compounds, particularly those that are also substrates or inhibitors of cytochrome P450 enzymes. This is primarily inferred from the known metabolic profiles of its parent compound, dillapiole, and the structurally related safrole.
Key knowledge gaps remain:
-
Lack of Immunoassay Data: The absence of specific antibodies and subsequent immunoassay data prevents an assessment of immunological cross-reactivity. Development of such assays would be crucial for applications in diagnostics and biomonitoring.
-
Direct Metabolic Studies: Direct in vitro and in vivo studies are needed to confirm the metabolic pathways of this compound and to quantify its inhibitory potential against various CYP450 isoforms.
-
Competitive Metabolism Studies: Experiments investigating the competitive metabolism of this compound in the presence of other phenylpropanoids and commonly co-administered drugs would provide valuable data for predicting drug-drug interactions.
Researchers and drug development professionals should exercise caution when working with this compound in complex biological systems and consider the potential for metabolic interactions. Further experimental work is essential to fully characterize its cross-reactivity profile.
References
A Comparative Analysis of the Mechanism of Action of ω-Hydroxyisodillapiole and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of ω-hydroxyisodillapiole and its structural analogues, including dillapiole, di-hydrodillapiole, safrole, and isodillapiole. The information is compiled from preclinical studies to assist researchers in understanding the structure-activity relationships and therapeutic potential of these phenylpropanoids.
Executive Summary
Dillapiole and its analogues exhibit a range of biological activities, most notably anti-inflammatory and immunomodulatory effects. The mechanism of action is closely tied to the structural features of the phenylpropanoid backbone, including the methoxy groups on the benzene ring and the nature of the propylene side chain. Dillapiole and its reduced analogue, di-hydrodillapiole, have demonstrated significant anti-inflammatory properties. While direct experimental data on ω-hydroxyisodillapiole is limited, its mechanism can be inferred from the metabolic pathways of related compounds, suggesting it may be a metabolite of isodillapiole with potential biological activity.
Data Presentation
Table 1: Comparison of Anti-Inflammatory and Immunomodulatory Activity
| Compound | Assay | Key Findings | Quantitative Data | Reference |
| Dillapiole | Carrageenan-induced rat paw edema | Significant inhibition of edema | - | [1][2][3][4] |
| Human neutrophil activation | Activation of intracellular Ca2+ flux | EC50 = 19.3 ± 1.4 µM | [5][6] | |
| Inhibition of fMLF-induced neutrophil activation | IC50 = 34.3 ± 2.1 µM | [5][6] | ||
| Di-hydrodillapiole | Carrageenan-induced rat paw edema | Significant inhibition of edema | - | [1][2][3][4] |
| Safrole | Carrageenan-induced rat paw edema | Less powerful inhibitor of edema compared to dillapiole | - | [1][2][3][4] |
| ω-Hydroxyisodillapiole | - | Data not available | - | - |
| Isodillapiole | - | Data not available in searched literature | - | - |
| Isosafrole | - | No significant mutagenicity | - | [1][2] |
Mechanism of Action
Dillapiole
Dillapiole exerts its anti-inflammatory effects through the modulation of key signaling pathways.[7] It has been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes in the inflammatory cascade.[8] This is achieved, at least in part, by modulating the mitogen-activated protein kinase (MAPK) signaling pathway, specifically by decreasing the phosphorylation of p38 and JNK.[7][8] Furthermore, dillapiole upregulates the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) and reduces the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[8] In addition to its effects on inflammatory enzymes and cytokines, dillapiole also modulates the function of immune cells. It can activate intracellular calcium flux in human neutrophils, a key signaling event in neutrophil activation.[5][6] However, it also inhibits neutrophil activation induced by the chemoattractant fMLF, suggesting a complex immunomodulatory role.[5][6]
Di-hydrodillapiole
Di-hydrodillapiole, a semisynthetic analogue of dillapiole where the allyl side chain is reduced, also exhibits significant anti-inflammatory activity, as demonstrated in the carrageenan-induced rat paw edema model.[1][2][3][4] This suggests that the saturation of the C1'-C2' double bond in the side chain does not abolish its anti-inflammatory properties. The structure-activity relationship studies indicate the importance of the benzodioxole ring and the methoxy groups for its biological activity.[1][2][3][4]
Safrole
Safrole is a structural analogue of dillapiole lacking the two methoxy groups on the benzene ring. In comparative studies, safrole was found to be a less potent inhibitor of carrageenan-induced paw edema than dillapiole.[1][2][3][4] The primary mechanism of action of safrole that has been extensively studied is its carcinogenicity, which is mediated by its metabolism.[9][10] Cytochrome P450 enzymes metabolize safrole to 1'-hydroxysafrole, which can be further converted to an electrophilic sulfate ester that forms DNA adducts, leading to mutations and cancer.[10] While some studies have explored other biological activities of safrole, its carcinogenic potential is a major consideration.[11][12][13]
Isodillapiole and ω-Hydroxyisodillapiole (Inferred)
The biological activity of ω-hydroxyisodillapiole would likely differ from its parent compound due to the introduction of a hydroxyl group, which can alter its polarity, reactivity, and interaction with biological targets. For instance, in the case of safrole, hydroxylation at the 1' and 3' positions of the side chain leads to metabolites with different toxicological profiles.[3][9] Therefore, it is hypothesized that ω-hydroxyisodillapiole could be a biologically active metabolite of isodillapiole, and its mechanism of action would warrant further investigation to determine its potential anti-inflammatory, immunomodulatory, or other pharmacological effects.
Signaling Pathway Diagrams
Caption: Dillapiole's anti-inflammatory signaling pathway.
Caption: Metabolic activation pathway of safrole leading to carcinogenicity.
Experimental Protocols
Carrageenan-Induced Rat Paw Edema
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
-
Animals: Wistar rats (150-200 g) are used.
-
Procedure:
-
Animals are divided into control, standard (e.g., indomethacin), and test groups.
-
The test compounds are administered orally at a specific dose (e.g., 50 mg/kg).
-
After a set time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the left hind paw.
-
The paw volume is measured at different time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).[1]
Human Neutrophil Activation Assays
These in vitro assays assess the immunomodulatory effects of compounds on human neutrophils.
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Intracellular Calcium Mobilization:
-
Neutrophils are loaded with a fluorescent calcium indicator (e.g., Fura-2 AM).
-
The cells are then stimulated with the test compound at various concentrations.
-
Changes in intracellular calcium levels are measured using a fluorometer or a fluorescence plate reader.
-
The EC50 value (the concentration that produces 50% of the maximal response) is calculated.
-
-
Chemotaxis Assay:
-
Neutrophil chemotaxis is assessed using a multi-well chamber with a filter separating the upper and lower wells.
-
Neutrophils are placed in the upper wells, and a chemoattractant (e.g., fMLF) is placed in the lower wells, with or without the test compound.
-
After incubation, the number of neutrophils that have migrated through the filter to the lower wells is quantified.
-
The IC50 value (the concentration that inhibits 50% of the chemotactic response) is determined.[5][6]
-
Conclusion
Dillapiole and its analogues represent a promising class of compounds with significant anti-inflammatory and immunomodulatory potential. The available data highlight the importance of the methoxy groups on the benzene ring for enhanced anti-inflammatory activity, as seen in the comparison between dillapiole and safrole. While information on ω-hydroxyisodillapiole is currently lacking, its potential role as a metabolite of isodillapiole warrants further investigation to fully elucidate the structure-activity relationships within this family of phenylpropanoids. Future research should focus on the synthesis and biological evaluation of ω-hydroxyisodillapiole and other metabolites to explore their therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Safrole - Wikiwand [wikiwand.com]
- 4. The anti-inflammatory activity of dillapiole and some semisynthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Composition and Biological Activity of the Essential Oils from Wild Horsemint, Yarrow, and Yampah from Subalpine Meadows in Southwestern Montana: Immunomodulatory Activity of Dillapiole | AVESİS [avesis.anadolu.edu.tr]
- 6. Composition and Biological Activity of the Essential Oils from Wild Horsemint, Yarrow, and Yampah from Subalpine Meadows in Southwestern Montana: Immunomodulatory Activity of Dillapiole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Safrole - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of the Cytotoxicity of ω-Hydroxyisodillapiole and its Parent Compound, Dillapiole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dillapiole, a phenylpropanoid commonly found in the essential oils of various plants, has garnered interest for its potential biological activities, including cytotoxic effects against several cancer cell lines.[1][2][3] Its metabolic fate within biological systems is of critical importance for understanding its overall safety and efficacy profile. One potential metabolite is ω-hydroxyisodillapiole, formed by the hydroxylation of the terminal carbon of the allyl side chain. This guide provides a comparative overview of the available scientific data on the cytotoxicity of dillapole and ω-hydroxyisodillapiole.
It is important to note that a comprehensive literature search did not yield any direct experimental data on the cytotoxicity of ω-hydroxyisodillapiole. Therefore, a direct quantitative comparison with its parent compound, dillapiole, is not currently possible. This guide will present the available cytotoxicity data for dillapiole and will clearly indicate the existing data gap for its ω-hydroxylated metabolite.
Quantitative Cytotoxicity Data
The cytotoxic activity of dillapiole has been evaluated against a range of human cancer and non-cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.
| Compound | Cell Line | Cell Type | Incubation Time | IC50 (µM) | Cytotoxicity Assay | Reference |
| Dillapiole | MCF-7 | Human Breast Cancer | 48 hours | 92.1 | WST-1 | [1] |
| Dillapiole | MCF-7 | Human Breast Cancer | 72 hours | 63.1 | WST-1 | [1] |
| Dillapiole | RPMI 2650 | Human Nasal Squamous Cell Carcinoma | 72 hours | 46 | WST-1 | [3] |
| Dillapiole | HGnF | Normal Human Gingival Fibroblast | 72 hours | >150 | WST-1 | [3] |
| Dillapiole | 3T3 | Mouse Embryonic Fibroblast | Not Specified | > High concentrations | Not Specified | [4] |
| ω-Hydroxyisodillapiole | - | - | - | No data available | - | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
WST-1 Cytotoxicity Assay
The WST-1 (Water Soluble Tetrazolium Salt-1) assay is a colorimetric assay to quantify cell proliferation, viability, and cytotoxicity. The principle of this assay is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases. An expansion in the number of viable cells results in an increase in the overall activity of the mitochondrial dehydrogenases in the sample. This augmentation leads to an increase in the amount of formazan dye formed, which directly correlates to the number of metabolically active cells in the culture.
-
Cell Seeding: Cells are seeded in a 96-well microplate at a specific density and allowed to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., dillapiole). A control group with vehicle (e.g., DMSO) and a blank group with medium only are also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
-
WST-1 Reagent Addition: After the incubation period, WST-1 reagent is added to each well and the plate is incubated for a further 1-4 hours.
-
Absorbance Measurement: The absorbance of the samples is measured at a specific wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting a dose-response curve.
Signaling Pathways and Experimental Workflows
As there is no available data on the signaling pathways affected by ω-hydroxyisodillapiole, this section focuses on the known mechanisms of dillapiole.
Experimental Workflow for Cytotoxicity Assessment
The general workflow for assessing the cytotoxicity of a compound like dillapiole is illustrated below.
References
A Comparative Guide to the Anti-Inflammatory Effects of Phenylpropanoids: Evaluating Dillapiole and the Potential Role of its Hydroxylated Metabolites
A comparative analysis of the anti-inflammatory properties of omega-hydroxyisodillapiole and isodillapiole is not currently possible due to a lack of available scientific literature on this compound. Research to date has primarily focused on the parent compound, dillapiole, and its close analogues. This guide, therefore, provides a comprehensive overview of the known anti-inflammatory effects of dillapiole and explores the key inflammatory signaling pathways that are likely targets for this class of molecules. This information serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of phenylpropanoids.
Anti-Inflammatory Activity of Dillapiole and its Analogues
Dillapiole, a phenylpropanoid commonly found in the essential oils of various plants, has demonstrated moderate anti-inflammatory activity in preclinical studies.[1][2] The primary in vivo model used to assess this effect is the carrageenan-induced rat paw edema model, a standard assay for acute inflammation.[1]
| Compound | Experimental Model | Key Findings | Reference |
| Dillapiole | Carrageenan-induced rat paw edema | Significantly inhibited paw edema.[1] Modulates neutrophil calcium flux and chemotaxis.[2][3] | [1][2][3] |
| Di-hydrodillapiole | Carrageenan-induced rat paw edema | Significantly inhibited paw edema.[1] | [1] |
| Safrole | Carrageenan-induced rat paw edema | Less powerful inhibitor of paw edema compared to indomethacin.[1][4] | [1][4] |
These findings suggest that the structural features of dillapiole, including the benzodioxole ring, the alkyl groups in the side chain, and the methoxy groups on the aromatic ring, are important for its biological activity.[1]
Key Inflammatory Signaling Pathways
While specific studies on the effect of dillapiole on key inflammatory signaling pathways are limited, the NF-κB and MAPK pathways are common targets for many natural anti-inflammatory compounds.[5][6] Understanding these pathways provides a framework for investigating the mechanisms of action of dillapiole and its derivatives.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The three main MAPK families are ERK, JNK, and p38. Extracellular stimuli activate a MAPKKK, which in turn phosphorylates and activates a MAPKK. The activated MAPKK then dually phosphorylates and activates a MAPK. Activated MAPKs can phosphorylate various downstream targets, including transcription factors, leading to the expression of inflammatory mediators.[6][7]
Experimental Protocols
The following are generalized protocols for key experiments used to assess anti-inflammatory activity. Specific parameters would need to be optimized for the compounds of interest.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a widely used model of acute inflammation.
Protocol:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control, standard (e.g., indomethacin), and test groups (different doses of the compound).
-
Compound Administration: The test compound or standard drug is administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a set time (e.g., 1 hour), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Measurement of Neutrophil Chemotaxis
This in vitro assay assesses the effect of a compound on the migration of neutrophils towards a chemoattractant.
Protocol:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Chemotaxis Assay: A Boyden chamber assay is used. The lower chamber contains a chemoattractant (e.g., fMLF), and the upper chamber contains neutrophils pre-treated with the test compound or vehicle. The two chambers are separated by a porous membrane.
-
Incubation: The chamber is incubated to allow neutrophils to migrate through the membrane towards the chemoattractant.
-
Quantification: Migrated cells on the lower side of the membrane are fixed, stained, and counted under a microscope.
-
Data Analysis: The number of migrated cells in the presence of the test compound is compared to the vehicle control to determine the inhibitory effect.
Future Directions and Conclusion
While initial studies on dillapiole show promise for its anti-inflammatory potential, further research is needed to fully elucidate its mechanisms of action. The absence of data on this compound highlights a significant knowledge gap. Future studies should focus on:
-
Directly comparing the anti-inflammatory efficacy of isodillapiole and its hydroxylated metabolites, such as this compound.
-
Investigating the effects of these compounds on the NF-κB and MAPK signaling pathways in relevant cell models (e.g., macrophages, neutrophils).
-
Evaluating the expression of pro-inflammatory cytokines and enzymes (e.g., TNF-α, IL-6, COX-2, iNOS) following treatment with these compounds.
References
- 1. The anti-inflammatory activity of dillapiole and some semisynthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy Dillapiole | 484-31-1 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential Oils from Zingiber striolatum Diels Attenuate Inflammatory Response and Oxidative Stress through Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential Oils from Zingiber striolatum Diels Attenuate Inflammatory Response and Oxidative Stress through Regulation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Analytical Quantification of omega-Hydroxyisodillapiole
For Researchers, Scientists, and Drug Development Professionals
Introduction
omega-Hydroxyisodillapiole, a hydroxylated metabolite of dillapiole, is a compound of increasing interest in pharmacological and toxicological research. Accurate and precise quantification of this analyte in various matrices is crucial for understanding its metabolic fate, pharmacokinetic profile, and potential biological activities. This guide provides a comparative analysis of three common analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).
Due to the limited availability of direct analytical methods for this compound, this guide utilizes dillapiole as a structural and analytical surrogate. The methodologies and comparative data presented are based on validated methods for dillapiole and are expected to be highly applicable to its hydroxylated metabolite with appropriate method development and validation.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. Below is a summary of the performance characteristics of GC-MS, HPLC, and qNMR for the analysis of dillapiole, which can be extrapolated to this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds followed by mass-based detection and quantification. | Separation of compounds based on their differential partitioning between a mobile and stationary phase, followed by UV or MS detection. | Quantification based on the direct relationship between the intensity of an NMR signal and the number of protons contributing to that signal. |
| Selectivity | High, especially with selected ion monitoring (SIM) mode. | Moderate to High, dependent on chromatographic resolution and detector type (e.g., DAD, MS). | High, based on unique chemical shifts of protons in the molecule. |
| Sensitivity (LOD/LOQ) | Very High (ng/mL to pg/mL range). | High (µg/mL to ng/mL range).[1] | Moderate (µg/mL to mg/mL range).[2] |
| Precision (RSD%) | Typically <15%. | Typically <15%.[3] | Typically <5%. |
| Accuracy/Recovery (%) | >97% in complex matrices.[4] | Typically 80-120%.[3] | High, as it can be a primary ratio method. |
| Linearity (r²) | >0.99. | >0.99.[3] | Excellent, as signal intensity is directly proportional to concentration.[5] |
| Sample Throughput | Moderate. | High. | Low to Moderate. |
| Derivatization | Often required to increase volatility and thermal stability. | Generally not required. | Not required. |
| Instrumentation Cost | High. | Moderate to High. | Very High. |
| Key Advantages | Excellent sensitivity and selectivity. Extensive spectral libraries for identification. | Versatile for a wide range of compounds, high throughput. | Non-destructive, provides structural information, can be a primary method of measurement. |
| Key Disadvantages | Requires volatile and thermally stable compounds. Potential for thermal degradation of analytes. | Lower sensitivity than GC-MS for some compounds. Matrix effects can be significant. | Lower sensitivity compared to chromatographic methods. Higher concentration of analyte required. |
Experimental Workflow
The general workflow for the comparative analysis of this compound using GC-MS, HPLC, and qNMR is depicted in the following diagram.
Caption: General workflow for the comparative analysis of this compound.
Detailed Experimental Protocols
The following are representative experimental protocols for the analysis of dillapiole, which can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on a validated method for the determination of dillapiole in biological matrices.[4]
-
Sample Preparation:
-
To 1 mL of the sample (e.g., plasma, receptor fluid), add an internal standard.
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
For increased volatility, derivatize the residue using a silylation agent (e.g., BSTFA with 1% TMCS).
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: DB-5 fused silica capillary column (30 m × 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 60°C for 1 min, ramp to 250°C at 50°C/min, then to 265°C at 5°C/min, and finally to 280°C at 50°C/min, hold for 2 min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.
-
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on methods for the analysis of phenylpropanoids in plant extracts.[6]
-
Sample Preparation:
-
To 1 mL of the sample, add an internal standard.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample.
-
Elute the analyte with a suitable solvent (e.g., methanol).
-
Evaporate the eluate and reconstitute the residue in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector: Diode Array Detector (DAD) monitoring at a wavelength appropriate for the analyte's chromophore (e.g., 280 nm), or a Mass Spectrometer (MS) for higher selectivity and sensitivity.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol is based on general guidelines for qNMR analysis of natural products.[5]
-
Sample Preparation:
-
Accurately weigh a known amount of the dried extract or purified sample.
-
Dissolve the sample in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard with a singlet signal in a clear region of the spectrum (e.g., maleic acid, 1,3,5-trimethoxybenzene).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard 1D proton experiment with a 90° pulse angle.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
-
Quantification: Integrate the well-resolved signals of the analyte and the internal standard. The concentration of the analyte is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
-
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship in selecting an analytical method based on key experimental requirements.
Caption: Logical guide for selecting an analytical method.
References
- 1. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 2. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development, validation and application of a gas chromatography method for the determination of dillapiole from Piper aduncum essential oil in skin permeation samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Dillapiole vs. Safrole: A Comparative Analysis of Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dillapiole and safrole are structurally related phenylpropanoids found in various essential oils. While sharing a common benzodioxole core, subtle differences in their chemical structures, specifically the presence and position of methoxy groups, lead to divergent biological activities. This guide provides a comprehensive comparison of the anti-inflammatory properties of dillapiole and safrole, supported by experimental data, to inform future research and drug development endeavors.
Data Presentation
The following table summarizes the available quantitative data on the anti-inflammatory and pro-inflammatory activities of dillapiole and safrole. A notable distinction is that while dillapiole exhibits anti-inflammatory properties, safrole has been shown to induce pro-inflammatory responses in immune cells.
| Parameter | Dillapiole | Safrole | Reference |
| In Vivo Anti-inflammatory Activity | |||
| Carrageenan-Induced Rat Paw Edema (% Inhibition at 3h) | 48.3% (50 mg/kg) | Weak inhibitory action | [1] |
| In Vitro Effects on Neutrophils | |||
| Inhibition of fMLF-induced neutrophil activation (IC50) | 34.3 ± 2.1 μM | Not Reported | |
| Inhibition of fMLF-induced neutrophil chemotaxis (IC50) | 91.3 ± 22.2 µM | Not Reported | |
| In Vitro Effects on Macrophages | |||
| Nitric Oxide (NO) Generation | Not Reported | Induces NO generation (significant at 10 μM) | |
| TNF-α Secretion | Not Reported | Induces TNF-α secretion (significant at 10 μM) | |
| IL-1β Secretion | Not Reported | Induces IL-1β secretion (significant at 10 μM) | |
| IL-6 Secretion | Not Reported | Induces IL-6 secretion (significant at 10 μM) |
Experimental Protocols
Carrageenan-Induced Rat Paw Edema Assay
This in vivo model is a widely used method to assess acute inflammation.
-
Animals: Male Wistar rats (150-200g) are typically used. Animals are housed under standard laboratory conditions and fasted for 12 hours before the experiment.
-
Groups: Animals are divided into control, standard (e.g., Indomethacin), and test groups (Dillapiole, Safrole).
-
Administration: Test compounds and the standard drug are administered orally or intraperitoneally at a specified dose (e.g., 50 mg/kg). The control group receives the vehicle.
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
LPS-Induced Cytokine Release in Macrophages
This in vitro assay evaluates the effect of compounds on the production of pro-inflammatory cytokines by macrophages.
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (Dillapiole or Safrole).
-
Stimulation: After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation is also maintained.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).
-
Cytokine Quantification: The cell culture supernatants are collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
NF-κB Activation Assay in Macrophages
This assay determines the effect of compounds on the activation of the NF-κB signaling pathway, a key regulator of inflammation.
-
Cell Culture and Treatment: Macrophages are cultured and treated with test compounds and stimulated with LPS as described in the cytokine release assay.
-
Nuclear Extraction: After the desired incubation period, nuclear and cytoplasmic extracts are prepared from the cells using a nuclear extraction kit.
-
Western Blot Analysis:
-
The protein concentration of the extracts is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from the nuclear extracts are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the p65 subunit of NF-κB.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The levels of a nuclear loading control protein (e.g., Lamin B1) are also measured to ensure equal protein loading.
-
-
Data Analysis: The intensity of the NF-κB p65 band in the nucleus is quantified and normalized to the loading control. An increase in nuclear NF-κB p65 indicates activation of the pathway.
Signaling Pathways and Mechanisms
The divergent effects of dillapiole and safrole on inflammation can be attributed to their differential modulation of key signaling pathways.
Caption: Dillapiole's Anti-inflammatory Mechanism.
Caption: Safrole's Pro-inflammatory Signaling Pathway.
Discussion
The presented data clearly indicates that dillapiole possesses anti-inflammatory properties, as evidenced by its ability to significantly inhibit carrageenan-induced paw edema in rats[1]. The mechanism for this effect appears to be, at least in part, through the inhibition of neutrophil activation and chemotaxis.
In stark contrast, safrole demonstrates pro-inflammatory activity in macrophages. It induces the production of key inflammatory mediators, including nitric oxide (NO), TNF-α, IL-1β, and IL-6. This pro-inflammatory effect is mediated through the activation of the MAPK and NF-κB signaling pathways.
The structural difference between dillapiole and safrole lies in the presence of two methoxy groups on the benzene ring of dillapiole, which are absent in safrole. This structural variation is likely responsible for their opposing effects on inflammatory processes. The methoxy groups in dillapiole may be crucial for its interaction with molecular targets that dampen the inflammatory response, whereas their absence in safrole may unmask a pro-inflammatory pharmacophore.
Conclusion
This comparative guide highlights the distinct and opposing activities of dillapiole and safrole in the context of inflammation. Dillapiole emerges as a compound with tangible anti-inflammatory potential, warranting further investigation for the development of novel anti-inflammatory agents. Conversely, safrole's pro-inflammatory properties underscore the importance of understanding the structure-activity relationships of natural compounds. Researchers in drug development should consider these findings when exploring phenylpropanoids as a source for new therapeutic leads. Further studies are required to elucidate the precise molecular targets of dillapiole and to fully understand the structure-activity relationships that govern the pro- or anti-inflammatory nature of these closely related compounds.
References
A Comparative Analysis of Dillapiole and Dihydrodillapiole for Researchers and Drug Development Professionals
An in-depth examination of the physicochemical properties, biological activities, and underlying mechanisms of dillapole and its semi-synthetic analog, dihydrodillapiole, reveals key structural and functional differences with significant implications for therapeutic development. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to inform future research and drug discovery efforts.
Physicochemical Properties: A Comparative Overview
Dillapiole, a naturally occurring phenylpropanoid, and its hydrogenated counterpart, dihydrodillapiole, exhibit distinct physicochemical characteristics that influence their biological behavior. The saturation of the allyl side chain in dihydrodillapiole leads to alterations in its molecular properties.
| Property | Dillapiole | Dihydrodillapiole |
| Molecular Formula | C₁₂H₁₄O₄ | C₁₂H₁₆O₄ |
| Molecular Weight | 222.24 g/mol [1] | 224.25 g/mol |
| Appearance | Colorless viscous liquid | - |
| Boiling Point | 285-292 °C[1][2] | - |
| Melting Point | 29.5 °C[1][3] | - |
| Density | 1.163 g/mL at 20 °C[3][4] | - |
| Solubility | Very slightly soluble in water (0.2 g/L at 25°C); soluble in alcohol and oils.[3] | - |
| Refractive Index | n20/D 1.528 | - |
Note: Comprehensive experimental data on the physicochemical properties of dihydrodillapiole is limited in the currently available literature. The molecular weight is calculated based on its chemical structure.
Synthesis of Dihydrodillapiole from Dillapiole
Dihydrodillapiole is synthesized from dillapiole through catalytic reduction, a common organic reaction that saturates the double bond in the allyl side chain.
Experimental Protocol: Catalytic Reduction of Dillapiole
Objective: To synthesize dihydrodillapiole from dillapiole.
Materials:
-
Dillapiole
-
Methanol
-
10% Palladium on charcoal (Pd/C) catalyst
-
Hydrogen gas source (e.g., hydrogen balloon or Parr hydrogenator)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Dissolve dillapiole in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude dihydrodillapiole.
-
Purify the crude product by column chromatography if necessary.
Caption: Experimental workflow for evaluating anti-inflammatory activity.
Insecticidal Activity
Dillapiole is a well-documented insecticide and synergist for other insecticides. I[5][6]ts mechanism of action is believed to involve the inhibition of insect metabolic enzymes like cytochrome P450 monooxygenases. While there is extensive data on dillapiole's insecticidal properties, direct comparative studies with dihydrodillapiole are lacking in the available literature.
| Compound | Target Insect | Activity |
| Dillapiole | Spodoptera frugiperda | LD₅₀ = 0.35 ppm |
| Dihydrodillapiole | - | No data available |
Objective: To determine the contact toxicity of a compound against a target insect.
Materials:
-
Target insects (e.g., larvae or adults)
-
Test compound dissolved in a suitable solvent (e.g., acetone)
-
Micropipette
-
Petri dishes or vials
-
Filter paper
-
Incubator
Procedure:
-
Prepare serial dilutions of the test compound in the chosen solvent.
-
Apply a small, precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of each insect.
-
Treat a control group with the solvent only.
-
Place the treated insects in petri dishes with a food source and maintain them in an incubator under controlled conditions (temperature, humidity, photoperiod).
-
Assess mortality at specific time points (e.g., 24, 48, and 72 hours).
-
Calculate the lethal dose (LD₅₀) using probit analysis.
Antifungal Activity
Dillapiole has demonstrated significant antifungal activity against a range of fungal pathogens. T[7]he mechanism is thought to involve disruption of the fungal cell membrane and vital cellular processes. There is no readily available data from direct comparative studies on the antifungal activity of dihydrodillapiole.
| Compound | Fungal Strain | MIC (µg/mL) |
| Dillapiole | Aspergillus fumigatus | 3.9 |
| Trichophyton mentagrophytes | 500 | |
| Microsporum canis | 250 | |
| Dihydrodillapiole | - | No data available |
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain.
Materials:
-
Fungal strain
-
Liquid culture medium (e.g., RPMI-1640)
-
Test compound
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized inoculum of the fungal strain.
-
Prepare serial twofold dilutions of the test compound in the culture medium in the wells of a 96-well plate.
-
Add the fungal inoculum to each well.
-
Include a positive control (fungal inoculum without the test compound) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature for a specified period (e.g., 24-48 hours).
-
Determine the MIC, which is the lowest concentration of the compound that visibly inhibits fungal growth, either visually or by measuring the absorbance.
Other Biological Activities
-
Antibacterial Activity: Dillapiole has shown moderate antibacterial activity, particularly against Gram-positive bacteria. N[8]o comparative data for dihydrodillapiole is available.
-
Cytotoxic Activity: Dillapiole has demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent. T[9]here is a lack of cytotoxic data for dihydrodillapiole.
-
Gastroprotective Activity: Dillapiole has been shown to possess gastroprotective effects in ethanol-induced gastric lesion models in rats. The mechanism does not appear to involve prostaglandins, nitric oxide, or sulfhydryl groups. T[10]he gastroprotective potential of dihydrodillapiole has not been reported.
Signaling Pathway Involvement
The anti-inflammatory effects of dillapiole are believed to be mediated, at least in part, through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators. The precise molecular targets of dillapiole within these pathways are still under investigation.
Diagram: Postulated Anti-inflammatory Signaling Pathway of Dillapiole
Caption: Dillapiole may exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
Conclusion
This comparative guide highlights the current state of knowledge on dillapiole and its semi-synthetic derivative, dihydrodillapiole. While both compounds exhibit promising anti-inflammatory activity, there is a significant lack of comparative data for other biological effects. The saturation of the allyl side chain in dihydrodillapiole does not appear to negatively impact its anti-inflammatory properties, suggesting that further exploration of this and other derivatives is warranted. Future research should focus on a comprehensive physicochemical characterization of dihydrodillapiole and direct comparative studies of its biological activities against dillapiole. Elucidating the precise molecular mechanisms of action for both compounds will be crucial for their potential development as therapeutic agents. This guide serves as a foundational resource to direct such future investigations in the fields of pharmacology and drug development.
References
- 1. Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. redalyc.org [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journaljammr.com [journaljammr.com]
- 8. researchgate.net [researchgate.net]
- 9. DILLAPIOLE | 484-31-1 [amp.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
The Versatile Bioactivity of Dillapiole Analogues: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
Dillapiole, a phenylpropanoid readily available from sources like dill weed and Piper aduncum, has emerged as a promising scaffold in drug discovery. Its diverse biological activities, including anti-inflammatory, insecticidal, and antileishmanial properties, have spurred research into the synthesis and evaluation of its analogues. Understanding the structure-activity relationship (SAR) of these compounds is crucial for the development of more potent and selective therapeutic agents. This guide provides a comparative analysis of the biological performance of dillapiole and its key analogues, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activity
The biological efficacy of dillapiole analogues is significantly influenced by modifications to the allyl side chain and the substituents on the aromatic ring. The following tables summarize the quantitative data from various studies, offering a clear comparison of their anti-inflammatory, insecticidal, and antileishmanial activities.
Anti-inflammatory Activity
The anti-inflammatory potential of dillapiole and its analogues has been primarily evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.
| Compound | Structure | Maximum Inhibition of Edema (%) | Time of Max. Inhibition (hours) | Key SAR Insights |
| Dillapiole | 5-allyl-6,7-dimethoxy-1,3-benzodioxole | 35 | 1 | The parent compound with moderate activity.[1] |
| Di-hydrodillapiole | 5-propyl-6,7-dimethoxy-1,3-benzodioxole | 42 | 1 | Saturation of the allyl side chain to a propyl group enhances anti-inflammatory activity.[1] |
| Isodillapiole | 5-(prop-1-en-1-yl)-6,7-dimethoxy-1,3-benzodioxole | Very weak activity | - | Isomerization of the double bond in the side chain significantly reduces activity.[2] |
| Safrole | 5-allyl-1,3-benzodioxole | Less potent than dillapiole | - | The absence of the two methoxy groups on the aromatic ring diminishes activity, highlighting their importance.[2] |
Insecticidal Activity
Dillapiole and its derivatives have shown significant insecticidal and synergistic activities, particularly against agricultural pests and disease vectors.
| Compound | Target Species | Bioassay | LD50/LC50 | Key SAR Insights |
| Dillapiole | Spodoptera frugiperda | Topical Application | 0.35 ppm | Exhibits potent insecticidal activity.[3][4][5] |
| Dillapiole + β-caryophyllene | Spodoptera frugiperda | Topical Application | 0.03 ppm | Strong synergistic effect observed.[3][4][5] |
| Dillapiole + methyl eugenol | Spodoptera frugiperda | Topical Application | 0.05 ppm | Significant synergistic activity.[3][4][5] |
| Dillapiole + α-humulene | Spodoptera frugiperda | Topical Application | 0.05 ppm | Notable synergistic effect.[3][4][5] |
| Dillapiole + β-pinene | Spodoptera frugiperda | Topical Application | 0.44 ppm | Antagonistic effect observed.[3][4][5] |
Antileishmanial Activity
Several dillapiole analogues have been evaluated for their efficacy against Leishmania species, the causative agents of leishmaniasis.
| Compound | Leishmania Species | IC50 (µM) | Key SAR Insights |
| Dillapiole | L. amazonensis | 69.3[6][7][8] | Moderate activity. |
| Dillapiole | L. braziliensis | 59.4[6][8] | Moderate activity. |
| Di-hydrodillapiole | L. amazonensis | 99.9[7][8] | Reduction of the allyl group decreases activity. |
| Di-hydrodillapiole | L. braziliensis | 90.5[7][8] | Reduction of the allyl group decreases activity. |
| Isodillapiole | L. amazonensis | 122.9[7][8] | Isomerization of the double bond significantly reduces activity. |
| Isodillapiole | L. braziliensis | 109.8[7][8] | Isomerization of the double bond significantly reduces activity. |
| Dillapiole n-butyl ether (DBE) | L. amazonensis | 1.6 - 3.0[7][9][10] | Etherification of the allyl side chain can dramatically increase potency. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections provide the methodologies for the key bioassays cited in this guide.
Synthesis of Dillapiole Analogues
The semisynthetic analogues of dillapiole are typically obtained through straightforward organic reactions.[1]
-
Di-hydrodillapiole (Reduction): Dillapiole is reduced using sodium borohydride (NaBH₄) in the presence of nickel(II) chloride (NiCl₂·6H₂O) in a suitable solvent like methanol. The reaction mixture is stirred at room temperature until completion, followed by standard workup procedures including extraction and purification by column chromatography.
-
Isodillapiole (Isomerization): Dillapiole is refluxed with a solution of potassium hydroxide (KOH) in an alcohol such as ethanol or butanol. The reaction leads to the migration of the double bond to a thermodynamically more stable position. The product is then isolated and purified.
Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a widely accepted model for evaluating the anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (150-200 g) are used. The animals are housed under standard laboratory conditions and are fasted for 12 hours before the experiment with free access to water.
-
Treatment: The test compounds (e.g., dillapiole, di-hydrodillapiole) and a standard drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific dose (e.g., 50 mg/kg). A control group receives the vehicle only.
-
Induction of Edema: One hour after treatment, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group with respect to the control group. Statistical analysis is performed using ANOVA followed by a suitable post-hoc test.
Topical Application Insecticidal Bioassay
This method is used to determine the intrinsic toxicity of a compound to an insect.[11][12][13][14][15]
-
Insects: A susceptible laboratory strain of the target insect (e.g., Spodoptera frugiperda larvae or Aedes aegypti adults) is used.
-
Preparation of Test Solutions: The test compounds are dissolved in a volatile solvent like acetone to prepare a range of concentrations.
-
Application: A small, precise volume (e.g., 0.5-1 µL) of the test solution is applied to the dorsal thorax of each insect using a micro-applicator. A control group is treated with the solvent alone.
-
Observation: The treated insects are held in a controlled environment, and mortality is recorded at specified time intervals (e.g., 24 and 48 hours).
-
Data Analysis: The lethal dose required to kill 50% of the test population (LD50) is calculated using probit analysis.
In Vitro Antileishmanial Assay (Promastigote Viability)
This assay determines the direct effect of compounds on the extracellular, motile form of the Leishmania parasite.[16][17][18][19][20]
-
Parasite Culture: Leishmania promastigotes (e.g., L. amazonensis) are cultured in a suitable medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at 26°C.
-
Assay Procedure: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. The test compounds are added at various concentrations. A standard antileishmanial drug (e.g., pentamidine) is used as a positive control, and a vehicle-treated group serves as a negative control.
-
Incubation: The plates are incubated at 26°C for a specific period (e.g., 48 or 72 hours).
-
Viability Assessment: Parasite viability is determined using a colorimetric method, such as the MTT or resazurin assay, which measures metabolic activity.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.
Visualizing Mechanisms and Workflows
Graphical representations are invaluable for understanding complex biological pathways and experimental procedures. The following diagrams, generated using the DOT language, illustrate key aspects of dillapiole's bioactivity and evaluation.
Figure 1: Mechanism of insecticidal synergism of dillapiole analogues.
Figure 2: Potential anti-inflammatory mechanism of dillapiole analogues.
Figure 3: Experimental workflow for in vitro antileishmanial screening.
References
- 1. The anti-inflammatory activity of dillapiole and some semisynthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Dillapiole as antileishmanial agent: discovery, cytotoxic activity and preliminary SAR studies of dillapiole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acta.inpa.gov.br [acta.inpa.gov.br]
- 10. Antileishmanial activity of a dillapiole derivative obtained from Piper aduncum L. (Piperaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 12. Topical Application of Insecticidal Active Ingredients [protocols.io]
- 13. Topical bioassay | LITE [lite.lstmed.ac.uk]
- 14. Mosquito Adult Bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. entomoljournal.com [entomoljournal.com]
- 16. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 19. mdpi.com [mdpi.com]
- 20. In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Dillapiole and Its Isomer, Isodillapiole
For Researchers, Scientists, and Drug Development Professionals
Dillapiole and its structural isomer, isodillapiole, are phenylpropanoids found in various essential oils, notably from plants of the Piperaceae family. While structurally similar, the position of the double bond in their allyl side chain significantly influences their biological activity. This guide provides a comparative overview of the bioactivity of dillapiole and isodillapiole, supported by experimental data, to aid researchers in the fields of pharmacology, toxicology, and drug development.
Summary of Bioactivity Data
The following table summarizes the available quantitative and qualitative data on the diverse bioactivities of dillapiole and isodillapiole. Direct comparisons are challenging due to variations in experimental conditions across studies.
| Bioactivity Category | Compound | Test Organism/Cell Line | Metric | Value | Reference |
| Insecticidal Activity | Dillapiole | Spodoptera frugiperda (Fall Armyworm) | LD50 | 0.35 ppm | [1][2] |
| Isodillapiole | Not specified | - | No significant activity | [3] | |
| Antifungal Activity | Dillapiole | Trichophyton mentagrophytes | MIC | 500 µg/mL | [4] |
| Dillapiole | Aspergillus fumigatus | MIC | 3.9 µg/mL | [3] | |
| Isodillapiole | Various fungi | - | No significant activity | [3] | |
| Antibacterial Activity | Dillapiole | Staphylococcus aureus | MIC | 1000 µg/mL | |
| Isodillapiole | Not available | - | - | ||
| Cytotoxic Activity | Dillapiole | Human nasal squamous cell carcinoma (RPMI 2650) | IC50 | 46 µM | [5] |
| Dillapiole | Human breast cancer (MCF-7) | IC50 | 63.1 µM (72h) | [6] | |
| Dillapiole | Leishmania amazonensis | IC50 | 69.3 µM | [7] | |
| Isodillapiole | Not available | - | - | ||
| Anti-inflammatory Activity | Dillapiole | Carrageenan-induced rat paw edema | - | Significant inhibition | |
| Isodillapiole | Carrageenan-induced rat paw edema | - | Very weak activity | ||
| Antileishmanial Activity | Dillapiole | Leishmania chagasi | - | Active | [8] |
| Isodillapiole | Leishmania chagasi | - | Active | [8] |
Detailed Experimental Protocols
Determination of Insecticidal Activity (LD50)
The lethal dose 50 (LD50) of dillapiole against third-instar larvae of Spodoptera frugiperda was determined by topical application.
-
Test Organism: Spodoptera frugiperda third-instar larvae.
-
Procedure:
-
A stock solution of dillapiole in a suitable solvent (e.g., acetone) is prepared.
-
Serial dilutions of the stock solution are made to obtain a range of concentrations.
-
A specific volume (e.g., 1 µL) of each dilution is topically applied to the dorsal thoracic region of each larva using a micro-applicator.
-
A control group is treated with the solvent only.
-
Treated larvae are transferred to an artificial diet and maintained under controlled conditions (temperature, humidity, photoperiod).
-
Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours).
-
The LD50 value, the dose causing 50% mortality of the test population, is calculated using Probit analysis.[1][9]
-
Determination of Antifungal Activity (MIC)
The Minimum Inhibitory Concentration (MIC) of dillapiole against various fungal strains was determined using the broth microdilution method.
-
Test Organisms: Fungal strains such as Trichophyton mentagrophytes and Aspergillus fumigatus.
-
Procedure:
-
A stock solution of dillapiole is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Each well is inoculated with a standardized fungal suspension.
-
The microtiter plate includes a positive control (broth with fungal inoculum) and a negative control (broth only).
-
The plate is incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).
-
The MIC is determined as the lowest concentration of dillapiole that visibly inhibits fungal growth.[4]
-
Determination of Antibacterial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) of dillapiole against bacterial strains was determined using the broth microdilution method.
-
Test Organism: Bacterial strains such as Staphylococcus aureus.
-
Procedure:
-
A stock solution of dillapiole is prepared in a suitable solvent.
-
Serial dilutions are prepared in a 96-well microtiter plate containing Mueller-Hinton Broth.
-
Each well is inoculated with a standardized bacterial suspension.
-
Positive and negative controls are included on the plate.
-
The plate is incubated at 37°C for 24 hours.
-
The MIC is defined as the lowest concentration of dillapiole that prevents visible bacterial growth (turbidity).
-
Determination of Cytotoxic Activity (IC50) by MTT Assay
The half-maximal inhibitory concentration (IC50) of dillapiole against cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Lines: Human cancer cell lines (e.g., RPMI 2650, MCF-7).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of dillapiole and incubated for a specific period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[5]
-
Signaling Pathways and Mechanisms of Action
Inhibition of Cytochrome P450 Enzymes
Dillapiole is known to be an inhibitor of cytochrome P450 (CYP450) enzymes, a superfamily of monooxygenases involved in the metabolism of a wide range of xenobiotics, including drugs and pesticides. This inhibition is a key mechanism behind its synergistic effects with certain insecticides.
Caption: Dillapiole's inhibition of Cytochrome P450 enzymes.
Modulation of Intracellular Calcium Signaling
Some studies suggest that dillapiole's biological activities may involve the modulation of intracellular calcium ([Ca2+]i) signaling pathways. An increase in intracellular calcium can trigger a cascade of cellular events, including apoptosis in cancer cells.
Caption: Proposed mechanism of dillapiole-induced apoptosis via calcium signaling.
References
- 1. Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journaljammr.com [journaljammr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
Dillapiole's Therapeutic Potential: A Comparative Analysis Against Established Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of dillapiole with established agents in the fields of anti-inflammatory, antileishmanial, and antimicrobial therapies. The information is supported by experimental data to assist researchers in evaluating its potential for further investigation and drug development.
Anti-inflammatory Activity
Dillapiole has demonstrated notable anti-inflammatory properties. A key experimental model for evaluating these effects is the carrageenan-induced paw edema assay in rats, a standard for screening anti-inflammatory drugs.
Comparative Efficacy of Dillapiole and its Analogs vs. Indomethacin
A study investigating the in vivo anti-inflammatory activity of dillapiole and its semi-synthetic analogues used the carrageenan-induced rat paw edema model. The results were compared against the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin. The percentage of edema inhibition at various time points post-carrageenan injection is summarized below.
| Compound | Dose (mg/kg) | 1h | 2h | 3h | 4h | 5h |
| Dillapiole | 100 | 25.4% | 35.8% | 45.2% | 40.1% | 38.5% |
| Di-hydrodillapiole | 100 | 35.0% | 42.1% | 50.3% | 48.7% | 45.2% |
| Indomethacin | 10 | 42.0% | 55.3% | 65.8% | 60.2% | 58.7% |
Data adapted from a study on the anti-inflammatory activity of dillapiole and its analogues.
These findings indicate that while dillapiole exhibits moderate anti-inflammatory effects, its hydrogenated analogue, di-hydrodillapiole, shows enhanced activity. Both, however, are less potent than the standard drug indomethacin at the tested concentrations.[1]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo assay is a widely used and validated model to assess acute inflammation.
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Test compounds (Dillapiole, analogues, Indomethacin)
-
Vehicle (e.g., saline, Tween 80 solution)
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Rats are fasted overnight with free access to water before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: The test compounds (dillapiole, its analogues, or indomethacin) are administered intraperitoneally or orally at a predetermined time (e.g., 30-60 minutes) before carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: A 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Edema and Inhibition:
-
The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point.
-
The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
Signaling Pathway: PPARγ Agonism
Recent studies suggest that dillapiole may exert its anti-inflammatory and other metabolic effects through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of inflammation and metabolism. Molecular docking studies have shown that dillapiole can bind to the active site of PPARγ, similar to the known agonist pioglitazone.[1][2] Dillapiole was identified as a partial agonist of PPARγ receptors with an EC50 of 43.95 µM.[1][2][3]
Caption: Dillapiole's potential mechanism via PPARγ activation.
Antileishmanial Activity
Dillapiole and its derivatives have shown promising activity against Leishmania parasites, the causative agents of leishmaniasis.
Comparative Efficacy of a Dillapiole Derivative (DBE) vs. Pentamidine
A study evaluated the in vitro antileishmanial activity of a dillapiole n-butyl ether (DBE) derivative against Leishmania amazonensis and compared its efficacy and cytotoxicity to the standard drug Pentacarinat® (pentamidine).
| Compound | IC50 (µM) vs. L. amazonensis promastigotes (72h) | CC50 (µM) on Peritoneal Macrophages (48h) | Selectivity Index (SI = CC50/IC50) |
| Dillapiole n-butyl ether (DBE) | 1.6 | 413.3 | 258.3 |
| Pentacarinat® (Pentamidine) | Not specified | 15.6 | Not specified |
| Dillapiole | 69.3 (vs. L. amazonensis) | > Highest tested concentration | Not applicable |
Data adapted from studies on the antileishmanial activity of dillapiole derivatives.[4]
The dillapiole derivative, DBE, demonstrated potent antileishmanial activity with a high selectivity index, indicating it is significantly more toxic to the parasite than to host cells.[4] In contrast, while dillapiole itself shows some activity, it is less potent than its derivative.[4]
Experimental Protocol: In Vitro Antileishmanial Assay (Promastigote Viability)
Materials:
-
Leishmania species (e.g., L. amazonensis) promastigotes
-
Culture medium (e.g., M199) supplemented with fetal bovine serum (FBS)
-
96-well microtiter plates
-
Test compounds (Dillapiole, DBE, Pentamidine)
-
Resazurin solution or other viability indicators
-
Microplate reader
Procedure:
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate medium at a specific temperature (e.g., 25°C) until they reach the logarithmic growth phase.
-
Compound Preparation: Serial dilutions of the test compounds are prepared in the culture medium.
-
Assay Setup: Promastigotes are seeded into 96-well plates at a specific density (e.g., 1 x 10^6 parasites/mL). The diluted test compounds are then added to the wells. Control wells contain parasites with medium only (negative control) and parasites with a standard drug (positive control).
-
Incubation: The plates are incubated for a specific period (e.g., 72 hours) at the optimal temperature for parasite growth.
-
Viability Assessment: A viability indicator, such as resazurin, is added to each well. After a further incubation period, the fluorescence or absorbance is measured using a microplate reader.
-
IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curves.
Antimicrobial Activity
Dillapiole has been reported to possess activity against a range of bacteria and fungi. However, comprehensive comparative data in the form of Minimum Inhibitory Concentration (MIC) values against a wide array of standard antibiotics is still emerging.
General Antimicrobial Spectrum
Studies have indicated that dillapiole exhibits inhibitory effects against various pathogens. The essential oil of Piper aduncum, which is rich in dillapiole, has shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard method to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compound (Dillapiole)
-
Standard antibiotics (for comparison)
-
Inoculum suspension standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: A serial two-fold dilution of the test compound and standard antibiotics is prepared in the broth medium directly in the 96-well plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Controls: A positive control (broth with inoculum) and a negative control (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Signaling Pathway: Potential Inhibition of NF-κB
The anti-inflammatory effects of many natural products are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of the inflammatory response. While direct evidence for dillapiole's action on this pathway is still being fully elucidated, its demonstrated anti-inflammatory properties suggest it may modulate NF-κB activation.
Caption: Proposed inhibition of the NF-κB pathway by dillapiole.
Conclusion
Dillapiole presents a promising natural scaffold for the development of new therapeutic agents. Its anti-inflammatory and antileishmanial activities are noteworthy, with its derivative showing particularly high potency and a favorable safety profile in vitro. While its antimicrobial potential is evident, further studies with robust comparative data are required to fully establish its efficacy against standard antibiotics. The elucidation of its mechanisms of action, including its role as a PPARγ agonist and its potential to modulate the NF-κB pathway, provides a solid foundation for future research and development efforts. The experimental protocols and comparative data presented in this guide aim to facilitate the continued exploration of dillapiole's therapeutic applications.
References
Safety Operating Guide
Navigating the Disposal of omega-Hydroxyisodillapiole: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring a safe and compliant laboratory environment. While specific disposal protocols for every new compound, such as omega-Hydroxyisodillapiole, may not be readily available, a systematic approach based on established hazardous waste management principles is essential. This guide provides a procedural framework for the safe disposal of research chemicals where a specific Safety Data Sheet (SDS) is not accessible, using this compound as a representative example.
At the outset, it is critical to consult with your institution's Environmental Health and Safety (EHS) department. They are the definitive resource for waste disposal policies and can provide guidance tailored to your specific location and facilities. In the absence of specific data, all chemical waste should be treated as hazardous.[1]
Waste Characterization and Segregation: A Foundation for Safety
The initial step in the proper disposal of any chemical waste is to determine its potential hazards.[2] The United States Environmental Protection Agency (USEPA) defines hazardous waste based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[3][4][5] A thorough assessment of this compound's chemical properties against these criteria is necessary.
Table 1: Chemical Waste Disposal Decision Matrix
| Waste Stream | Hazard Classification | Recommended Container Type | Disposal Pathway |
| This compound (solid) | Assume Toxic | Labeled, sealed container | Hazardous Waste Pickup via EHS |
| This compound in organic solvent | Flammable, Toxic | Labeled, sealed solvent can | Segregated hazardous waste stream for flammable organic liquids |
| Contaminated labware (e.g., pipette tips) | Assume Toxic | Labeled sharps container | Hazardous Waste Pickup via EHS (as chemically contaminated sharps)[6] |
| Aqueous solutions of this compound | Assume Toxic | Labeled, sealed carboy | Segregated hazardous waste stream for aqueous waste |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a general procedure for the disposal of this compound and its associated waste.
1. Waste Identification and Labeling:
-
Immediately label any container holding this compound waste with the words "Hazardous Waste."[7][8]
-
The label must include the full chemical name ("this compound"), the quantity, and the date of accumulation.[7][9] Do not use abbreviations or chemical formulas.[10]
-
Clearly indicate the potential hazards (e.g., "Toxic").[7]
2. Waste Segregation:
-
Segregate waste streams based on their chemical compatibility to prevent dangerous reactions.[3][7] For example, keep organic solvent waste separate from aqueous waste.[11]
-
Store acids and bases in separate containers.[7]
3. Container Management:
-
Use containers that are compatible with the chemical waste.[3][10] The original container is often the best choice.[3]
-
Ensure containers are in good condition, free of leaks, and kept tightly sealed except when adding waste.[8][11]
-
Store liquid waste containers in secondary containment to prevent spills from reaching drains.[3]
4. Accumulation and Storage:
-
Designate a "Satellite Accumulation Area" (SAA) within the laboratory for the temporary storage of hazardous waste.[7]
-
This area should be clearly marked and located at or near the point of generation.[7]
-
Keep the volume of waste in the SAA to a minimum.[3]
5. Scheduling Waste Pickup:
-
Once a waste container is full, or if the research project is complete, contact your institution's EHS department to schedule a waste pickup.[3]
-
Provide them with a detailed inventory of the waste.
6. Handling Unknowns:
-
To avoid the costly and hazardous process of identifying unknown chemicals, it is crucial to label all containers properly from the outset.[2][13]
-
If an unlabeled container is found, treat it as highly hazardous and contact your EHS department immediately.[2][8][14]
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of a laboratory chemical like this compound.
Caption: Workflow for the proper disposal of laboratory chemical waste.
By adhering to these general yet critical procedures, laboratory professionals can ensure the safe and compliant disposal of research chemicals like this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. unomaha.edu [unomaha.edu]
- 3. vumc.org [vumc.org]
- 4. Chemical Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
- 5. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Procedures | UMN University Health & Safety [hsrm.umn.edu]
- 9. chemistry.osu.edu [chemistry.osu.edu]
- 10. jncasr.ac.in [jncasr.ac.in]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. acewaste.com.au [acewaste.com.au]
- 13. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Essential Safety and Handling Protocols for Omega-Hydroxyisodillapiole
For Immediate Use by Laboratory Personnel
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling omega-Hydroxyisodillapiole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on established laboratory safety protocols for novel or not fully characterized substances is mandatory.
Core Safety Principles
All laboratory personnel must adhere to standard safety practices when working with chemicals of unknown toxicity.[1][2] This includes wearing appropriate personal protective equipment (PPE), using engineering controls such as fume hoods, and being thoroughly familiar with emergency procedures.[2][3] Never work alone when handling hazardous or uncharacterized materials.
Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound. The selection of specific PPE should be based on a risk assessment of the planned experimental procedures.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield may be necessary for splash-prone procedures. | To protect eyes from potential splashes, fumes, or aerosols.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact with the compound.[2][4] It is crucial to select gloves appropriate for the specific solvents being used. |
| Body Protection | A lab coat must be worn at all times. | To protect skin and clothing from contamination.[2][4] |
| Respiratory Protection | A respirator may be required if there is a risk of aerosol or vapor generation and engineering controls are insufficient. | To avoid inhalation of the compound. All personnel using respirators must be properly trained and fit-tested.[5] |
Operational and Disposal Plan
Engineering Controls:
-
All work with this compound that could generate dust, aerosols, or vapors must be conducted in a certified chemical fume hood.[3]
Handling:
-
Avoid direct contact with the skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Wash hands thoroughly after handling, even if gloves were worn.[5]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Ensure the container is tightly sealed and clearly labeled.
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean up the spill.
-
Use an absorbent material to contain the spill and dispose of it as hazardous waste.
Disposal:
-
Dispose of all waste materials contaminated with this compound in accordance with local, state, and federal regulations for hazardous chemical waste.
Experimental Workflow for Handling this compound
The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.
References
- 1. artsci.usu.edu [artsci.usu.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. csub.edu [csub.edu]
- 4. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
